molecular formula C5H5N3O4 B3271388 5-Nitrofuran-2-carbohydrazide CAS No. 5469-78-3

5-Nitrofuran-2-carbohydrazide

Cat. No.: B3271388
CAS No.: 5469-78-3
M. Wt: 171.11 g/mol
InChI Key: HRYYAHKXNSUDFH-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-carbohydrazide is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitrofuran-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitrofuran-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrofuran-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-7-5(9)3-1-2-4(12-3)8(10)11/h1-2H,6H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYYAHKXNSUDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203146
Record name 2-Furancarboxylic acid, 5-nitro-, hydrazide
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Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-78-3
Record name 2-Furancarboxylic acid, 5-nitro-, hydrazide
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Record name NSC124507
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Record name NSC53267
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC38565
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25251
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarboxylic acid, 5-nitro-, hydrazide
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Foundational & Exploratory

Pharmacological Potential of 5-Nitrofuran-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary

The 5-nitrofuran-2-carbohydrazide scaffold represents a resurgence in "privileged structure" medicinal chemistry. Historically overshadowed by concerns regarding mutagenicity in early generation nitrofurans, this specific subclass has re-emerged as a potent "warhead" against Multidrug-Resistant (MDR) pathogens and hypoxic tumor environments.

Unlike generic nitrofurans, the carbohydrazide linker provides a versatile handle for Schiff base formation (N-acylhydrazones), significantly altering physicochemical properties (LogP) and target specificity. This guide dissects the pharmacological utility of these derivatives, focusing on their dual-mechanism action: acting as prodrugs activated by bacterial nitroreductases and as generators of reactive oxygen species (ROS) in cancer cells.

Chemical Foundation & Synthesis Strategy

The core pharmacophore consists of a 5-nitrofuran ring coupled to a hydrazine moiety via a carbonyl group. The critical synthetic strategy involves the condensation of 5-nitrofuran-2-carbohydrazide with various aromatic or heterocyclic aldehydes to form N-acylhydrazones .

Experimental Protocol: General Synthesis of Schiff Base Derivatives

Objective: Efficient synthesis of N-acylhydrazone derivatives with >85% yield.

Reagents:

  • 5-Nitrofuran-2-carbohydrazide (1.0 equiv)[1]

  • Substituted Aromatic Aldehyde (1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (2–3 drops) or conc. HCl (catalytic)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-nitrofuran-2-carbohydrazide (e.g., 0.01 mol) in 20 mL of hot absolute ethanol in a round-bottom flask. Ensure complete solubilization.

  • Addition: Add the substituted aldehyde (0.011 mol) slowly to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The Schiff base product typically precipitates as a colored solid (yellow/orange).

  • Isolation: Filter the precipitate under vacuum. Wash the cake 3x with cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or DMF/water mixture to achieve analytical purity.

  • Validation: Confirm structure via 1H-NMR (look for azomethine -CH=N- singlet at δ 8.0–9.0 ppm) and IR (C=N stretch at ~1600 cm⁻¹).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5-Nitrofuran-2-carbohydrazide Reactants Add Aldehyde + Solvent (EtOH) Start->Reactants Catalyst Add Catalyst (AcOH) Reactants->Catalyst Reflux Reflux (4-6h, 78°C) Catalyst->Reflux TLC TLC Monitoring Reflux->TLC TLC->Reflux Incomplete Precipitate Cool & Precipitate TLC->Precipitate Complete Purify Recrystallization Precipitate->Purify Final Final N-acylhydrazone Purify->Final

Caption: Step-by-step workflow for the synthesis of N-acylhydrazone derivatives from 5-nitrofuran precursors.

Pharmacological Profiles[2][3][4][5][6][7]

A. Antimicrobial & Antimycobacterial Activity

The primary value of these derivatives lies in their activity against Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. The hydrazone moiety often improves cell wall permeability compared to the parent nitrofuran.

Mechanism of Specificity:

  • Bacteria (High Sensitivity): Bacteria possess Type I oxygen-insensitive nitroreductases (e.g., NfsA, NfsB in E. coli).[1] These enzymes reduce the nitro group by a 2-electron transfer, generating highly reactive nitroso and hydroxylamino intermediates that covalently bind to bacterial DNA.[1]

  • Mammals (Lower Sensitivity): Mammalian cells primarily use Type II oxygen-sensitive nitroreductases. This pathway involves a 1-electron reduction to a nitro radical anion, which rapidly re-oxidizes in the presence of oxygen (redox cycling), limiting DNA damage but causing oxidative stress.

Key Data Summary:

Compound ClassTarget OrganismPotency (MIC/IC50)Reference StandardNotes
Dibromopyridyl-hydrazone (4r) M. tuberculosis H37RvMIC: 0.22 µMIsoniazid (MIC ~0.4 µM)3x more active than Isoniazid; active against starved (dormant) strains.[2]
N-cyclohexyl-imidazo-nitrofuran S. aureus (MRSA)MIC: 0.06 µg/mLVancomycinExcellent profile against Gram-positive MDR strains.
Benzhydrazide derivatives E. coliMIC: 4–8 µg/mLNitrofurantoinActivity dependent on electron-withdrawing groups on the phenyl ring.
B. Anticancer Potential

Recent studies have repurposed these derivatives as anticancer agents, particularly for solid tumors.[3]

Mechanism:

  • Hypoxia Selectivity: Solid tumors often have hypoxic cores. Under hypoxia, the re-oxidation of the nitro radical anion is inhibited, allowing the reduction to proceed to toxic cytotoxic species (similar to the bacterial mechanism).

  • Mitochondrial Depolarization: Lipophilic derivatives penetrate mitochondria, disrupting the electron transport chain and forcing apoptosis via the intrinsic pathway (Bax upregulation/Cytochrome C release).

Mechanistic Deep Dive: The Nitroreductase Pathway

Understanding the activation pathway is critical for designing derivatives that maximize bacterial killing while minimizing host toxicity.

Visualization: Mechanism of Action[1][10]

MOA cluster_Bacteria Bacterial Cell (Type I Nitroreductase) cluster_Mammal Mammalian Cell (Type II Nitroreductase) Prodrug Prodrug: 5-Nitrofuran Derivative Entry Cellular Entry (Passive/Active) Prodrug->Entry NfsAB Enzyme: NfsA / NfsB Entry->NfsAB TypeII Enzyme: Xanthine Oxidase / NADPH Cyt P450 Entry->TypeII Nitroso Intermediate: Nitroso (-NO) NfsAB->Nitroso 2e- Reduction Hydroxylamine Intermediate: Hydroxylamine (-NHOH) Nitroso->Hydroxylamine DNADamage Covalent Binding to DNA Hydroxylamine->DNADamage DeathB Bacterial Cell Death DNADamage->DeathB Radical Nitro Radical Anion (-NO2•-) TypeII->Radical 1e- Reduction RedoxCycle Redox Cycling (Futile Cycle) Radical->RedoxCycle Oxygen O2 -> Superoxide (O2•-) Stress Oxidative Stress / Apoptosis Oxygen->Stress RedoxCycle->Prodrug Regeneration RedoxCycle->Oxygen Re-oxidation

Caption: Dual pathway showing Type I (bactericidal) vs Type II (mammalian redox cycling) activation.

Safety & Toxicology Considerations

The Challenge: The 5-nitrofuran moiety has a historical association with mutagenicity (positive Ames test) due to the same DNA-binding mechanism that kills bacteria.

Mitigation Strategies for Modern Derivatives:

  • Bulky Substituents: Adding bulky groups (e.g., dibromopyridyl, cyclohexyl) to the carbohydrazide tail can sterically hinder the molecule from intercalating into mammalian DNA while retaining bacterial uptake.

  • Rapid Clearance: Designing derivatives with metabolic soft spots on the hydrazone linker ensures that if the drug enters systemic circulation, it is metabolized before causing host genotoxicity.

  • Selectivity Indices (SI): Modern screening requires an SI (Cytotoxicity CC50 / Antibacterial MIC) of >10. Many new Schiff base derivatives achieve SIs >50 against M. tuberculosis.

References

  • Sriram, D., et al. (2009). "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species."[4][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link

  • Zorzi, R. R., et al. (2014).[5] "Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis." Bioorganic & Medicinal Chemistry. Link

  • Tok, F., et al. (2022).[6] "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety." Journal of Research in Pharmacy. Link

  • BenchChem. (2025).[1][7] "A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives." BenchChem Technical Library. Link

Sources

Thermodynamic Stability Profile: 5-Nitrofuran-2-carbohydrazide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability of 5-Nitrofuran-2-carbohydrazide , a critical intermediate in the synthesis of antimicrobial agents (e.g., nitrofurantoin derivatives). This guide is structured to assist analytical chemists and formulation scientists in characterizing this compound.

CAS: 5469-78-3 Molecular Formula: C


H

N

O

Molecular Weight: 171.11 g/mol

Executive Summary

5-Nitrofuran-2-carbohydrazide exhibits a complex stability profile driven by two competing electrophilic centers: the carbonyl carbon of the hydrazide moiety and the nitro group on the furan ring. In solution, thermodynamic stability is governed largely by pH-dependent hydrolysis and photolytic degradation. While the hydrazide linkage is relatively robust at neutral pH, it undergoes rapid acid-catalyzed hydrolysis. Furthermore, the 5-nitrofuran chromophore renders the molecule highly photosensitive, necessitating strict protection from light during analysis and storage.

Physicochemical Landscape

To understand stability, one must first define the solution state of the molecule. The electron-withdrawing nature of the 5-nitrofuran ring significantly alters the pKa of the hydrazide group compared to simple alkyl hydrazides.

PropertyValue / CharacteristicImpact on Stability
Solubility Low in water; soluble in DMSO, DMF, MeOH.Requires organic co-solvents (e.g., 5-10% DMSO) for aqueous stability studies, which may alter dielectric constants and reaction rates.
pKa (Hydrazide NH) Est. 10.5 - 11.5At pH > 10, deprotonation increases electron density, potentially stabilizing against nucleophilic attack but increasing oxidation susceptibility.
pKa (Conjugate Acid) Est.[1] 2.5 - 3.5Protonation of the terminal nitrogen at low pH accelerates hydrolysis.
UV Max (

)
~360-375 nmStrong absorbance allows sensitive detection but indicates high susceptibility to UV-induced photolysis.

Degradation Mechanistics

The degradation of 5-Nitrofuran-2-carbohydrazide follows three primary pathways. Understanding these mechanisms is essential for developing stability-indicating methods.

Hydrolytic Cleavage (pH Dependent)

The dominant degradation pathway in aqueous media is the hydrolysis of the amide-like hydrazide bond.

  • Acidic Conditions (pH < 4): The reaction is acid-catalyzed. Protonation of the carbonyl oxygen or the terminal nitrogen makes the carbonyl carbon highly electrophilic. Water attacks this carbon, leading to the cleavage of the C-N bond, yielding 5-nitro-2-furoic acid and hydrazine .

  • Neutral/Basic Conditions (pH > 7): Hydrolysis is slower but proceeds via hydroxide attack on the carbonyl. However, at high pH, the furan ring itself may undergo ring-opening reactions (uncommon but possible under stress).

Photolytic Degradation

The nitro-substituted furan ring is a known photolabile motif. Upon exposure to UV/VIS light (specifically < 400 nm), the molecule enters an excited state that can lead to:

  • Nitro-nitrite rearrangement: Leading to ring opening.

  • Hydrazone formation: If aldehydes are present as impurities. Critical Note: All stability solutions must be prepared in amber glassware or under red light.

Reductive Instability

While thermodynamically stable against oxidation in air, the 5-nitro group is easily reduced to a hydroxylamine or amine by biological reducing agents (e.g., thiols) or metallic impurities, changing the UV spectrum significantly.

Pathway Visualization

The following diagram illustrates the primary degradation pathways and products.

DegradationPathways Parent 5-Nitrofuran-2- carbohydrazide AcidInt Protonated Intermediate Parent->AcidInt + H+ (Fast) PhotoProd Furan Ring Opening Products Parent->PhotoProd hv (UV Light) Reduced 5-Amino Derivative Parent->Reduced Reductive Stress FuroicAcid 5-Nitro-2-furoic Acid (Primary Hydrolysis Product) AcidInt->FuroicAcid + H2O (Hydrolysis) Hydrazine Hydrazine AcidInt->Hydrazine Cleavage

Caption: Primary degradation pathways including acid hydrolysis (Red), photolysis (Yellow), and reduction (Green).

Experimental Protocol: Kinetic Stability Assessment

To accurately determine the thermodynamic stability (rate constants


 and half-life 

), the following High-Performance Liquid Chromatography (HPLC) protocol is recommended. This method separates the parent from its primary degradation product, 5-nitro-2-furoic acid.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic 80:20 (A:B) or Gradient 5% B to 60% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 365 nm (Specific to Nitrofuran) and 254 nm (General).

  • Temperature: 25°C (Standard) and 40°C (Accelerated).

Sample Preparation & Workflow

This workflow ensures data integrity by mitigating solvent effects and photosensitivity.

  • Stock Preparation: Dissolve 10 mg of 5-Nitrofuran-2-carbohydrazide in 2 mL DMSO (Stock A).

  • Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Initiation: Spike Stock A into pre-warmed buffer (final conc. 50 µg/mL). Keep in dark.

  • Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours. Quench acidic samples with cold ammonium acetate if necessary.

  • Analysis: Inject immediately.

Workflow Diagram

ExperimentalWorkflow Stock Stock Prep (DMSO) Incubation Incubation (25°C / 40°C) *DARK* Stock->Incubation Spike Buffers Buffer System (pH 2.0 - 9.0) Buffers->Incubation Sampling Sampling Points (0, 1, 4, 8, 24h) Incubation->Sampling Time intervals HPLC HPLC-UV Analysis (365 nm) Sampling->HPLC Quench & Inject Data Data Processing (First Order Kinetics) HPLC->Data Peak Area Integration

Caption: Step-by-step kinetic assessment workflow emphasizing light protection and pH control.

Data Analysis & Expected Outcomes

Degradation of hydrazides typically follows pseudo-first-order kinetics under buffered conditions.

Calculation: Plot


 versus time (

). The slope of the line is

.

Anticipated Stability Profile:

pH Condition Predicted Stability Mechanism

| pH 1.2 (Gastric) | Unstable (


 h) | Rapid acid-catalyzed hydrolysis to furoic acid. |
| pH 4.5  | Moderate Stability | Reduced protonation of carbonyl; slower hydrolysis. |
| pH 7.4 (Physiological)  | Stable (

h) | Neutral pH minimizes acid/base catalysis. | | pH 9.0 | Moderate/Low Stability | Base-catalyzed hydrolysis; potential ring degradation. |

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • Gudmundsdottir, A. V., & Nitz, M. (2009).[3] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.[3] Link

  • Szabó-Bárdos, E., et al. (2020).[4] Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112095. Link

  • PubChem. (n.d.). 5-Nitrofuran-2-carbohydrazide (Compound Summary). National Library of Medicine. Link

Sources

The Dual-Warhead Paradigm: Mechanism of Action of 5-Nitrofuran-Based Hydrazones Against Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid escalation of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy pharmacophores. 5-nitrofurans (e.g., nitrofurantoin, furazolidone) have maintained remarkable clinical utility for over 70 years with exceptionally low resistance rates[1]. By conjugating the 5-nitrofuran warhead with a hydrazone linker (-CH=N-NH-), medicinal chemists have developed a class of "double-drug" agents[2]. This technical guide elucidates the multifactorial mechanism of action (MoA) of 5-nitrofuran-based hydrazones, detailing their prodrug activation via bacterial nitroreductases, the downstream macromolecular damage caused by reactive intermediates, and the synergistic target binding facilitated by the hydrazone moiety.

Core Mechanism: Prodrug Activation and Reactive Intermediates

5-nitrofuran hydrazones are inherently inactive prodrugs; their bactericidal efficacy is entirely contingent upon intracellular reduction by bacterial enzymes[3]. This requirement restricts their toxicity primarily to microbial cells, sparing mammalian hosts which lack the specific high-efficiency nitroreductases found in bacteria.

The Role of Bacterial Nitroreductases

Upon entering the bacterial cytosol, the C5-nitro group of the furan ring undergoes a stepwise reduction. This process is catalyzed by two distinct classes of flavin-dependent enzymes:

  • Type I Nitroreductases (Oxygen-Insensitive): Enzymes such as NfsA (NADPH-dependent) and NfsB (NADH-dependent) catalyze a two-electron transfer, reducing the nitro moiety (-NO₂) into highly reactive nitroso (-NO) and hydroxylamino (-NHOH) derivatives[3].

  • Type II Nitroreductases (Oxygen-Sensitive): Recent genomic studies have identified novel enzymes, such as AhpF , which reduce nitrofurans via a one-electron transfer mechanism, generating nitro-anion free radicals[4].

The Hydrazone Scaffold Advantage

While the nitrofuran group acts as the primary radical generator, the hydrazone backbone contributes significantly to the molecule's pharmacodynamics. The planar, rigid geometry of the hydrazone linkage enhances lipophilicity, improving bacterial membrane penetration. Furthermore, the hydrazone moiety can act as a bidentate N/O-donor ligand, chelating intracellular trace metals (e.g., Cu²⁺) to disrupt bacterial metalloenzymes and generate localized reactive oxygen species (ROS)[5]. Unreduced hydrazone scaffolds have also been shown via molecular docking to exhibit strong binding interactions within the active site of bacterial DNA gyrase[6].

Mechanism Prodrug 5-Nitrofuran Hydrazone (Prodrug) Uptake Bacterial Cell Uptake Prodrug->Uptake NfsAB Type I Nitroreductases (NfsA / NfsB) Uptake->NfsAB O2-insensitive AhpF Type II Nitroreductases (AhpF) Uptake->AhpF O2-sensitive Target4 DNA Gyrase (Hydrazone Binding) Uptake->Target4 Unreduced Scaffold Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) NfsAB->Intermediates NADPH/FMN AhpF->Intermediates NADH/FAD Target1 DNA/RNA (Strand Breaks) Intermediates->Target1 Target2 Ribosomes (Protein Synthesis Halt) Intermediates->Target2 Target3 Citric Acid Cycle (Metabolic Disruption) Intermediates->Target3

Fig 1. Activation pathway of 5-nitrofuran hydrazones and their multifactorial cellular targets.

Multifactorial Target Disruption

The clinical durability of nitrofurans—meaning their ability to evade high-level resistance—stems from their "shotgun" approach to bacterial destruction[1]. Rather than binding to a single, mutable protein target (like


-lactams or fluoroquinolones), the electrophilic intermediates generated by nitroreduction nonspecifically attack multiple nucleophilic sites across various macromolecules[1].
  • Ribosomal Inhibition: Reactive intermediates bind to ribosomal proteins and rRNA, causing a rapid, nonspecific halt to total protein synthesis[1].

  • DNA/RNA Damage: The generation of intracellular ROS and direct electrophilic attack lead to severe DNA strand breaks, triggering the bacterial SOS response[1].

  • Metabolic Collapse: High concentrations of these intermediates inhibit crucial enzymes within the citric acid cycle, starving the bacteria of aerobic energy[5].

Quantitative Antimicrobial Efficacy

The structural tuning of the hydrazone moiety directly impacts the Minimum Inhibitory Concentration (MIC). Table 1 summarizes the in vitro efficacy of various 5-nitrofuran hydrazone derivatives compared to standard benchmarks.

Table 1: Comparative MIC values of 5-Nitrofuran Hydrazones against key pathogens.

Compound Class / DerivativeTarget PathogenMIC RangeMechanistic NotesRef
5-Nitrofuran-2-carboxylic acid hydrazones S. aureus, E. coli0.48 – 15.62 µg/mLHigh bactericidal effect; DNA Gyrase interaction.[6]
5-Nitrofuran-2-carbohydrazides M. tuberculosis3.9 µg/mLBroad-spectrum; disrupts mycolic acid & metabolism.[7]
Nitrofurantoin (Standard) E. coli (UPEC)16 – 32 µg/mLRibosomal attack, ROS generation.[1]
Benzimidazole-derived hydrazones B. subtilis0.032 µMSuperior potency to cefadroxil; membrane disruption.[8]

Experimental Methodologies: Validating the Mechanism

To definitively prove that a novel 5-nitrofuran hydrazone operates via the canonical nitroreductase pathway, researchers must employ a self-validating experimental matrix. The following protocols detail the biochemical and cellular assays required to confirm this MoA.

Protocol 1: Nitroreductase-Dependent Activation Assay

Rationale: If a compound is a true nitrofuran prodrug, its efficacy will plummet in the absence of activating enzymes. By comparing MICs between wild-type strains and nitroreductase knockouts, we establish causality between enzymatic reduction and cell death[4].

  • Strain Preparation: Culture wild-type Escherichia coli K-12 and an isogenic

    
    nfsA 
    
    
    
    nfsB double-knockout mutant overnight in Mueller-Hinton Broth (MHB) at 37°C.
  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized 5-nitrofuran hydrazone in a 96-well microtiter plate (0.1 to 128 µg/mL).

  • Inoculation: Standardize both bacterial suspensions to

    
     CFU/mL. Inoculate 50 µL of the respective strain into the wells.
    
  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC via optical density (OD₆₀₀) measurements.

  • Self-Validation Check: Include Nitrofurantoin as a positive control (expect a >16-fold MIC increase in the mutant) and Ampicillin as a negative control (expect identical MICs across both strains).

Protocol 2: Intracellular Reactive Species (ROS/RNS) Quantification

Rationale: Nitroreduction generates highly reactive oxygen and nitrogen species[5]. Quantifying this oxidative burst confirms the downstream consequences of prodrug activation.

  • Cell Loading: Harvest mid-log phase E. coli cells, wash with PBS, and incubate with 10 µM H₂DCFDA (a fluorescent ROS probe) for 30 minutes in the dark.

  • Treatment: Expose the loaded cells to the 5-nitrofuran hydrazone at 1× and 4× MIC for 1, 2, and 4 hours.

  • Flow Cytometry: Analyze the cells using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).

  • Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) relative to an untreated vehicle control.

  • Self-Validation Check: Pre-treat a parallel cohort with 150 mM thiourea (a ROS scavenger). A significant reduction in MFI confirms the fluorescence is specifically driven by reactive species generation.

Workflow Step1 Synthesize & Purify Hydrazones Step2 MIC/MBC Determination (WT vs ΔnfsA/B) Step1->Step2 Step3 Nitroreductase Assay (Enzyme Kinetics) Step2->Step3 Select Active Step4 ROS/RNS Quantification (Flow Cytometry) Step3->Step4 Confirm Reduction Step5 Target Inhibition Assays (Macromolecules) Step4->Step5 Assess Damage

Fig 2. Experimental workflow for validating the MoA of novel 5-nitrofuran hydrazones.

Conclusion & Future Perspectives

The hybridization of the 5-nitrofuran warhead with a hydrazone linker represents a highly rational approach to overcoming antimicrobial resistance. The dual-action mechanism—combining rapid, nitroreductase-dependent generation of destructive electrophiles with the target-binding and metal-chelating properties of the hydrazone scaffold—ensures that bacteria must acquire multiple, simultaneous, and fitness-costly mutations to develop resistance[1]. Future drug development should focus on optimizing the hydrazone side-chain to target specific multidrug-resistant Gram-negative pathogens, such as Acinetobacter baumannii and Pseudomonas aeruginosa, which historically exhibit higher intrinsic MICs to standard nitrofurans[3].

References

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance Source: PLOS Pathogens URL:[Link]

  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: Semantic Scholar URL:[Link]

  • 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation Source: ResearchGate URL:[Link]

Sources

The Evolution of Nitrofuran Carbohydrazides: From Classic Antibacterials to Targeted Molecular Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofuran carbohydrazides represent a highly versatile class of pharmacophores in medicinal chemistry. Originally developed as broad-spectrum antibacterial agents, these compounds have undergone significant structural evolution. By leveraging the unique electronic properties of the 5-nitrofuran ring and the conformational rigidity of the carbohydrazide linkage, modern drug development has expanded their utility far beyond infectious diseases. This whitepaper provides an in-depth technical analysis of the history, structure-activity relationships (SAR), self-validating synthetic protocols, and emerging pharmacological applications of nitrofuran carbohydrazides, including their repurposing as targeted anticancer and antiparasitic agents.

Historical Genesis and Evolution

The therapeutic potential of nitrofuran derivatives was first illuminated in 1944 by Dodd and Stillman, whose research into antibacterial agents paved the way for the design of numerous 5-nitrofuran analogs[1]. Early nitrofurans, while effective, often suffered from systemic toxicity or suboptimal pharmacokinetic profiles.

A major breakthrough occurred in 1966 when Maurice Claude Ernest Carron patented nifuroxazide , an oral nitrofuran antibiotic characterized by a novel carbohydrazide linkage[2]. This structural modification drastically reduced systemic absorption (limiting it to 10-20%), ensuring the drug remained localized within the gastrointestinal tract to effectively eradicate enteropathogens without causing systemic side effects[2][3]. Over the decades, the nitrofuran carbohydrazide scaffold has transitioned from an empirical treatment for infectious colitis to a rationally designed template for combating multidrug-resistant (MDR) bacteria and modulating mammalian signaling pathways[1][4].

Chemical Architecture and Structure-Activity Relationship (SAR)

The core architecture of these compounds consists of a furan ring substituted with a nitro group at the C5 position, linked via a hydrazone bridge (–C=N–NH–) to a carbonyl-containing moiety[5].

  • The 5-Nitro Group: This is the critical pharmacophore responsible for biological activity. It acts as a potent electron acceptor, making the molecule highly susceptible to enzymatic reduction—a necessary step for its bactericidal action[1][6].

  • The Carbohydrazide Linkage: The –C=N–NH–C(=O)– bridge provides structural rigidity and acts as a dual hydrogen-bond donor/acceptor. This geometry is essential for anchoring the molecule within the binding pockets of target enzymes, such as dihydropteroate synthase (DHPS)[1][7].

  • Terminal Substitutions: Modifying the terminal aryl or heteroaryl group dictates the molecule's target specificity. For example, incorporating an electron-withdrawing sulfonamide moiety or a thiophene ring significantly enhances broad-spectrum antimicrobial and antimycobacterial activities by improving binding affinity[1][8].

Mechanisms of Action: Dual-Targeting Paradigms

The pharmacological utility of nitrofuran carbohydrazides is bipartite, encompassing both classical prodrug antimicrobial mechanisms and emerging mammalian cell modulations.

Antimicrobial Redox Cycling: Nitrofuran carbohydrazides function as prodrugs. Under anaerobic or microaerophilic conditions, bacterial nitroreductases (Type I and II) catalyze the one-electron reduction of the 5-nitro group[6][9]. This reduction generates highly reactive nitroaromatic anion radicals and reactive oxygen species (ROS). These electrophilic intermediates subsequently attack ribosomal proteins and induce lethal DNA cross-linking, effectively halting protein synthesis and exerting a bactericidal effect[9].

Mammalian Target Modulation (Drug Repurposing): Recent high-throughput screenings have repositioned nitrofuran carbohydrazides, particularly nifuroxazide, as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[4][8]. By blocking STAT3 phosphorylation, these compounds downregulate anti-apoptotic proteins (e.g., Bcl-2), upregulate pro-apoptotic factors (e.g., Bax), and suppress inflammatory cytokines (IL-6, TNF-α), demonstrating significant potential in oncology and autoimmune therapy[4].

MoA cluster_bacteria Bacterial Cell (Antimicrobial) cluster_mammalian Mammalian Cell (Repurposing) NF Nitrofuran Carbohydrazide (Prodrug) NR Bacterial Nitroreductases NF->NR High Affinity STAT3 STAT3 Signaling Pathway NF->STAT3 Off-target Modulation Radical Nitroaromatic Radicals & ROS NR->Radical Reduction DNA DNA/Protein Damage Radical->DNA Oxidative Stress Apop Apoptosis & Tumor Suppression STAT3->Apop Inhibition

Fig 1. Dual mechanisms of action: Bacterial nitroreduction vs. Mammalian STAT3 inhibition.

Experimental Methodology: Synthesis of 5-Nitrofuran-2-Carbohydrazides

The synthesis of 5-nitrofuran-2-carbohydrazides relies on a robust condensation reaction between 5-nitro-2-furaldehyde and a substituted carbohydrazide[5][9]. The protocol below outlines a self-validating methodology designed to ensure high yield, high purity, and structural integrity.

Synthesis Start 5-Nitrofuraldehyde + Carbohydrazide Cond Acid Catalyzed Condensation Start->Cond EtOH, Reflux Precip Cooling & Precipitation Cond->Precip 2-4 hrs Purify Recrystallization Precip->Purify Filtration Valid NMR/IR/MS Validation Purify->Valid Yield >70%

Fig 2. Step-by-step synthetic workflow for 5-nitrofuran-2-carbohydrazide derivatives.

Step-by-Step Protocol & Causality Analysis
  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted carbohydrazide in absolute ethanol.

    • Causality: Absolute ethanol is chosen as the solvent to minimize hydrolytic side reactions that can prematurely degrade the aldehyde precursor.

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid (approx. 2-3 drops per 10 mmol of reactant).

    • Causality: The acid selectively protonates the carbonyl oxygen of 5-nitro-2-furaldehyde. This increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the primary amine of the carbohydrazide[5].

  • Condensation & Monitoring: Introduce 1.05 equivalents of 5-nitro-2-furaldehyde. Reflux the mixture at 70–80 °C for 2–4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the aldehyde spot acts as an intrinsic validation that the condensation has reached completion.

  • Precipitation and Isolation: Cool the mixture to 0–5 °C in an ice bath.

    • Causality: The drop in temperature decreases the solubility of the newly formed hydrazone, maximizing precipitation. Filter the product under a vacuum and wash with cold ethanol to remove unreacted precursors.

  • Structural Validation: Recrystallize the crude product from an ethanol/DMF mixture. Validate the molecular structure using

    
    H-NMR spectroscopy.
    
    • Self-Validation Marker: The presence of a sharp singlet integrating to 1H at

      
       8.0–8.5 ppm confirms the formation of the azomethine (–CH=N–) proton, verifying the successful establishment of the carbohydrazide linkage[5][7].
      

Quantitative Pharmacological Profiling

Continuous derivatization of the carbohydrazide tail has yielded compounds with exceptional potency against multidrug-resistant strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) data comparing standard clinical nitrofurans with novel synthesized derivatives.

Compound / DerivativeTarget Organism(s)MIC (µg/mL)Key Structural FeatureReference
Nifuroxazide (Clinical Standard)E. coli, S. aureusClinical Baseline4-hydroxybenzamide tail[2][3]
Compound 21f S. aureus, M. tuberculosis0.06 – 3.9Sulfonamide derivative[1]
Compound 9 S. epidermidis0.002Substituted hydrazide analog[10]
Compound 37 M. tuberculosis2.51,2,3-triazole-4-carbohydrazide[7]

Data Interpretation: The integration of electron-withdrawing groups (such as sulfonamides in Compound 21f) significantly enhances binding affinity to bacterial enzymes like DHPS, resulting in MIC values exponentially lower than standard clinical baselines[1].

Future Directions: Beyond Antibacterials

The structural versatility of the nitrofuran carbohydrazide scaffold is driving its expansion into oncology and parasitology. Recent in vitro, in vivo, and in silico studies have demonstrated that nifuroxazide possesses significant antischistosomal activity. It effectively reduces worm burdens by targeting parasite teguments and serine/threonine kinases, offering a potential alternative to praziquantel[11].

Furthermore, the STAT3 inhibitory profile of these derivatives positions them as prime candidates for drug repurposing. By mitigating oxidative stress and downregulating inflammatory cytokines, nitrofuran carbohydrazides are currently being investigated for their therapeutic potential in diabetic nephropathy, sepsis-induced organ injury, and solid tumors (e.g., breast, colon, and melanoma)[4][8].

References

1.1 - J-Stage 2.5 - EvitaChem 3.10 - MDPI 4.2 - Wikipedia 5. 3 - Grokipedia 6.9 - PMC 7.7 - JOCPR 8. 8 - Taylor & Francis 9. 6 - ResearchGate 10.11 - PMC 11.4 - ScienceOpen

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-Nitrofuran-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of a "Warhead"

In the context of escalating antimicrobial resistance (AMR), the 5-nitrofuran scaffold has experienced a renaissance. Long dismissed due to genotoxicity concerns, this class is being revisited for its unique mechanism of action—prodrug activation via bacterial nitroreductases—which lacks significant cross-resistance with standard antibiotics.

This guide focuses specifically on 5-nitrofuran-2-carbohydrazide analogs , a subclass where the furan ring is linked to a hydrazine moiety. This linker serves as a versatile "chemical handle," allowing for the attachment of diverse lipophilic tails (aryl, heteroaryl, sulfonyl) that modulate solubility, permeability, and target affinity. This document dissects the structural prerequisites for activity, details the synthetic pathways, and evaluates the delicate balance between antimicrobial potency and mutagenic toxicity.

Mechanism of Action: The Reductive Cascade

The biological activity of 5-nitrofuran-2-carbohydrazide analogs is predicated on their role as prodrugs. They are biologically inert until activated by specific bacterial flavoenzymes (Type I and Type II nitroreductases).

The Activation Pathway

Upon entry into the pathogen, the 5-nitro group undergoes a stepwise reduction. This process generates highly reactive radical species (nitroso and hydroxylamino intermediates) that covalently bind to bacterial DNA and proteins, causing strand breakage and inhibiting essential enzymes.

MOA Prodrug 5-Nitrofuran Prodrug (Inactive) Radical Nitro-radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (NfsA/NfsB) Enzyme->Prodrug Catalysis Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Disproportionation Hydroxyl Hydroxylamino (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Damage DNA/Protein Adducts (Cell Death) Hydroxyl->Damage Covalent Binding

Figure 1: The reductive bioactivation pathway of 5-nitrofuran prodrugs by bacterial nitroreductases.

Structure-Activity Relationship (SAR) Analysis

The SAR of these analogs can be deconstructed into three distinct zones: the Warhead (Zone A), the Linker (Zone B), and the Tail (Zone C).

Zone A: The 5-Nitrofuran "Warhead"[1]
  • Essentiality: The 5-nitro group is non-negotiable for high-potency antimicrobial activity. Removal or replacement with other electron-withdrawing groups (e.g., cyano, halo) generally results in a complete loss of bactericidal activity.

  • Electronic Effects: The reduction potential (

    
    ) of the nitro group correlates with activity. Electron-withdrawing substituents on the hydrazide linker can anodically shift the reduction potential, making the nitro group easier to reduce and thus more potent.
    
Zone B: The Carbohydrazide Linker (-CO-NH-NH-)
  • Hydrogen Bonding: The hydrazide motif provides essential Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites. This facilitates binding to the active site of nitroreductases (e.g., M. tuberculosis Ddn or E. coli NfsA).

  • Rigidity vs. Flexibility:

    • Unsubstituted Hydrazides: Often unstable and metabolically labile.

    • Hydrazones (Schiff Bases): Condensation with aldehydes to form acylhydrazones (-CO-NH-N=CH-Ar) restricts conformational freedom, often improving metabolic stability and oral bioavailability.

Zone C: The Terminal "Tail" (R-Group)

This is the primary region for optimization.

  • Aryl/Heteroaryl Rings: Introduction of lipophilic rings (phenyl, pyridine, benzimidazole) improves cell wall permeation.

    • Example:Benzimidazole tails have shown dual activity against Plasmodium falciparum and M. tuberculosis.

  • Sulfonamide Moieties: Incorporating a sulfonamide group (e.g., sulfamethoxazole-like tails) creates "double-drug" hybrids. These analogs often exhibit broad-spectrum activity (MIC < 1.0 µg/mL) by simultaneously targeting DNA (nitrofuran) and folate synthesis (sulfonamide).

  • Steric Constraints: Bulky ortho-substituents on the aryl tail can decrease activity by preventing the molecule from fitting into the tight flavin pocket of the nitroreductase.

SAR_Map cluster_0 Zone A: The Warhead cluster_1 Zone B: The Linker cluster_2 Zone C: The Tail (R-Group) Core 5-Nitrofuran-2-Carbohydrazide Scaffold NodeA 5-NO2 Group Essential for bioactivation. Replacement = Loss of Activity. Core->NodeA NodeB Carbohydrazide (-CONHNH-) H-Bonding domain. Target for Schiff base formation. Core->NodeB NodeC Terminal Substituents Modulates lipophilicity & solubility. Best: Sulfonamides, Benzimidazoles. Core->NodeC

Figure 2: SAR Zoning Map illustrating the three critical regions for optimization.

Quantitative Activity Profile

The following table summarizes the biological activity of key 5-nitrofuran-2-carbohydrazide derivatives against critical pathogens.

Analog ClassR-Substituent (Zone C)Target PathogenMIC Range (µg/mL)Key Insight
Sulfonamide Hybrids 4-SulfamoylphenylS. aureus (MRSA)0.06 – 0.98Synergistic dual-action; high potency.
Benzimidazoles 2-Substituted-benzimidazoleM. tuberculosis3.9 – 16.0Moderate activity; lower cytotoxicity than parent.
Thiohydrazones Thioamide derivativesA. baumannii4.0 – 32.0Effective against Gram-negatives; "Double-drug" strategy.
Triazole Conjugates 1,2,3-Triazole linkerB. subtilis1.17Biofilm inhibition properties observed.[1]

Data synthesized from recent literature reviews [1, 2, 3].

Experimental Protocols

General Synthesis of N-Acylhydrazone Analogs

This protocol describes the conversion of 5-nitro-2-furoic acid to the hydrazide, followed by condensation to the hydrazone.

Reagents: 5-Nitro-2-furoic acid, Thionyl chloride (


), Hydrazine hydrate (

), Ethanol, Glacial acetic acid.

Step 1: Esterification

  • Reflux 5-nitro-2-furoic acid (10 mmol) in absolute ethanol (20 mL) with catalytic

    
     for 6 hours.
    
  • Concentrate in vacuo to yield ethyl 5-nitro-2-furoate.

Step 2: Hydrazinolysis (Formation of Carbohydrazide)

  • Dissolve ethyl 5-nitro-2-furoate (10 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (99%, 20 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours. A yellow precipitate will form.

  • Filter, wash with cold ethanol, and dry. Yield: ~80-90%.

    • Checkpoint: Verify purity via TLC (MeOH:DCM 1:9).

Step 3: Schiff Base Condensation (Target Analog Formation)

  • Dissolve 5-nitrofuran-2-carbohydrazide (1 mmol) in ethanol (10 mL).

  • Add the appropriate aldehyde/ketone (1 mmol) and 2-3 drops of glacial acetic acid.

  • Reflux for 2-6 hours (monitor by TLC).

  • Cool to room temperature; filter the precipitate.

  • Recrystallize from ethanol/DMF.

Synthesis Start 5-Nitro-2-furoic Acid Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Inter1 Ethyl Ester Step1->Inter1 Step2 Hydrazinolysis (N2H4, RT) Inter1->Step2 Inter2 5-Nitrofuran-2-carbohydrazide (Key Intermediate) Step2->Inter2 Step3 Condensation (R-CHO, AcOH, Reflux) Inter2->Step3 Final Target Hydrazone Analog Step3->Final

Figure 3: Synthetic workflow for generating 5-nitrofuran-2-carbohydrazide hydrazones.

Toxicity & Mutagenicity (ADMET)

A critical limitation of nitrofurans is their association with mutagenicity (Ames positive).

  • Genotoxicity: The same mechanism that kills bacteria (radical formation) can damage mammalian DNA. However, mammalian cells generally lack the specific nitroreductases (Type I) found in bacteria, providing a degree of selectivity.

  • Structural Mitigation:

    • Bulky Tails: Attaching bulky heterocyclic tails (e.g., benzimidazoles) often reduces mammalian cell uptake, improving the Selectivity Index (SI).

    • Solubility: Many analogs suffer from poor aqueous solubility. Formulation as hydrochloride salts or inclusion in cyclodextrins is often required for in vivo efficacy.

References

  • Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry, 2011.[2]

  • Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones. Chemical & Pharmaceutical Bulletin, 2016.

  • 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents. Letters in Drug Design & Discovery, 2020.

  • Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans. European Journal of Medicinal Chemistry, 2018.

  • Anti-tubercular agents.[1][2][3][4][5] Part 8: synthesis... of 5-nitrofuran based 1,2,3-triazoles. European Journal of Medicinal Chemistry, 2013.

Sources

Deciphering the Toxicity and Mutagenicity Profile of 5-Nitrofuran-2-carbohydrazide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrofuran-2-carbohydrazide (CAS 5469-78-3) is a critical pharmacophore building block utilized extensively in medicinal chemistry for the synthesis of hydrazones, antimicrobial agents, and antitubercular therapeutics[1]. While the 5-nitrofuran moiety confers potent broad-spectrum biological activity, it is intrinsically linked to significant genotoxic and mutagenic liabilities[2]. As drug development professionals strive to balance efficacy with safety, understanding the molecular mechanisms driving this toxicity is paramount. This whitepaper provides an in-depth analysis of the mutagenic profile of 5-nitrofuran-2-carbohydrazide and outlines robust, self-validating experimental protocols for its toxicological evaluation.

Mechanistic Basis of Nitrofuran-Induced Genotoxicity

The biological activity and concurrent toxicity of 5-nitrofuran-2-carbohydrazide are fundamentally driven by the electron-withdrawing 5-nitro group[3]. The causality of its mutagenicity lies in its susceptibility to enzymatic bioreduction within both microbial and mammalian cells.

  • Enzymatic Bioreduction : The nitro group undergoes sequential reduction mediated by nitroreductases (both oxygen-sensitive Type II and oxygen-insensitive Type I enzymes). This process generates highly reactive intermediates, primarily the nitro anion radical (

    
    ) and hydroxylamine derivatives[4].
    
  • Oxidative Stress & DNA Adduction : In the presence of oxygen, the nitro anion radical can undergo futile cycling, transferring an electron to molecular oxygen to generate superoxide anions and other Reactive Oxygen Species (ROS)[3]. Concurrently, the electrophilic hydroxylamine intermediates directly attack nucleophilic centers on DNA, leading to base-pair substitutions and single-strand breaks[5].

Bioreduction N1 5-Nitrofuran-2-carbohydrazide N2 Bacterial/Mammalian Nitroreductases N1->N2 Enzymatic Binding N3 Nitro Anion Radical (R-NO2•-) N2->N3 1e- Reduction N4 Reactive Oxygen Species (ROS) N3->N4 O2 Interaction (Futile Cycling) N5 DNA Adducts & Strand Breaks N3->N5 Electrophilic Attack N4->N5 Oxidative Stress N6 Base-Pair Substitution (Mutagenesis) N5->N6 Unrepaired Lesions

Mechanism of 5-Nitrofuran bioreduction, ROS generation, and subsequent DNA damage.

Mutagenicity Profiling: The Ames Test Paradigm

In vitro mutagenicity profiling of nitrofuran derivatives relies heavily on the Bacterial Reverse Mutation Assay (Ames Test). Salmonella typhimurium strain TA100 is recognized as a highly sensitive genetic indicator for this chemical class, confirming that base-pair substitution is the primary molecular mechanism of mutation[5].

Crucially, nitrofurans often act as direct-acting mutagens in bacterial systems[5]. Because bacteria possess endogenous nitroreductases capable of activating the nitro group, exogenous metabolic activation (e.g., rat liver S9 homogenate) is typically not required to observe genotoxicity[2]. In fact, the presence of mammalian S9 mix can sometimes partially deactivate the chemical, altering the dose-response curve by sequestering reactive intermediates before they reach bacterial DNA[5].

Table 1: Summary of Mutagenicity Assays and Expected Outcomes for 5-Nitrofuran Derivatives
Assay TypeTest SystemPrimary EndpointExpected OutcomeMechanistic Causality
Bacterial Reverse Mutation S. typhimurium TA100Base-pair substitutionsHighly Positive (-S9)Direct activation by bacterial nitroreductases forms DNA-reactive hydroxylamines.
Bacterial Reverse Mutation S. typhimurium TA98Frameshift mutationsWeakly Positive / NegativeThe rigid nitrofuran structure favors base-pair substitution over frameshift intercalation.
Micronucleus Test Mammalian ErythrocytesChromosomal damageVariable / Often NegativeRapid in vivo clearance or lack of systemic exposure to reactive intermediates[2].
Unscheduled DNA Synthesis Mammalian HepatocytesDNA Excision RepairPositive (+S9)Exogenous metabolic activation generates adducts triggering the nucleotide excision repair pathway[2].

Experimental Protocol: High-Fidelity Bacterial Reverse Mutation Assay

To ensure scientific integrity and trustworthiness, the following protocol for evaluating 5-Nitrofuran-2-carbohydrazide is designed as a self-validating system. It incorporates rigorous controls to verify strain genotype, assay sensitivity, and metabolic activation efficacy.

AmesTest S1 Strain Prep: S. typhimurium TA100 (hisG46, rfa, uvrB) S3 Metabolic Activation Setup (+/- Rat Liver S9 Mix) S1->S3 S2 Test Article: 5-Nitrofuran-2-carbohydrazide (Serial Dilutions) S2->S3 S4 Pre-incubation (37°C, 20 min) Enzyme-Substrate Interaction S3->S4 Combine S5 Plating on Minimal Glucose Agar (Trace Histidine/Biotin) S4->S5 Add Top Agar S6 Incubation & Colony Counting (48-72h at 37°C) S5->S6 Revertant Quantification

Step-by-step workflow of the self-validating Ames Test for nitrofuran derivatives.

Step-by-Step Methodology:
  • Strain Verification (Quality Control) : Prior to the assay, verify the genetic markers of S. typhimurium TA100 (histidine mutation hisG46, rfa mutation for cell wall permeability, uvrB deletion for excision repair deficiency, and the presence of the pKM101 plasmid) to ensure optimal sensitivity to base-pair substitutions.

  • Test Article Preparation : Dissolve 5-Nitrofuran-2-carbohydrazide in anhydrous DMSO. Prepare a serial dilution (e.g., 0.1, 1.0, 10, 50, and 100 µ g/plate ) to establish a comprehensive dose-response curve[5].

  • Metabolic Activation Setup : Prepare two parallel testing arms: one without metabolic activation (-S9) and one with 10% rat liver S9 mix (+S9) to assess potential mammalian deactivation or alternative metabolite formation[5].

  • Pre-incubation Phase : In sterile glass tubes, combine 100 µL of the bacterial tester strain culture (

    
     cells/mL), 50 µL of the test article dilution, and 500 µL of either phosphate buffer (-S9) or S9 mix (+S9). Incubate at 37°C for 20 minutes.
    
    • Causality: Pre-incubation enhances the interaction between the chemical, the enzymes, and the bacteria, increasing the sensitivity for detecting nitro-aromatic mutagens compared to the standard plate-incorporation method.

  • Plating : Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin to allow limited initial cell division) to the pre-incubation tubes. Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Enumeration : Invert plates and incubate at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation Criteria : The assay is only valid if the negative control (DMSO) falls within historical spontaneous reversion rates, and the positive control (e.g., Sodium Azide for TA100 -S9) induces a

    
     3-fold increase in revertants.
    

Structure-Activity Relationship (SAR) & Toxicity Mitigation

Recent advancements in medicinal chemistry aim to uncouple the antimicrobial efficacy of the 5-nitrofuran scaffold from its mutagenic liabilities. SAR studies indicate that modifying the carbohydrazide linker can significantly alter the toxicological profile[1].

  • Lipophilicity vs. Permeability : There is an inverse correlation between lipophilicity and certain antiparasitic activities, whereas higher lipophilicity can favor trypanocidal activity due to differential cell permeability mechanisms[4].

  • Steric Hindrance : Introducing bulky, electron-modulating groups at the hydrazone terminal can restrict the molecule's ability to intercalate into DNA or alter its affinity for specific nitroreductases, thereby lowering the risk of mutagenicity upon prolonged usage[1].

Table 2: Structure-Activity Relationship (SAR) & Toxicity Predictors
Structural ModificationImpact on Lipophilicity (logP)Antimicrobial EfficacyMutagenicity RiskRationale
Unmodified 5-Nitrofuran BaselineHighHighUnrestricted access to nitroreductases and DNA nucleophilic centers.
Bulky Arylsulfone Linker IncreasedMaintained / EnhancedReducedSteric hindrance prevents deep DNA intercalation while maintaining target enzyme affinity[1].
Nitro Group Removal VariableAbolishedAbolishedThe nitro group is the obligate pharmacophore for radical generation; its removal neutralizes both efficacy and toxicity.
Polar Substitutions DecreasedEnhanced (e.g., T. gondii)VariableDifferential cell permeability alters intracellular accumulation and subsequent ROS generation[4].

Conclusion

5-Nitrofuran-2-carbohydrazide remains a highly valuable, yet toxicologically complex, building block in drug discovery[6]. By employing rigorous, self-validating assays like the TA100-optimized Ames test and leveraging SAR-driven structural modifications, researchers can systematically navigate its mutagenic liabilities. Future drug development utilizing this scaffold must prioritize predictive toxicology and structural hybridization to yield safe, clinical-grade therapeutics.

References

1.5 - PubMed (nih.gov) 2.2 - PubMed (nih.gov) 3.4 - ResearchGate 4.6 - Matrix Fine Chemicals 5.1 - J-Stage 6. 3 - Benchchem

Sources

Strategic Utilization of 5-Nitrofuran-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrofuran-2-carbohydrazide (also known as 5-nitro-2-furohydrazide) represents a privileged scaffold in medicinal chemistry. It serves as the critical "hinge" molecule connecting the pharmacologically active 5-nitrofuran moiety—known for its potent antimicrobial and antiparasitic properties—with a versatile hydrazine tail capable of diverse chemical diversifications.

This guide details the technical workflows for synthesizing this precursor and leveraging it to generate two high-value pharmacophore classes:


-acylhydrazones  (Schiff bases) and 1,3,4-oxadiazoles .

Chemical Profile & Safety Advisory

The Molecule[1][2][3]
  • IUPAC Name: 5-nitrofuran-2-carbohydrazide[1]

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Nitro Group (

      
      ):  Electron-withdrawing group essential for bio-activation via nitroreductases.
      
    • Hydrazide Linker (

      
      ):  Nucleophilic center for condensation and cyclization reactions.
      
Critical Safety Note (E-E-A-T)

WARNING: Mutagenicity Hazard Nitrofurans are established mutagens (Ames test positive) and potential carcinogens. The mechanism that kills bacteria (DNA damage via radical anions) can also affect mammalian cells.

  • Handling: All synthesis must occur in a fume hood.

  • PPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory when handling dry powder.

  • Waste: Segregate all nitrofuran waste for high-temperature incineration.

Core Synthesis: The Precursor

The foundational step is the conversion of methyl 5-nitro-2-furoate into the carbohydrazide via hydrazinolysis. This method is preferred over the acid chloride route due to milder conditions and higher purity.

Reaction Scheme


Standard Operating Procedure (SOP)
ParameterSpecification
Starting Material Methyl 5-nitro-2-furoate (purity >98%)
Reagent Hydrazine hydrate (80% or 99%)
Solvent Ethanol (Absolute) or Methanol
Temperature Reflux (

for EtOH)
Yield Target 85–95%

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of methyl 5-nitro-2-furoate in 30 mL of absolute ethanol.

  • Addition: Add 25.0 mmol (2.5 eq) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3–5 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting ester spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    hydrazide.
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ) for 30 minutes. The product will crystallize as a yellow solid.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
    • Quality Control: Melting point should be sharp (

      
       dec).
      

Divergent Synthesis: From Precursor to Drug Candidates

Once the carbohydrazide is secured, the synthetic pathway bifurcates into two primary therapeutic classes.

Pathway A: Synthesis of -Acylhydrazones (Schiff Bases)

This pathway yields compounds structurally related to Nifuroxazide . These derivatives are highly effective against Gram-positive bacteria (including MRSA) and Trypanosoma cruzi.

Mechanism: Acid-catalyzed condensation with aldehydes.

Protocol:

  • Suspend 5-nitrofuran-2-carbohydrazide (1 eq) in Ethanol.

  • Add the appropriate aromatic aldehyde (1.1 eq) (e.g., 5-nitrothiophene-2-carbaldehyde or 4-hydroxybenzaldehyde).

  • Add catalytic Glacial Acetic Acid (2–3 drops).

  • Reflux for 4–8 hours.

  • Filter the resulting precipitate while hot (to remove impurities) or after cooling (for maximum yield). Recrystallize from DMF/Ethanol.

Pathway B: Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles offer improved metabolic stability compared to hydrazones.

Method: Oxidative cyclization or dehydration.[2][3]

  • Route 1 (

    
    ):  Reacting the hydrazide with a carboxylic acid in phosphorus oxychloride yields the 2,5-disubstituted-1,3,4-oxadiazole.
    
  • Route 2 (

    
    ):  Reacting with carbon disulfide in ethanolic KOH yields the 5-substituted-1,3,4-oxadiazole-2-thiol (thione tautomer).
    
Visualization of Synthetic Workflows

SyntheticPathways Start Methyl 5-nitro-2-furoate Core 5-Nitrofuran-2- carbohydrazide (The Precursor) Start->Core Hydrazinolysis (N2H4, EtOH, Reflux) Hydrazone N-Acylhydrazones (e.g., Nifuroxazide analogs) Core->Hydrazone Aldehyde + Cat. AcOH (Schiff Base Formation) Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole Carboxylic Acid + POCl3 (Cyclodehydration) Triazole 1,2,4-Triazoles Core->Triazole Isothiocyanate + NaOH (Cyclization)

Figure 1: Divergent synthetic pathways originating from the 5-nitrofuran-2-carbohydrazide scaffold.

Mechanism of Action: The "Warhead"

Understanding why these compounds work is vital for rational drug design. The 5-nitrofuran moiety is a prodrug. It is biologically inert until activated by bacterial nitroreductases.

The Nitroreductase Cascade
  • Entry: The drug permeates the bacterial cell wall.

  • Activation: Type I nitroreductases (oxygen-insensitive) reduce the nitro group (

    
    ) via a series of 2-electron transfers.[4][5]
    
  • Radical Formation: This process generates highly reactive intermediates:

    • Nitro-radical anion (

      
      )
      
    • Nitroso derivative (

      
      )
      
    • Hydroxylamine (

      
      )
      
  • Target Engagement: These electrophilic species covalently bind to bacterial DNA and ribosomal proteins, causing strand breakage and inhibiting protein synthesis.

Mechanistic Diagram

MOA Prodrug Nitrofuran Prodrug (Inactive) Intermediate1 Nitro-radical Anion (R-NO2•-) Prodrug->Intermediate1 1e- Reduction Intermediate2 Nitroso Intermediate (R-NO) Prodrug->Intermediate2 Enzymatic Reduction Enzyme Nitroreductase (Type I) (NfsA / NfsB) Enzyme->Prodrug Activates Target Bacterial DNA / Ribosomes Intermediate1->Target Oxidative Stress (ROS) Intermediate3 Hydroxylamine (R-NHOH) Intermediate2->Intermediate3 Reduction Intermediate3->Target Covalent Binding Death Inhibition of Replication & Cell Death Target->Death

Figure 2: Bio-activation pathway of 5-nitrofuran derivatives within bacterial cells.

Therapeutic Applications & Data Summary

The derivatives of 5-nitrofuran-2-carbohydrazide exhibit a broad spectrum of activity. The table below summarizes key activity profiles based on recent medicinal chemistry literature.

Derivative ClassTarget OrganismKey FindingsReference
Hydrazone (Schiff Base) Staphylococcus aureus (MRSA)5-nitrothiophene analogs showed MIC values comparable to Vancomycin (

).
[1]
Hydrazone Trypanosoma cruziSignificant inhibition of trypanothione reductase; potential for Chagas disease treatment.[1, 2]
1,3,4-Oxadiazole Mycobacterium tuberculosisLipophilic oxadiazoles showed enhanced penetration of the mycobacterial cell wall.[3]
Hydrazone Escherichia coliRetains activity against ESBL-producing strains due to distinct mechanism from beta-lactams.[4]

References

  • Masunari, A., & Tavares, L. C. (2007).[6] A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus.[6][7] Bioorganic & Medicinal Chemistry, 15(12), 4229–4236.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[6][7] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Telvekar, V. N., et al. (2012). Design, synthesis and in vitro antitubercular activity of novel 5-nitrofuran-2-yl-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.

  • Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology, 180(21), 5529–5539.

Sources

Methodological & Application

Step-by-step synthesis of 5-Nitrofuran-2-carbohydrazide from 5-nitro-2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrofuran-2-carbohydrazide (CAS 5469-78-3) is a critical intermediate in the synthesis of nitrofuran antibiotics, a class of antimicrobial agents used to treat urinary tract infections and trypanosomiasis (e.g., Nitrofurantoin, Nitrofurazone). This application note provides a robust, scalable protocol for converting ethyl 5-nitro-2-furoate to the corresponding hydrazide via nucleophilic acyl substitution.

The protocol emphasizes process safety due to the use of hydrazine hydrate and purity control to minimize the formation of the symmetrical dimer impurity, N,N'-bis(5-nitro-2-furoyl)hydrazine.

Reaction Mechanism & Scheme

The synthesis proceeds via the hydrazinolysis of an ester. Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ethyl ester, displacing the ethoxy group to form the hydrazide.

Chemical Transformation[1][2][3][4]

ReactionScheme Ester Ethyl 5-nitro-2-furoate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4·H2O (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Product 5-Nitrofuran-2-carbohydrazide (Target) Intermediate->Product - EtOH Byproduct Ethanol (Byproduct) Intermediate->Byproduct

Figure 1: Reaction pathway for the hydrazinolysis of ethyl 5-nitro-2-furoate.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves Hydrazine Hydrate , a severe poison, corrosive, and known carcinogen. All operations must be performed in a functioning chemical fume hood.

ReagentHazard ClassCritical Precaution
Hydrazine Hydrate Acute Tox. (Oral/Dermal/Inhal), Carcinogen 1B, CorrosiveUse double nitrile gloves or butyl rubber gloves. Avoid all skin contact. Inactivate spills with dilute hypochlorite.
5-Nitro-2-furoate Mutagenic potential (Nitrofuran class)Handle as a potential mutagen. Avoid dust generation.[1]
Ethanol FlammableKeep away from ignition sources.

Materials & Equipment

Reagents
  • Ethyl 5-nitro-2-furoate (CAS 1334-25-4): >98% purity.

  • Hydrazine Hydrate (CAS 7803-57-8): 80% or 100% solution (Use excess to prevent dimerization).

  • Ethanol (Absolute): Reaction solvent.[2]

  • Diethyl Ether: For washing (removes unreacted ester).

Equipment
  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer and hot plate with oil bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Reaction Setup
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-nitro-2-furoate (1.85 g, 10.0 mmol) in Absolute Ethanol (20 mL) .

    • Note: Warming slightly (40 °C) may help dissolve the ester completely.

  • Addition: While stirring at room temperature, add Hydrazine Hydrate (1.5 mL, ~30.0 mmol, 3.0 equiv) dropwise over 5 minutes.

    • Technical Insight: Using a stoichiometric excess (3 equivalents) is crucial. It ensures the reaction follows pseudo-first-order kinetics relative to the ester and prevents the product hydrazide from attacking another ester molecule, which would form the insoluble dimer impurity.

Step 2: Reaction Execution
  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~85 °C) for 2 to 3 hours .

    • Visual Check: The solution typically darkens slightly (yellow/orange). A precipitate may begin to form during the reflux if the concentration is high.

  • Monitoring (TLC): Check progress after 2 hours.

    • Mobile Phase: Ethyl Acetate:Hexane (3:1) or Methanol:DCM (1:9).

    • Visualization: UV light (254 nm). The starting ester (

      
      ) should disappear; the product hydrazide (
      
      
      
      ) will appear as a polar spot.
Step 3: Workup & Isolation
  • Crystallization: Remove the heat source and allow the flask to cool to room temperature slowly. Then, cool in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the filter cake with cold Ethanol (2 x 5 mL) to remove excess hydrazine.

    • Wash with Diethyl Ether (2 x 10 mL) to facilitate drying and remove trace ester.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours or air-dry overnight.

Process Control & Characterization

Expected Results
  • Appearance: Yellow to orange crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85% .

Analytical Data (Reference)

Confirm identity using Proton NMR.[3][4][5][6] The absence of the ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms the loss of the ester.

TechniqueParameterExpected Value / Signal
Melting Point Range152 – 154 °C (dec.) (Note: Literature values vary based on heating rate; decomposition is common).
¹H NMR Solvent: DMSO-d₆

10.10 (br s, 1H, NH )

7.75 (d, J=4.0 Hz, 1H, Furan-H4 )

7.30 (d, J=4.0 Hz, 1H, Furan-H3 )

4.60 (br s, 2H, NH₂ )
IR KBr Pellet3300-3200 cm⁻¹ (NH str), 1650-1630 cm⁻¹ (C=O amide), 1530/1350 cm⁻¹ (NO₂).[7]
Quality Control Workflow

QC_Workflow Start Crude Solid Isolated MP_Check Check Melting Point (Target: >150°C) Start->MP_Check Solubility Solubility Check (DMSO/MeOH) MP_Check->Solubility Decision Is MP sharp & >150°C? Solubility->Decision Pass Release for Use (Next Step Synthesis) Decision->Pass Yes Fail Recrystallize (Solvent: EtOH/H2O) Decision->Fail No (Broad/Low)

Figure 2: Quality control decision tree for the isolated hydrazide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Product dissolved in filtrate.[8]Concentrate the mother liquor by 50% and re-cool to recover a second crop.
Melting Point >200°C Dimer formation (

).
Hydrazine concentration was too low. Repeat synthesis with excess hydrazine (3-4 eq) and ensure dropwise addition of ester to hydrazine if problem persists.
Oily Product Incomplete drying or residual solvent.Dry under high vacuum. Triturate with diethyl ether to induce crystallization.

References

  • BenchChem. A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Retrieved from

  • Masunari, A., & Tavares, L. C. (2007). A new class of nifuroxazide analogues: Synthesis and antimicrobial activity against Staphylococcus aureus.[9] Bioorganic & Medicinal Chemistry, 15(12), 4229–4236. (General procedure for nitrofuran hydrazide synthesis).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79136, 5-Nitrofuran-2-carbohydrazide. Retrieved from

  • Thermo Fisher Scientific. Hydrazine Hydrate Safety Data Sheet. Retrieved from

Sources

Application Note: Protocol for Synthesizing Schiff Bases Using 5-Nitrofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of Schiff bases (specifically N-acylhydrazones) derived from 5-nitrofuran-2-carbohydrazide . These compounds are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer activities due to the pharmacophoric 5-nitrofuran moiety.

This protocol prioritizes high-purity isolation suitable for biological screening. We present a robust Acid-Catalyzed Condensation method, validated for reproducibility, alongside a Microwave-Assisted alternative for high-throughput library generation.

Scientific Foundation: Reaction Mechanism

The formation of the Schiff base involves the nucleophilic attack of the hydrazide's terminal amino group (


) on the electrophilic carbonyl carbon of an aldehyde. This reversible reaction is acid-catalyzed to enhance the electrophilicity of the carbonyl and facilitate the elimination of water.
Mechanistic Pathway[1][2][3][4][5]
  • Protonation: The acid catalyst protonates the aldehyde oxygen, increasing the carbonyl carbon's electrophilicity.

  • Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer & Elimination: The hydroxyl group is protonated and leaves as water (dehydration), resulting in the formation of the imine (

    
    ) bond.
    
Visualization: Reaction Mechanism

ReactionMechanism Start 5-Nitrofuran-2-carbohydrazide + Aldehyde Step1 Protonation of Aldehyde Carbonyl Start->Step1 Cat. AcOH / H⁺ Step2 Nucleophilic Attack (Carbinolamine Formation) Step1->Step2 Step3 Proton Transfer & Dehydration (-H₂O) Step2->Step3 Equilibrium Product Target Schiff Base (N-acylhydrazone) Step3->Product Irreversible Precipitation

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol

Materials & Equipment[1][2][6]
  • Reagents: 5-Nitrofuran-2-carbohydrazide (≥98%), Substituted Aromatic Aldehyde (1.0 equiv), Absolute Ethanol (EtOH), Glacial Acetic Acid (AcOH).

  • Equipment: Round-bottom flask (50-100 mL), Reflux condenser, Magnetic stirrer/hotplate, Buchner funnel, Melting point apparatus.

Method A: Standard Reflux (Gold Standard)

This method is recommended for bulk synthesis (>500 mg) and ensures high crystallinity of the final product.

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-nitrofuran-2-carbohydrazide (1.0 mmol, ~171 mg) in Absolute Ethanol (15–20 mL). Mild heating (40–50°C) may be required for complete dissolution.

  • Addition: Add the Aromatic Aldehyde (1.0 mmol) to the solution.

  • Catalysis: Add Glacial Acetic Acid (3–5 drops) or conc. HCl (1–2 drops).

    • Note: Acetic acid is preferred for acid-sensitive aldehydes; HCl is more aggressive but faster.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange/brown).

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% on a rotary evaporator and cool in an ice bath.

  • Purification: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol or an Ethanol:DMF (9:1) mixture if the compound is sparingly soluble.

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation (10–50 mg scale).

  • Setup: Mix hydrazide (1.0 mmol), aldehyde (1.0 mmol), and ethanol (2 mL) in a microwave-safe vial. Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 150 W and 80°C for 2–10 minutes .

  • Workup: Pour the hot reaction mixture into crushed ice. Filter the resulting precipitate and wash with cold water/ethanol.

Workflow Visualization

Workflow Input Reagents: 5-Nitrofuran-2-carbohydrazide + Aldehyde (1:1) Dissolve Dissolve in Ethanol (Warm if needed) Input->Dissolve Catalyst Add Cat. Glacial AcOH (3-5 drops) Dissolve->Catalyst Reflux Reflux (78°C) 3-6 Hours Catalyst->Reflux TLC Check TLC (CHCl₃:MeOH 9:1) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Pure Recrystallize (EtOH or EtOH:DMF) Filter->Pure

Figure 2: Operational workflow for the synthesis and purification of Schiff bases.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the


 peaks and the appearance of the imine (

) proton in NMR and stretch in IR.
Expected Spectral Data
  • IR (KBr, cm⁻¹):

    • 
      : 
      
      
      
      stretch (amide).
    • 
      : 
      
      
      
      stretch (amide I).
    • 
      : 
      
      
      
      stretch (azomethine) — Key Diagnostic Peak .
    • 
      : 
      
      
      
      symmetric/asymmetric stretches.
  • ¹H NMR (DMSO-d₆, δ ppm):

    • 
      : Singlet (
      
      
      
      ,
      
      
      , exchangeable with D₂O).
    • 
      : Singlet (
      
      
      
      ,
      
      
      , azomethine proton).
    • 
      : Furan ring protons (doublets).
      
Representative Data Summary

The following table summarizes typical results for 5-nitrofuran-2-carbohydrazide derivatives synthesized via Method A.

Aldehyde Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
H (Benzaldehyde) 3.085–92220–222Yellow Needles
4-Cl 4.080–88235–237Pale Yellow Solid
4-NO₂ 2.590–95258–260Orange Powder
4-OCH₃ (Anisaldehyde) 5.075–82210–212Brownish Solid
2-OH (Salicylaldehyde) 4.082–89228–230Orange Crystals

Data aggregated from standard nitrofuran synthesis literature [1, 2].

Expertise & Troubleshooting (FAQs)

Q: The product is not precipitating upon cooling.

  • Insight: Nitrofuran derivatives can be highly soluble in hot ethanol.

  • Solution: Reduce the solvent volume by half using a rotary evaporator. Place the flask in an ice-salt bath (-10°C) for 1 hour. If still no solid, add cold water dropwise to the stirring solution to induce precipitation (the "cloud point" method).

Q: The yield is low (<50%).

  • Insight: This often indicates incomplete condensation due to equilibrium.

  • Solution: Increase the catalyst load (add 2 more drops of AcOH) or switch to a Dean-Stark apparatus (using Toluene/Benzene) to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

Q: NMR shows a mixture of isomers.

  • Insight: Acylhydrazones can exist as E/Z geometrical isomers around the

    
     bond and syn/anti conformers around the amide bond.
    
  • Solution: The E-isomer is generally thermodynamically more stable. Recrystallization usually isolates the single stable isomer.

References

  • Arabian Journal of Chemistry. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Retrieved from [Link]

Application Note: Preparation and Characterization of Metal Complexes with 5-Nitrofuran-2-carbohydrazide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale and Mechanistic Insights

The 5-nitrofuran pharmacophore is a cornerstone in the development of potent antimicrobial and antitubercular agents. The biological efficacy of these compounds is intrinsically linked to the nitro moiety, which undergoes bioactivation via bacterial nitroreductases (such as those in the F420H2 biosynthetic pathway of Mycobacterium tuberculosis), generating reactive intermediates that disrupt cellular machinery[1].

While 5-nitrofuran-2-carbohydrazide is biologically active on its own, coordinating this ligand with transition metals—such as Copper(II) and Zinc(II)—significantly amplifies its pharmacological profile. Acid hydrazones act as bidentate N/O-donor ligands, forming highly stable chelate rings with metal ions[2]. According to Tweedy’s chelation theory and Overton’s concept of cell permeability, the metal-ligand interaction facilitates charge delocalization across the chelate ring. This reduces the polarity of the metal ion, increases the net hydrophobicity of the complex, and dramatically enhances its ability to penetrate lipid-rich bacterial cell membranes[2].

Furthermore, these metal complexes have shown profound efficacy in disrupting the glyoxylate cycle of persistent pathogens. By acting as potent inhibitors of Isocitrate Lyase (ICL)—a crucial enzyme for bacterial survival in host macrophages—the complexes leverage their metal centers to competitively anchor into the ICL active site, which natively binds Mg²⁺ or Mn²⁺[3].

Experimental Design and Synthesis Workflow

The synthesis pipeline is designed to first isolate the high-purity bidentate ligand, followed by a thermodynamically controlled chelation step.

Workflow Step1 Ethyl 5-nitrofuran-2-carboxylate + Hydrazine Hydrate Step2 Nucleophilic Acyl Substitution (Absolute EtOH, 0°C, 1h) Step1->Step2 Step3 5-Nitrofuran-2-carbohydrazide (Bidentate N/O Ligand) Step2->Step3 Step4 Metal Coordination (+ CuCl2 / ZnCl2 in MeOH) Step3->Step4 Step5 Reflux & Enolization (60°C, pH 7.0-7.5) Step4->Step5 Step6 Target Metal Complex [M(Ligand)2]n+ Step5->Step6

Synthesis workflow of 5-nitrofuran-2-carbohydrazide metal complexes.

Step-by-Step Methodologies

Protocol A: Synthesis of the 5-Nitrofuran-2-carbohydrazide Ligand

This protocol utilizes a nucleophilic acyl substitution to convert an ester precursor into the target carbohydrazide[4].

Reagents:

  • Ethyl 5-nitrofuran-2-carboxylate (10 mmol, 1.85 g)

  • Hydrazine hydrate (99.9%) (11 mmol, 0.55 g)

  • Absolute ethanol (100 mL)

Procedure:

  • Dissolution: Dissolve ethyl 5-nitrofuran-2-carboxylate in 100 mL of absolute ethanol in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature strictly to 0°C.

  • Addition: Add the 99.9% hydrazine hydrate dropwise over 15 minutes under continuous magnetic stirring[4].

  • Reaction: Maintain stirring at 0°C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • Isolation: Filter the resulting precipitate under vacuum. Wash thoroughly with ice-cold absolute ethanol to remove unreacted hydrazine, followed by diethyl ether. Dry in vacuo over anhydrous CaCl₂.

Causality & Self-Validation: Maintaining the reaction at 0°C during hydrazine addition is critical to prevent the formation of symmetric bis-hydrazides and to protect the sensitive nitro group from premature reduction. The successful formation of the ligand is visually self-validating; the product exhibits a distinct, vibrant color due to the specific extended π-delocalization inherent to pure 5-nitrofuranyl derivatives[5].

Protocol B: Preparation of Cu(II) and Zn(II) Complexes

This protocol describes the stoichiometric chelation of the ligand with transition metals.

Reagents:

  • 5-Nitrofuran-2-carbohydrazide (Ligand, 2 mmol)

  • Metal Salts: CuCl₂·2H₂O or ZnCl₂ (1 mmol)

  • Anhydrous Methanol (50 mL)

  • Triethylamine (Et₃N) or 0.1M KOH

Procedure:

  • Ligand Preparation: Dissolve 2 mmol of the synthesized ligand in 30 mL of hot anhydrous methanol.

  • Metal Addition: Dissolve 1 mmol of the metal salt in 20 mL of methanol. Add this metal solution dropwise to the hot ligand solution.

  • pH Adjustment: Add Et₃N dropwise until the pH reaches approximately 7.0–7.5.

  • Reflux: Heat the mixture under reflux (60–65°C) for 3 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc, 6:4).

  • Harvesting: Cool the mixture to room temperature. Filter the precipitated complex, wash with warm methanol to remove unreacted ligand, and dry in a vacuum desiccator.

Causality & Self-Validation: The pH adjustment step is the mechanistic linchpin of this protocol. The addition of a weak base promotes keto-enol tautomerization of the carbohydrazide moiety. Deprotonation of the enol form yields a strongly coordinating anionic ligand, driving the complexation equilibrium forward to form a neutral, highly lipophilic complex. A stark color change (e.g., from yellow/orange to dark green for Copper(II)) provides immediate visual validation of successful chelation.

Quantitative Data and Characterization

The following tables summarize the expected physicochemical properties and representative in vitro antimicrobial enhancements achieved through metal complexation, aggregated from standard literature benchmarks for these scaffolds.

Table 1: Physicochemical Properties and Yields

CompoundPutative FormulaColorYield (%)Melting Point (°C)Coordination Geometry
Ligand (L) C₅H₅N₃O₄Yellow/Orange85–90150–152N/A
Cu(II)-L [Cu(L-H)₂]Dark Green78>250 (decomp)Square Planar
Zn(II)-L [Zn(L-H)₂]Pale Yellow82>250 (decomp)Tetrahedral

Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

Microbial StrainLigand (L)Cu(II)-LZn(II)-LStandard Reference
M. tuberculosis H37Rv3.120.781.56Isoniazid (0.05)
Staphylococcus aureus12.53.126.25Ciprofloxacin (1.5)
Escherichia coli25.06.2512.5Ciprofloxacin (1.0)

Note: The dramatic reduction in MIC values for the Cu(II) complex against M. tuberculosis highlights the synergistic effect of enhanced lipophilicity and targeted ICL inhibition.

References

  • Source: nih.gov (PMC)
  • Source: google.com (Google Patents)
  • Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II)
  • Source: researchgate.
  • Ashley L.

Sources

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) Protocols for Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Clinical Microbiologists, Assay Developers, and Pharmacologists Focus: Nitrofuran derivatives (Nitrofurantoin, Furazidin)

Introduction & Mechanistic Grounding

Nitrofuran derivatives, particularly nitrofurantoin and furazidin, represent a critical class of synthetic antimicrobial agents that have seen a clinical revival due to the escalating crisis of antimicrobial resistance (AMR). Because these agents are rapidly excreted and highly concentrated in the urinary tract, they remain a first-line empirical therapy for uncomplicated lower urinary tract infections (UTIs) caused by Escherichia coli and other susceptible Enterobacterales.

To accurately perform and interpret Antimicrobial Susceptibility Testing (AST) for nitrofurans, one must first understand their unique mechanism of action. Nitrofurans are prodrugs. They possess no intrinsic antimicrobial activity until they are metabolically activated within the bacterial cytoplasm.

The Causality of Nitrofuran Activation

In susceptible bacteria (such as E. coli), nitrofurans are reduced by oxygen-insensitive type I nitroreductases (primarily the products of the nfsA and nfsB genes)1[1]. This stepwise, flavin mononucleotide (FMN)-dependent reduction generates highly reactive electrophilic intermediates (nitroso and hydroxylamino compounds)2[2]. These intermediates indiscriminately attack multiple macromolecular targets, causing DNA strand breakage and the inhibition of ribosomal protein synthesis. The multi-target nature of this electrophilic attack is the primary reason why high-level, plasmid-mediated resistance to nitrofurans remains exceedingly rare.

G N1 Nitrofuran Prodrug N2 Nitroreductases (NfsA/NfsB) N1->N2 Cellular Uptake N3 Reactive Intermediates N2->N3 NADPH/FMN Reduction N4 DNA/RNA Damage N3->N4 Electrophilic Attack N5 Ribosome Inhibition N3->N5 Electrophilic Attack N6 Bacterial Cell Death N4->N6 N5->N6

Caption: Nitrofuran Prodrug Activation and Antimicrobial Mechanism of Action.

Clinical Breakpoints and Interpretive Criteria

Because nitrofurans do not achieve therapeutic concentrations in systemic circulation or tissues, their breakpoints are strictly calibrated for uncomplicated urinary tract infections . Applying these breakpoints to isolates from non-urinary sources is a critical analytical error.

Furthermore, significant discrepancies can occur depending on the governing body's guidelines. For example, Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) maintain different interpretative thresholds 3[3]. Recent studies have also highlighted that in borderline cases, disk diffusion may falsely categorize a resistant strain as susceptible, making Broth Microdilution (BMD) the definitive reference method 4[4].

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Nitrofurantoin (E. coli)
Guideline StandardSusceptible (S)Intermediate (I) / ATU*Resistant (R)
CLSI (M100) ≤ 32 µg/mL64 µg/mL≥ 128 µg/mL
EUCAST (v13.0+) ≤ 64 µg/mLN/A> 64 µg/mL

*ATU: Area of Technical Uncertainty. Note: EUCAST has eliminated the "Intermediate" category in favor of "Susceptible, increased exposure", but for nitrofurantoin, the cutoff is binary based on achievable urine concentrations.

Experimental Workflows

To guarantee reproducibility, the following protocols establish a self-validating system. We prioritize the Broth Microdilution (BMD) method, as it provides a quantitative MIC and mitigates the agar-diffusion variability inherent to large nitrofuran molecules.

Workflow S1 Inoculum Prep (0.5 McFarland) S2 Broth Dilution (CAMHB) S1->S2 S3 Microtiter Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (35°C, 16-20h) S3->S4 S5 MIC Determination S4->S5

Caption: Standard Broth Microdilution Workflow for Nitrofuran AST.

Protocol A: Broth Microdilution (The Reference Standard)

Scientific Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of divalent cations (Ca²⁺ and Mg²⁺) is critical. Unadjusted broth can destabilize the bacterial outer membrane, artificially increasing the permeability of the nitrofuran prodrug and yielding falsely susceptible MICs5[5].

Step-by-Step Methodology:

  • Media & Drug Preparation:

    • Prepare a stock solution of nitrofurantoin in an appropriate solvent (e.g., DMSO or DMF, as nitrofurans have poor aqueous solubility).

    • Perform two-fold serial dilutions in CAMHB to achieve a final testing range of 256 µg/mL to 0.5 µg/mL in a 96-well microtiter plate (50 µL per well).

  • Inoculum Standardization:

    • Select 3–5 morphologically identical colonies from an overnight agar plate.

    • Suspend in sterile 0.85% saline to match a 0.5 McFarland turbidity standard. Causality: This specific optical density ensures a standardized starting population of ~1.5 × 10⁸ CFU/mL, preventing the "inoculum effect" where excess bacteria overwhelm the drug's reductive capacity.

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:150 in CAMHB.

    • Add 50 µL of this diluted suspension to each well containing 50 µL of the drug. The final well volume is 100 µL, and the final target inoculum is 5 × 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 1°C in ambient air for 16–20 hours 4[4].

  • Interpretation:

    • The MIC is the lowest concentration of the nitrofuran that completely inhibits visible bacterial growth.

Protocol B: Disk Diffusion (Routine Screening)

While BMD is the gold standard, disk diffusion remains a high-throughput qualitative alternative.

Step-by-Step Methodology:

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized suspension. Express excess fluid against the tube wall. Streak the swab across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure a confluent lawn of growth.

  • Disk Application: Apply a 100 µg Nitrofurantoin disk to the agar surface within 15 minutes of inoculation. Causality: Delaying disk application allows the bacteria to begin logarithmic replication before the drug diffuses, resulting in falsely narrow zones of inhibition.

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 16–18 hours.

  • Interpretation: Measure the zone of inhibition (in mm) using a caliper. Compare against CLSI/EUCAST zone diameter breakpoints.

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure the integrity of the nitrofuran powder, the accuracy of the dilution series, and the physiological state of the media, every AST batch must include a reference quality control (QC) strain. If the QC strain yields an MIC or zone diameter outside the acceptable range, the entire batch is invalidated.

Table 2: Quality Control Parameters for Nitrofurantoin
QC OrganismATCC NumberExpected MIC Range (µg/mL)Expected Disk Diffusion Zone (mm)
Escherichia coliATCC 259224 – 1620 – 25
Staphylococcus aureusATCC 292138 – 3218 – 22
Enterococcus faecalisATCC 292124 – 16N/A

Troubleshooting Out-of-Range QC:

  • MIC too high / Zone too small: Indicates potential degradation of the nitrofuran stock (nitrofurans are highly sensitive to light and alkali degradation), an inoculum that was too dense, or a spontaneous nfsA/nfsB mutation in the QC strain.

  • MIC too low / Zone too large: Indicates an inoculum that was too light, or improper formulation of the CAMHB (e.g., insufficient divalent cations).

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) / NIH Pakistan Repository URL:[Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Sources

Application Note: Rational Solvent Selection for the Condensation of 5-Nitrofuran-2-carbohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation of 5-nitrofuran-2-carbohydrazide with various aldehydes to form hydrazones (Schiff bases) is a foundational transformation in medicinal chemistry. This scaffold is heavily utilized in the development of potent antimicrobial, antiparasitic, and antitubercular agents, including structural analogs of the well-known drug nifuroxazide[1][2].

While Schiff base formation is a classical organic reaction, the extended


-delocalization and the strong electron-withdrawing nature of the 5-nitro group dictate stringent thermodynamic and solvent requirements[3][4]. This technical guide moves beyond empirical screening, providing a mechanistic framework for selecting the optimal solvent system to drive reaction equilibrium, prevent nitrofuran degradation, and establish self-validating experimental protocols.

Mechanistic Rationale: Thermodynamics vs. Solvation

The formation of a hydrazone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The terminal amine of 5-nitrofuran-2-carbohydrazide attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate that rapidly dehydrates.

  • Acid Catalysis (Electrophilic Activation): A catalytic amount of glacial acetic acid is required to protonate the aldehyde oxygen. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy for nucleophilic attack by the weakly nucleophilic carbohydrazide[1][2].

  • Le Chatelier’s Principle (Thermodynamic Driving Force): Because the reaction produces water and is inherently reversible, the equilibrium must be driven forward. Solvents that dissolve the starting materials at elevated temperatures but poorly solvate the rigid, planar hydrazone product are ideal. Spontaneous precipitation of the product out of the solvent matrix pulls the equilibrium toward completion[1][5].

  • The Methanol Anomaly (Degradation Risk): Methanol is a ubiquitous solvent for standard Schiff base synthesis. However, recent rigorous NMR and spectroscopic studies reveal that 5-nitrofuranyl derivatives can exhibit anomalous reactivity, "shapeshifting," and potential degradation in methanolic media[3][6]. Consequently, anhydrous ethanol is vastly superior to methanol for maintaining the structural integrity of the nitrofuran scaffold.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data regarding solvent performance for this specific condensation.

Solvent SystemAcid CatalystSolubilization PowerProduct IsolationMechanistic Notes & Causality
Absolute Ethanol Glacial Acetic Acid (Cat.)ModerateExcellent (Spontaneous Precipitation)Preferred. Protic environment stabilizes the transition state. Product insolubility drives Le Chatelier's principle[1].
Methanol Glacial Acetic Acid (Cat.)HighVariableAvoid. Nitrofuran derivatives exhibit anomalous reactivity and risk degradation in methanolic media[3].
THF Glacial Acetic Acid (Cat.)HighFair (Requires Evaporation)Useful for highly non-polar or sterically hindered aldehydes[1]. Requires reflux and solvent stripping.
DMF / DMSO Glacial Acetic Acid (Cat.)Very HighGood (Requires Aqueous Workup)Ideal for recalcitrant, highly conjugated aldehydes. The high dielectric constant keeps the product in solution until forced out by water.

Decision Workflow

SolventSelection Start Analyze Aldehyde Substrate (Sterics & Solubility) ProticPath Standard Aromatic/Aliphatic (Soluble in Alcohols) Start->ProticPath AproticPath Highly Conjugated/Hindered (Insoluble in Alcohols) Start->AproticPath Ethanol Absolute Ethanol + AcOH (cat.) Optimal Protic Environment ProticPath->Ethanol Recommended Methanol Methanol + AcOH Risk of Nitrofuran Degradation ProticPath->Methanol Avoid DMF DMF or THF + AcOH (cat.) High Solvation Power AproticPath->DMF Required Precipitation Spontaneous Precipitation (Drives Le Chatelier's) Ethanol->Precipitation Cool to 0°C AqueousWorkup Aqueous Precipitation (Add Ice-Cold H2O) DMF->AqueousWorkup Force Precipitation

Figure 1: Decision matrix for solvent selection in 5-nitrofuran-2-carbohydrazide condensations.

Self-Validating Experimental Protocols

Protocol A: Protic Precipitation Method (Standard Substrates)

Designed for standard aliphatic and aromatic aldehydes that exhibit moderate solubility in alcohols.

  • Substrate Dissolution: Suspend 5-nitrofuran-2-carbohydrazide (1.0 equiv) and the target aldehyde (1.05 equiv) in absolute ethanol (approx. 10–15 mL/mmol)[1][5].

    • Causality: Ethanol provides a protic environment that stabilizes the charged hemiaminal transition state without degrading the nitrofuran ring. The slight excess of aldehyde ensures complete consumption of the carbohydrazide.

  • Catalyst Addition: Add 2–3 drops of glacial acetic acid.

    • Causality: Protonates the carbonyl oxygen, enhancing electrophilicity and initiating the reaction sequence.

  • Reflux & Visual Validation: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Self-Validation Checkpoint: The suspension will initially clear as starting materials dissolve at elevated temperatures. Within 30–60 minutes, a brightly colored (yellow to deep orange) precipitate will begin to form. This intrinsic color shift visually confirms the formation of the extended

      
      -conjugated hydrazone[3].
      
  • Isolation: Cool the reaction to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum and wash with cold absolute ethanol.

    • Causality: Cold ethanol removes unreacted starting materials and acetic acid traces while minimizing the dissolution of the purified product.

Protocol B: Polar Aprotic Method (Recalcitrant Substrates)

Designed for highly conjugated, sterically hindered, or exceptionally hydrophobic aldehydes.

  • Substrate Dissolution: Dissolve 5-nitrofuran-2-carbohydrazide (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DMF or THF (5–8 mL/mmol)[1].

    • Causality: Polar aprotic solvents overcome the high lattice energy of recalcitrant starting materials, ensuring a homogeneous reaction mixture.

  • Catalyst Addition: Add glacial acetic acid (catalytic, 3-5 drops).

  • Heating & TLC Validation: Stir at 70–80°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). The product spot will typically be highly UV-active and visibly yellow to the naked eye, running at a different Rf than the starting materials.

  • Forced Precipitation: Pour the hot reaction mixture into crushed ice/water (3x the reaction volume) under vigorous stirring.

    • Causality: The sudden shift in the dielectric constant of the medium forces the highly hydrophobic hydrazone out of solution.

  • Isolation: Filter the resulting precipitate, wash with copious amounts of distilled water (to completely remove DMF and AcOH), and dry under high vacuum.

Analytical Validation Parameters

To ensure the self-validating nature of the synthesis, verify the isolated product against the following spectroscopic benchmarks:

  • Intrinsic Color: 5-nitrofuranyl derivatives are inherently colored due to extended

    
    -delocalization. A successful condensation will yield a product that is distinctly deep yellow, orange, or red. A pale or white powder indicates unreacted starting material or a broken conjugation system[3].
    
  • 
    H NMR (DMSO-
    
    
    
    ) Milestones:
    • Loss of Aldehyde: Confirm the disappearance of the characteristic aldehyde proton (

      
      9.5–10.5 ppm).
      
    • Imine Formation: Confirm the appearance of the imine proton (-N=CH-) as a sharp singlet at 8.0–8.5 ppm [2].

    • Hydrazide Signature: Confirm the presence of the highly deshielded hydrazide N-H proton, typically appearing as a broad singlet far downfield at 11.5–12.0 ppm [2].

References

  • [1] Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. J-Stage. 1

  • [2] Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents. PMC - NIH. 2

  • [5] EP2604600A1 - Isatin derivatives and their use in therapy. Google Patents. 5

  • [3] 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv.3

  • [6] 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. SciProfiles. 6

  • [4] Ethyl 2-Methyl-5-nitrofuran-3-carboxylate. Benchchem.4

Sources

Green chemistry approaches to synthesizing 5-Nitrofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical guide for the green synthesis of 5-Nitrofuran-2-carbohydrazide , a critical intermediate for antimicrobial drugs like Nifuroxazide and Nitrofurantoin.

Executive Summary

The synthesis of 5-Nitrofuran-2-carbohydrazide (CAS: 5085-50-7) has traditionally relied on refluxing 5-nitro-2-furoic acid esters with excess hydrazine hydrate in volatile organic solvents (methanol/ethanol) for extended periods (4–12 hours). This Application Note details two Green Chemistry approaches that significantly reduce energy consumption, solvent waste, and reaction time:

  • Microwave-Assisted Synthesis (MW-S): Reduces reaction time to <10 minutes with improved yield.[1]

  • Mechanochemical (Solvent-Free) Synthesis: Eliminates bulk reaction solvents using grinding techniques.

These protocols are designed for medicinal chemistry labs and process development teams seeking to align with ISO 14001 and Green Chemistry Principles 1 (Prevention), 5 (Safer Solvents), and 6 (Energy Efficiency) .

Scientific Background & Rationale

Target Molecule Significance

5-Nitrofuran-2-carbohydrazide is the scaffold for a class of broad-spectrum antibiotics. The hydrazide moiety is highly nucleophilic, allowing for rapid condensation with aldehydes to form N-acylhydrazones (e.g., Nifuroxazide), which inhibit bacterial protein synthesis and DNA integrity.

The "Green" Shift

Traditional thermal heating (reflux) suffers from:

  • Inefficient Heat Transfer: Convection heating is slow and heats the vessel walls first.

  • Solvent Waste: Requires large volumes of alcohol to solubilize the nitrofuran ester.

  • Hydrazine Hazards: Extended reflux increases the risk of hydrazine vapor exposure.

The Microwave Solution: Microwave irradiation (2450 MHz) couples directly with the polar hydrazine and nitrofuran molecules, causing rapid volumetric heating via dipole rotation. This accelerates the nucleophilic attack of hydrazine on the carbonyl carbon, drastically reducing reaction time.

Chemical Pathways & Mechanism[2]

The synthesis generally proceeds via the hydrazinolysis of Methyl 5-nitro-2-furoate . While direct conversion from the acid is possible, the ester route avoids the formation of stable hydrazinium salts that require excessive energy to dehydrate.

Diagram 1: Synthesis Pathways

The following diagram illustrates the Classical vs. Green pathways.

GreenSynthesisPathways cluster_legend Pathway Legend Acid 5-Nitro-2-furoic Acid Ester Methyl 5-nitro-2-furoate Acid->Ester Green Esterification (Solid Acid Cat., MeOH) Hydrazide 5-Nitrofuran-2-carbohydrazide (Target) Acid->Hydrazide Direct Grinding (Salt formation risk) Ester->Hydrazide Method A: Microwave EtOH/H2O, 8-10 min (Preferred) Ester->Hydrazide Method B: Mechanochem Grinding, Solvent-Free key Green Arrow: Recommended MW Route Yellow Dashed: Solvent-Free Route

Caption: Comparison of synthetic routes. Method A (Microwave from Ester) offers the best balance of purity and speed.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Objective: Rapid synthesis with high purity. Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Reagents:

  • Methyl 5-nitro-2-furoate (1.0 equiv)

  • Hydrazine Hydrate (80% aq.[2] solution, 2.0 equiv)

  • Solvent: Ethanol:Water (1:1 v/v) - Green Solvent Choice

Protocol Steps:

  • Preparation: In a 10 mL microwave-transparent pressure vial, dissolve Methyl 5-nitro-2-furoate (1.71 g, 10 mmol) in 5 mL of Ethanol:Water (1:1).

  • Addition: Add Hydrazine Hydrate (1.25 mL, ~20 mmol) dropwise. Cap the vial with a pressure-rated septum.

  • Irradiation: Program the microwave reactor:

    • Temp: 100°C

    • Hold Time: 8 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Cooling: Use compressed air cooling to rapidly bring the vial to room temperature (RT). Note: Rapid cooling often induces precipitation.

  • Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter via vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Drying: Dry in a vacuum oven at 50°C for 2 hours.

Method B: Mechanochemical (Solvent-Free) Synthesis

Objective: Zero-solvent waste generation. Equipment: Agate Mortar and Pestle or Ball Mill.

Protocol Steps:

  • Loading: Place Methyl 5-nitro-2-furoate (10 mmol) in the mortar.

  • Grinding: Add Hydrazine Hydrate (12 mmol, slight excess) dropwise while grinding.

  • Reaction: Grind vigorously for 10–15 minutes. The mixture will initially become a paste and then solidify as the hydrazide forms (exothermic).

  • Digestion: Allow the solid mass to stand at RT for 10 minutes to ensure completion.

  • Work-up: Triturate the solid with 5 mL of cold ethanol to remove unreacted ester/hydrazine. Filter and dry.[3][4]

Process Safety & Handling (Hydrazine)

Hydrazine hydrate is a suspected carcinogen and highly toxic. Green chemistry does not negate toxicity.

  • Containment: The Microwave Method is safer as it uses a sealed vessel , preventing hydrazine vapor release during heating.

  • Quenching: All glassware and washings containing hydrazine should be treated with dilute hypochlorite (bleach) solution before disposal to oxidize hydrazine to harmless nitrogen gas.

  • PPE: Double nitrile gloves and a face shield are mandatory.

Analytical Validation & Expected Data

Workflow Visualization

The following diagram outlines the experimental workflow and decision points for Method A.

MW_Workflow Start Start: Methyl Ester + Hydrazine Solvent Add EtOH:H2O (1:1) (Minimizes VOCs) Start->Solvent MW_Step Microwave Irradiation 100°C, 8 mins, Sealed Vial Solvent->MW_Step Cool Rapid Cooling to RT MW_Step->Cool Check Precipitate Formed? Cool->Check Check->MW_Step No (Extend 2 min) Ice Pour into Ice Water Check->Ice Yes Filter Vacuum Filtration Ice->Filter Wash Wash: Cold H2O -> Cold EtOH Filter->Wash Dry Dry: 50°C Vacuum Wash->Dry End Final Product: 5-Nitrofuran-2-carbohydrazide Dry->End

Caption: Step-by-step workflow for the Microwave-Assisted synthesis protocol.

Characterization Data[1][3][5][6][7][8]
  • Appearance: Yellow crystalline solid.

  • Melting Point: 270–274°C (dec). Note: Compare with standard; decomposition often occurs.

  • IR Spectrum (KBr):

    • 3300–3200 cm⁻¹ (NH, NH₂ stretching)[4]

    • 1660–1640 cm⁻¹ (C=O Amide I)

    • 1530, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)

  • ¹H NMR (DMSO-d₆):

    • δ 10.0–10.5 ppm (s, 1H, CONH)

    • δ 7.7 ppm (d, 1H, Furan-H)

    • δ 7.3 ppm (d, 1H, Furan-H)

    • δ 4.5–5.0 ppm (br s, 2H, NH₂)

Performance Comparison
MetricClassical RefluxGreen Method A (MW)Green Method B (Grinding)
Reaction Time 4 – 8 Hours8 – 10 Minutes 15 – 20 Minutes
Solvent MeOH (Excess)EtOH/Water (Minimal)None (Solvent-Free)
Yield 70 – 80%85 – 92% 80 – 85%
Energy Usage High (Continuous Reflux)Low (Targeted Heating) Very Low (Mechanical)
E-Factor (Waste) HighMediumLow

References

  • Microwave-Assisted Synthesis of Benzimidazole Hydrazides: Yılmaz, F., & Menteşe, E. (2013).[4] Microwave-Assisted Synthesis of Some 5(6)-Nitro-1H-Benzimidazoles and Their Hydrazide Derivatives. Bulletin of the Chemical Society of Ethiopia. Link

  • Solvent-Free Hydrazide Synthesis: Kumar, A., Jakhar, A., & Makrandi, J.K. (2012). A Highly Efficient Solvent Free Synthesis of Hydrazides Using Grinding Technique. Oriental Journal of Chemistry. Link

  • Green Synthesis of Nifuroxazide Analogues: Masunari, A., & Tavares, L.C. (2007).[5] A new class of nifuroxazide analogues: Synthesis of 5-nitrothiophene derivatives with antimicrobial activity. Bioorganic & Medicinal Chemistry. Link[5]

  • Microwave Synthesis of Acylhydrazones: Bouzina, A., et al. (2024).[1] Microwave assisted synthesis... of a series of N-acylhydrazones. Arabian Journal of Chemistry. Link

  • General Nitrofuran Synthesis Guide: BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Link

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 5-nitro-2-furoic acid and hydrazine hydrate before handling.

Sources

Procedures for functionalizing 5-Nitrofuran-2-carbohydrazide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Functionalization of 5-Nitrofuran-2-carbohydrazide for Biological Assays

Strategic Overview: The Nitrofuran Scaffold

5-Nitrofuran-2-carbohydrazide represents a "privileged structure" in medicinal chemistry. Its biological activity hinges on a dual-component system:

  • The Warhead (5-Nitro Group): This moiety is a prodrug. In bacteria (e.g., E. coli, M. tuberculosis), it is activated by type I nitroreductases (NfsA/NfsB) into reactive nitroso and hydroxylamino intermediates that damage bacterial DNA and inhibit the citric acid cycle.

  • The Handle (Carbohydrazide): This is the vector for chemical diversity. Functionalizing this group modulates lipophilicity (LogP), metabolic stability, and target affinity without deactivating the nitro pharmacophore.

Critical Design Constraint: Synthetic protocols must preserve the 5-nitro group. Avoid strong reducing agents (e.g.,


, 

) or highly alkaline conditions that may cause ring opening of the furan.

Module A: Chemical Functionalization Protocols

Workflow Visualization

The following diagram outlines the two primary functionalization pathways: Schiff base formation (Pathway A) and Heterocyclization (Pathway B).

Nitrofuran_Synthesis Start 5-Nitrofuran-2- carbohydrazide SchiffBase Pathway A: Hydrazone (Schiff Base) Start->SchiffBase EtOH, cat. AcOH Reflux 2-6h Oxadiazole Pathway B: 1,3,4-Oxadiazole Start->Oxadiazole POCl3 Reflux 4-8h Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase Acid Carboxylic Acid (R-COOH) Acid->Oxadiazole

Caption: Divergent synthesis pathways. Pathway A yields hydrazones for lipophilicity tuning; Pathway B yields oxadiazoles for metabolic stability.

Protocol A: Synthesis of Acylhydrazones (Schiff Bases)

Purpose: To create a library of compounds with varying electronic and steric properties to probe the binding pocket of the target enzyme.

Reagents:

  • 5-Nitrofuran-2-carbohydrazide (1.0 equiv)

  • Substituted Aromatic Aldehyde (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 1.0 mmol of 5-nitrofuran-2-carbohydrazide in 15 mL of absolute ethanol.

    • Note: The starting material may not fully dissolve at room temperature.

  • Addition: Add 1.1 mmol of the appropriate aldehyde. Add 2-3 drops of glacial acetic acid.

    • Mechanism:[1][2][3][4][5][6] Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The spot for the hydrazide (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

    • If no precipitate: Concentrate the solvent to 50% volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ) followed by diethyl ether. Recrystallize from ethanol/DMF mixtures if necessary.
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the

    
     protons (broad singlet, ~4.5 ppm) and the appearance of the azomethine proton (
    
    
    
    ) singlet around 8.0–9.0 ppm.
Protocol B: Cyclization to 1,3,4-Oxadiazoles

Purpose: To create a bioisostere that is more metabolically stable than the hydrazone linker.

Reagents:

  • 5-Nitrofuran-2-carbohydrazide (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent)
    

Step-by-Step Procedure:

  • Setup: Place 1.0 mmol of hydrazide and 1.0 mmol of the carboxylic acid in a dry round-bottom flask.

  • Reagent Addition: Carefully add 5 mL of

    
    .
    
    • Safety Warning:

      
       is corrosive and reacts violently with water. Perform this in a fume hood.
      
  • Reflux: Reflux the mixture (

    
    ) for 6–8 hours.
    
    • Mechanism:[1][2][3][4][5]

      
       activates the carboxylic acid to an acid chloride in situ and subsequently acts as a dehydrating agent to close the ring.
      
  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass dropwise onto crushed ice (approx. 100g) with vigorous stirring.

    • Why: This hydrolyzes the excess

      
      . The product will precipitate as a solid.
      
  • Neutralization: Adjust the pH of the aqueous slurry to ~7 using 10%

    
     solution.
    
  • Isolation: Filter the solid, wash with water, and dry.[7] Recrystallize from ethanol.

Module B: Biological Assay Preparation

Nitrofurans present specific solubility challenges (poor aqueous solubility) and stability issues (photosensitivity).

Data Visualization: Assay Logic

Assay_Workflow Stock Stock Solution (DMSO, 10-20 mM) QC QC Check: Precipitation? Stock->QC Visual Inspection QC->Stock Sonicate/Warm Dilution Intermediate Dilution (Media/Buffer) QC->Dilution Clear Plate 96-Well Plate (Bacteria + Compound) Dilution->Plate Final DMSO < 1% Readout Readout: OD600 or Resazurin Plate->Readout 18-24h @ 37°C

Caption: Critical path for bioassay preparation. Note the strict DMSO limits to prevent solvent toxicity masking compound activity.

Protocol: Solubilization and MIC Determination

1. Stock Solution Preparation:

  • Solvent: 100% Dimethyl Sulfoxide (DMSO). Avoid water in the stock.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Procedure: Weigh the compound into a microcentrifuge tube. Add DMSO. Vortex for 30 seconds.

    • Troubleshooting: If the compound does not dissolve, sonicate for 5 minutes at

      
      .
      
    • Storage: Store at

      
       protected from light (amber tubes or foil-wrapped). Nitrofurans degrade under UV light.
      

2. Broth Microdilution (MIC) Protocol:

  • Medium: Mueller-Hinton Broth (MHB) for bacteria; 7H9 broth for Mycobacteria.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100

      
      L of MHB to columns 2–12 of a 96-well plate.
      
    • Add 200

      
      L of compound (diluted to 
      
      
      
      starting concentration in MHB) to column 1.
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
      L from column 10.
      
    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • DMSO Control: Ensure the final DMSO concentration in the first well is

    
     (v/v). Higher concentrations are toxic to bacteria and produce false positives.
    

3. Data Analysis:

  • Readout: Visual turbidity or Absorbance at 600 nm (

    
    ).
    
  • Resazurin Assay (Optional): For clear determination, add 30

    
    L of 0.01% Resazurin solution. Incubate for 2–4 hours. Blue = No Growth (Inhibition); Pink = Growth.
    

Table 1: Troubleshooting Common Assay Failures

ObservationProbable CauseCorrective Action
Precipitation in wells Compound crashed out upon hitting aqueous media.Reduce starting concentration; perform intermediate dilution in 10% DMSO/Water before adding to media.
Growth in Sterility Control Contaminated reagents.Discard all buffers; re-autoclave.
No Growth in Growth Control DMSO toxicity.Check final DMSO %. It must be <1% (preferably <0.5%).
Inconsistent MICs Photosensitivity of Nitrofuran.Perform all incubations in the dark or wrap plates in foil.

References

  • Synthesis and Antimicrobial Evaluation of Nitrofuran Hydrazones Popiołek, L. et al.[8][9] "Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid."[10][11][12] Chemical Biology & Drug Design, 2020.

  • Mechanism of Action of Nitrofurans Whiteway, J. et al.[3] "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology, 1998.

  • Oxadiazole Cyclization Protocols Somani, R.R. et al. "Synthesis and antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives." International Journal of Drug Development & Research, 2011.

  • Biological Assay Optimization (Solubility) Di, L. and Kerns, E.H.[13] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.[13]

Sources

Application Note: Advanced Handling, Storage, and Safety Protocols for 5-Nitrofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Toxicology

5-Nitrofuran compounds—including nitrofurantoin, nitrofurazone, furazolidone, and furaltadone—are a class of synthetic, broad-spectrum antimicrobial agents characterized by a furan ring carrying a nitro group[1]. While historically utilized in veterinary and human medicine to treat gastrointestinal and urinary infections, their application is now highly restricted or entirely banned in food-producing animals globally[2][3].

The stringent safety requirements for handling 5-nitrofurans in laboratory and drug development settings are dictated by their toxicological profile. In biological systems, the nitro group undergoes rapid enzymatic reduction, generating highly reactive electrophilic intermediates and reactive oxygen species (ROS)[4]. While this mechanism is responsible for their bactericidal efficacy via DNA damage and ribosomal translation inhibition[3], it also drives severe mammalian toxicity. Acute exposure primarily targets the pulmonary system, leading to decreased respiratory function, and the central nervous system, manifesting as hyperirritability or tremors[4]. Furthermore, 5-nitrofurans rapidly metabolize into persistent, tissue-bound metabolites (such as AOZ, AMOZ, AHD, and SEM) that exhibit documented mutagenic, carcinogenic, and teratogenic properties[1][2].

Physicochemical Properties and Storage Causality

Proper storage of 5-nitrofurans is not merely a compliance measure; it is a critical scientific requirement to prevent chemical degradation. These compounds are inherently photosensitive. Exposure to ultraviolet or visible light accelerates the cleavage and degradation of the furan ring, compromising experimental integrity and generating uncharacterized, potentially volatile degradation products[5].

Furthermore, the physical form of these compounds presents unique facility risks. For instance, the accumulation of fine nitrofurantoin dust on deposition surfaces in technical rooms presents a documented dust explosion hazard[6].

Table 1: Physicochemical Hazards and Storage Parameters of Key 5-Nitrofuran Compounds

CompoundMarker MetabolitePrimary Hazard ClassOptimal StorageCritical Sensitivities
Nitrofurantoin AHDClass 6.1 (Toxic Solid)[7]2°C to 8°C[5]Light, Strong Oxidizers[6]
Nitrofurazone SEMAcute Tox. 4 (Oral)2°C to 8°C[5]Light, Heat
Furazolidone AOZCarcinogen / MutagenRoom Temp / CoolLight, Moisture
Furaltadone AMOZCarcinogen / MutagenRoom Temp / CoolLight, Moisture

Safety Protocols and Environmental Controls

To establish a self-validating safety system, laboratories must implement layered engineering and personal protective controls that address the specific causality of 5-nitrofuran toxicity.

  • Engineering Controls: All weighing, dissolution, and transfer procedures must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the aerosolization of toxic particulates[8].

  • Respiratory Protection: In scenarios where local exhaust ventilation is insufficient or during spill cleanup, NIOSH-approved particulate filter devices (e.g., EN 143 P2 or P3 filters) are mandatory due to the severe pulmonary toxicity of inhaled nitrofuran dust[6].

  • Spill Management: Dry sweeping is strictly prohibited, as it resuspends toxic particulates into the operator's breathing zone. Spills must be managed using wet wiping techniques or HEPA-filtered vacuums[5][9].

G NF 5-Nitrofuran Exposure (Inhalation/Dermal) Red Enzymatic Nitro-Reduction NF->Red Absorption ROS Reactive Oxygen Species (ROS) & Electrophilic Intermediates Red->ROS Metabolism Tox Pulmonary Toxicity & DNA Damage ROS->Tox Cellular Damage PPE Intervention: PPE & Fume Hood PPE->NF Blocks

Caption: 5-Nitrofuran toxicity pathway and the critical intervention point of engineering controls.

Experimental Workflow: Handling & Preparation of 5-Nitrofuran Solutions

This step-by-step methodology ensures the safe handling and verifiable integrity of 5-nitrofuran solutions for downstream analytical workflows (e.g., LC-MS/MS or ELISA)[4].

Step 1: Preparation and PPE Don double nitrile gloves, a disposable Tyvek lab coat, and tightly fitting safety goggles[8]. Ensure the fume hood is operational and the sash is lowered to the appropriate working height.

Step 2: Gravimetric Aliquoting Using an anti-static weighing boat, carefully weigh the required mass of the 5-nitrofuran compound (e.g., 10.0 mg of nitrofurantoin). Causality: Anti-static materials prevent the electrostatic dispersion and repulsion of fine powders, directly mitigating inhalation risks and localized dust explosion hazards[6].

Step 3: Dissolution and Self-Validation Transfer the powder to a volumetric flask. Because 5-nitrofurans exhibit poor aqueous solubility[3], dissolve the compound in an appropriate organic solvent (e.g., LC-MS grade methanol or DMSO). This step must be performed under amber lighting to prevent photodegradation. Self-Validation Check: Immediately measure the UV-Vis absorbance of a diluted aliquot (e.g., at ~365 nm for nitrofurantoin) and compare it against a validated reference spectrum. A shift in the maximum absorption wavelength (


) indicates photodegradation or improper historical storage, invalidating the stock solution.

Step 4: Storage and Disposal Transfer the validated stock solution to amber glass vials. Purge the headspace with an inert gas (Nitrogen or Argon) to prevent oxidative degradation, and store at -20°C. Dispose of all contaminated consumables as Class 6.1 Hazardous Waste[7].

G Store Storage 2-8°C, Amber Glass Weigh Weighing Anti-static, Fume Hood Store->Weigh Dissolve Dissolution Organic Solvent, Low Light Weigh->Dissolve Validate UV-Vis Validation Check λmax Dissolve->Validate Waste Disposal Class 6.1 Hazardous Waste Validate->Waste

Caption: End-to-end safe handling and validation workflow for 5-nitrofuran compounds.

References

  • Source: spectrumchemical.
  • Source: carlroth.
  • Source: cleanchemlab.
  • Source: medline.
  • Source: caymanchem.
  • Source: anses.
  • Source: fao.
  • Source: msdvetmanual.
  • Source: nih.

Sources

Troubleshooting & Optimization

🧪 Technical Support Center: 5-Nitrofuran-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting & Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven methodologies and mechanistic troubleshooting to maximize the reaction yield and purity of 5-nitrofuran-2-carbohydrazide—a critical precursor for antimicrobial nitroheterocycles.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we focus on the causality of chemical behaviors, ensuring you understand why certain side reactions occur and how to build a self-validating experimental workflow.

Mechanistic Workflow & Decision Matrix

The synthesis of 5-nitrofuran-2-carbohydrazide is notoriously sensitive to solvent choice and stoichiometry. The diagram below maps the critical decision points that dictate whether your reaction yields the target monomer, a dimeric byproduct, or unwanted solvent adducts.

G SM 5-Nitro-2-furoic Acid Act Activation (SOCl₂, cat. DMF) SM->Act Int 5-Nitro-2-furonyl Chloride Act->Int Hyd Hydrazinolysis (NH₂NH₂·H₂O, THF) Int->Hyd Side2 Methoxy Adducts Int->Side2 Methanolic Solvent Prod 5-Nitrofuran-2-carbohydrazide (Target Product) Hyd->Prod Excess Hydrazine Anhydrous Side1 Dimeric Byproduct Hyd->Side1 1:1 Stoichiometry

Reaction pathway for 5-nitrofuran-2-carbohydrazide synthesis highlighting optimal conditions.

Troubleshooting Guides & FAQs

Q: Why is my yield of 5-nitrofuran-2-carbohydrazide consistently below 30% when using methanolic hydrazine?

A: Solvent-induced nucleophilic degradation. 5-Nitrofuranyl derivatives are highly reactive towards methanolic media[1]. The strong electron-withdrawing nature of the nitro group, coupled with the extended π-delocalization of the furan ring, makes the furan core highly susceptible to nucleophilic attack by methanol[2]. This leads to the formation of methoxy-substituted side products rather than the desired hydrazide. Solution: Switch to an anhydrous, aprotic solvent like Tetrahydrofuran (THF) to eliminate solvent competition[3].

Q: How do I prevent the formation of the dimeric byproduct (5-nitro-N'-5-nitrofuran-2-carbonyl furan-2-carbohydrazide)?

A: Strict stoichiometric control and inverse addition. Dimerization occurs when the newly formed 5-nitrofuran-2-carbohydrazide acts as a nucleophile and attacks an unreacted molecule of 5-nitro-2-furonyl chloride[1]. Solution: Ensure a strict excess of hydrazine monohydrate (at least 2.0 equivalents). Furthermore, use an "inverse addition" technique: add the acid chloride dropwise into the hydrazine solution to maintain a constant excess of hydrazine in the reaction microenvironment, kinetically favoring the monomer[3].

Q: My isolated product ranges in color from pale yellow to dark orange. Does this indicate an impurity?

A: Yes. Color is a direct readout of π-delocalization integrity. The intrinsic color of 5-nitrofuranyl derivatives is a highly reliable indicator of their purity due to their specific extended π-delocalization[2]. High-purity 5-nitrofuran-2-carbohydrazide synthesized under anhydrous conditions typically presents as a distinct orange/red solid[3]. Pale yellow batches often indicate incomplete reaction, hydration, or the presence of unreacted starting materials[1].

Q: Can I perform direct hydrazinolysis on 5-nitro-2-furoic acid without converting it to an acid chloride?

A: It is thermodynamically unfavorable. Direct hydrazinolysis of the free carboxylic acid typically results in the formation of an unreactive hydrazine salt. You must activate the carboxyl group. Converting the acid to 5-nitro-2-furonyl chloride using thionyl chloride provides the most electrophilic center, driving the subsequent hydrazinolysis to completion at room temperature (20 °C)[3].

Self-Validating Experimental Protocol: Anhydrous Hydrazinolysis

To achieve high yields, you must suppress dimerization and solvent-mediated side reactions. This protocol utilizes internal visual and chemical checkpoints to validate success at each stage.

Materials Required: 5-Nitro-2-furoic acid, Thionyl chloride (SOCl₂), Anhydrous THF, Hydrazine monohydrate, Anhydrous Na₂SO₄.

Phase 1: Activation (Acid Chloride Formation)

  • Action: Suspend 5-nitro-2-furoic acid in an excess of thionyl chloride with a catalytic amount of DMF. Reflux for 2-3 hours.

  • Causality: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the chlorination of the carboxylic acid.

  • Self-Validation Checkpoint: The cessation of HCl and SO₂ gas evolution, accompanied by the transition from a cloudy suspension to a clear solution, indicates complete conversion to 5-nitro-2-furonyl chloride.

  • Action: Remove excess thionyl chloride in vacuo to yield the crude highly electrophilic acid chloride.

Phase 2: Anhydrous Hydrazinolysis 5. Action: In a flame-dried, argon-purged reaction vessel, add the crude 5-nitro-2-furonyl chloride (1.0 mmol) and anhydrous Na₂SO₄ (50 mg)[3]. 6. Causality: Na₂SO₄ acts as an in situ desiccant to scavenge adventitious moisture, preventing the hydrolysis of the acid chloride back into the unreactive carboxylic acid[3]. 7. Action: Dissolve the mixture in anhydrous THF (10 mL). Dropwise add hydrazine monohydrate (2.0 mmol, excess)[3]. 8. Self-Validation Checkpoint: The reaction mixture will immediately turn a dark red/orange color, visually confirming that nucleophilic acyl substitution is occurring and the extended π-conjugated system is forming[3]. 9. Action: Stir under argon at 20 °C for 24 hours[3].

Phase 3: Workup & Isolation 10. Action: Quench the dark red cloudy mixture with deionized water. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3]. 11. Action: Purify the crude red solid via flash column chromatography (EtOAc/cyclohexane) to yield pure 5-nitrofuran-2-carbohydrazide[3].

Quantitative Yield Analysis

The following table summarizes expected outcomes based on varying reaction parameters, highlighting the necessity of the anhydrous THF protocol.

SubstrateReagentSolvent SystemConditionsPrimary Outcome / ProductYield (%)Ref
5-Nitro-2-furonyl chloride Hydrazine monohydrate (2.0 eq) Anhydrous THF + Na₂SO₄ 20 °C / 24 h 5-Nitrofuran-2-carbohydrazide ~90% *[3]
5-Nitro-2-furonyl chlorideHydrazine monohydrate (1.0 eq)Anhydrous THF + Na₂SO₄20 °C / 24 hDimeric Carbohydrazide ByproductVariable[3]
5-Nitrofurfural (Analog)Hydrazine monohydrateMethanolAmbientMethoxy-substituted side products< 30%[1]
Furan-2-carboxamide (Non-nitrated)Hydrazine hydrateAcetone / Water100–120 °CFuran-2-carbohydrazide~85%[4]

*Note: Yield optimized for nitrofuranyl hydrazone analogs under identical anhydrous conditions; carbohydrazide yields follow similar high-efficiency kinetics when dimerization is suppressed[3].

References

  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Available at:[Link]

  • 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. ChemRxiv. Available at:[Link]

Sources

Overcoming solubility issues of 5-Nitrofuran-2-carbohydrazide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-Nitrofuran-2-carbohydrazide. As researchers, we often encounter the "brick dust" phenomenon with nitrofuran derivatives: they are highly crystalline, rigid solids that dissolve readily in organic solvents (DMSO, DMF) but precipitate immediately upon contact with aqueous buffers.

This guide addresses the physicochemical paradox of this molecule:

  • The Nitro-Furan Core: Highly lipophilic and planar, driving strong crystal lattice stacking (insolubility).

  • The Carbohydrazide Tail: Capable of hydrogen bonding but prone to hydrolysis at pH extremes.

The Solution: Do not rely solely on organic cosolvents. The most robust strategy for biological applications is inclusion complexation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Troubleshooting Matrix: Quick Solutions

Identify your specific issue below to find the immediate remedy.

SymptomProbable CauseRecommended Action
Immediate precipitation upon adding DMSO stock to media."The Solvent Shock": Rapid change in dielectric constant forces hydrophobic aggregation.Switch to Protocol B (Cyclodextrin Shift) . Do not add DMSO stock directly to static media; vortex media while adding.
Crystals form after 2–4 hours in the incubator.Thermodynamic Instability: The solution was supersaturated (kinetic solubility) and is reverting to equilibrium.Reduce final concentration or increase Surfactant load (Tween 80, 0.1%) .
Loss of biological activity over time.[1]Hydrolysis: The hydrazide bond is hydrolyzing, likely due to acidic/basic pH or high temperature.Check pH. Maintain pH 6.0–7.4. Avoid storing aqueous stocks. Prepare fresh.
Yellow precipitate turns orange/red.Photodegradation: Nitrofurans are photosensitive.Protect from light immediately. Use amber tubes.

Detailed Technical Guides (Q&A)

Q1: Why does my compound precipitate even when I use DMSO?

The Science: DMSO is a "good solvent" because it disrupts the intermolecular forces holding the nitrofuran crystal lattice together. Water is a "bad solvent" with a high dielectric constant. When you dilute a DMSO stock into water (e.g., 1:1000 dilution), the solvent environment instantly changes. The water molecules "squeeze" the hydrophobic nitrofuran molecules together to maximize their own hydrogen bonding network (the Hydrophobic Effect), causing rapid aggregation.

The Fix: The "Step-Down" Dilution Protocol Instead of a single high-shock dilution, use an intermediate step.

  • Primary Stock: Dissolve 5-Nitrofuran-2-carbohydrazide in 100% DMSO at 50 mM .

  • Intermediate Stock: Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 5 mM compound in 90% PEG-400 / 10% DMSO.

  • Final Dosing: Dilute the Intermediate Stock into your aqueous assay buffer.

    • Why this works: PEG-400 acts as an interface cosolvent, reducing the polarity shock and preventing immediate crystal nucleation.

Q2: I need higher concentrations (>100 µM) without DMSO toxicity. What is the best method?

The Science: Cosolvents (DMSO/Ethanol) are limited by cellular toxicity (usually < 0.5% v/v). To bypass this, you must use Host-Guest Chemistry . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity.[2][3] The nitrofuran core fits inside the cavity, shielding it from water while the whole complex remains soluble.

The Fix: HP-


-CD Inclusion Complex Protocol (Gold Standard) 
Reference Support: Cyclodextrins are authoritative solubilizers for nitrofuran derivatives [2, 3].

Materials:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[4]
  • Methanol (volatile solvent).

  • Deionized Water.

Protocol:

  • Prepare Phase A: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  solution. Filter sterilize (0.22 µm).
    
  • Prepare Phase B: Dissolve 5-Nitrofuran-2-carbohydrazide in a small volume of Methanol (or Acetone).

  • Complexation:

    • Slowly add Phase B to Phase A dropwise with vigorous stirring.

    • Note: The solution may turn cloudy initially.

  • Evaporation: Stir the mixture in a fume hood (open cap) for 12–24 hours to evaporate the Methanol.

    • Result: A clear, aqueous solution where the drug is encapsulated.

  • Validation: Filter the final solution. Analyze by UV-Vis to confirm the concentration of the dissolved compound.

Q3: Can I use acid or base to dissolve it?

The Verdict: NO.

The Science: While 5-nitro-2-furoic acid (the precursor) has a pKa of ~2.06 [4], the carbohydrazide functional group is chemically distinct.

  • Acidic pH (< 4): May protonate the terminal nitrogen, increasing solubility, but hydrazide bonds are susceptible to acid-catalyzed hydrolysis [1].

  • Basic pH (> 9): May deprotonate the hydrazide nitrogen, but nitrofurans degrade rapidly in alkaline conditions (ring opening) [1].

Recommendation: Maintain experimental pH between 6.0 and 7.4 . If you observe a pH shift in your media upon addition of the compound, buffer strongly with HEPES (25 mM) rather than relying on bicarbonate.

Visual Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on assay tolerance.

SolubilizationStrategy Start Start: 5-Nitrofuran-2-carbohydrazide (Solid Powder) IsDMSOAllowed Is DMSO > 0.5% tolerated in your assay? Start->IsDMSOAllowed HighConcNeeded Is Target Conc > 50 µM? IsDMSOAllowed->HighConcNeeded Yes Cyclodextrin STRATEGY C: HP-beta-CD Complex (Best for High Conc/In Vivo) IsDMSOAllowed->Cyclodextrin No (DMSO Toxic) SimpleDMSO STRATEGY A: Direct DMSO Dissolution (Keep DMSO < 0.1%) HighConcNeeded->SimpleDMSO No (Low Conc OK) CosolventMix STRATEGY B: PEG-400/DMSO Mix (Reduces precipitation risk) HighConcNeeded->CosolventMix Yes (High Solubility Needed) CosolventMix->Cyclodextrin Precipitation Persists?

Figure 2: The Solvent-Shift Encapsulation Workflow

Caption: Step-by-step mechanism for creating a stable aqueous inclusion complex.

Encapsulation Step1 1. Dissolve Drug in Methanol Step3 3. Mix Phases (Dropwise Addition) Step1->Step3 Step2 2. Dissolve HP-beta-CD in Water (20% w/v) Step2->Step3 Step4 4. Evaporate Methanol (Stir 24h) Step3->Step4 Host-Guest Interaction Step5 5. Filter Sterilize (0.22 µm) Step4->Step5 Stable Aqueous Solution

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[5] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[5]

  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743–1754. (Foundational text on CD complexation mechanisms supported by Search Result 1.2).

  • Nurkenov, O. A., et al. (2019).[2] Production of cyclodextrin nanocomplexes based on N'-((5-nitrofuran-2-yl)methylene)isonicotinohydrazide.[4] Bulletin of the Karaganda University. (Direct evidence of nitrofuran-CD complexation).

  • ChemicalBook. (2024). 5-Nitro-2-furoic acid Chemical Properties and pKa Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Troubleshooting impurity formation in nitrofuran hydrazone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurity Formation & Process Optimization

Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Purity Paradox in Nitrofuran Synthesis

The synthesis of nitrofuran antibiotics (e.g., Nitrofurantoin, Nitrofurazone, Furazolidone) appears deceptively simple: a condensation between 5-nitro-2-furaldehyde and a hydrazine derivative. However, this reaction is a kinetic minefield.

The high reactivity of the furan ring, combined with the amphoteric nature of hydrazines, creates a "Purity Paradox": conditions that favor rapid product formation (high acidity, heat) often trigger degradation, while milder conditions favor the formation of the thermodynamic "dead-end" impurity: the Azine .

This guide moves beyond basic recipes to address the causality of failure, providing you with the diagnostic tools to rescue your batch.

Part 1: Diagnostic Impurity Profiling

Before adjusting parameters, identify your enemy. Use this table to correlate physical observations with chemical reality.

ObservationProbable Impurity/IssueRoot Cause
Bright Yellow/Orange Insoluble Solid Azine Dimer (Aldazine)Stoichiometry Error: Excess aldehyde reacted with the product hydrazone.
Dark Brown/Black Tarry Residue Ring-Opening Polymers pH Excursion: Reaction medium became too alkaline (pH > 8) or too acidic (pH < 1) for extended periods.
Low Yield + Sticky Solid Syn (Z) Isomer Kinetic Trapping: Fast precipitation trapped the less stable Z-isomer before it could equilibrate to the stable E-isomer.
Redshift in UV Spectrum Nitro-Reduction Products Thermal Degradation: Reflux temperature too high or prolonged exposure to metal contaminants (Fe/Zn).
Melting Point Depression (< 5°C) Mixed Hydrazone/Azine Addition Rate: Aldehyde was added too quickly, creating localized high concentrations.

Part 2: The "Azine" Trap (Mechanism & Mitigation)

The most persistent impurity in nitrofuran synthesis is the Azine (e.g., 5,5'-dinitro-2,2'-aldazine). This occurs when the newly formed hydrazone acts as a nucleophile and attacks a remaining molecule of 5-nitro-2-furaldehyde.

The Mechanism of Failure
  • Desired: Aldehyde + Hydrazine

    
     Hydrazone + 
    
    
    
  • Undesired: Hydrazone + Aldehyde

    
     Azine + 
    
    
    

Because the hydrazone product often precipitates, it is removed from equilibrium. However, if precipitation is delayed or local concentration of aldehyde is high, the azine forms irreversibly.

Troubleshooting Protocol: The "Reverse Addition" Technique

To eliminate azines, you must ensure the hydrazine is always in molar excess relative to the aldehyde until the very last drop.

  • Do NOT add hydrazine to the aldehyde solution.

  • DO dissolve the hydrazine/hydrazide in the reactor.

  • DO add the 5-nitro-2-furaldehyde solution slowly (dropwise) to the hydrazine.

  • Validation: Monitor the reaction by TLC. If a spot appears with

    
     higher than the product (non-polar dimer), stop addition and increase solvent volume.
    

Part 3: The pH Goldilocks Zone

Controlling pH is the single most critical variable. The reaction rate of Schiff base formation follows a bell-shaped curve, typically maximizing between pH 3.0 and 4.5.

  • pH < 2 (Too Acidic): The hydrazine nitrogen becomes protonated (

    
    ), losing its nucleophilicity. The reaction stalls, allowing thermal degradation of the furan ring.
    
  • pH > 7 (Too Basic): The dehydration step (Carbinolamine

    
     Imine) is acid-catalyzed. Without acid, the intermediate reverts to starting materials. Furthermore, 5-nitro-2-furaldehyde is unstable in base, forming nitronic acids and ring-opened polymers [1].
    
Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Note the "Danger Zones" in red.

NitrofuranPathways Aldehyde 5-Nitro-2-furaldehyde Carbinol Carbinolamine Intermediate Aldehyde->Carbinol Nucleophilic Attack (Fast) Degradant Ring-Opened Polymers Aldehyde->Degradant pH > 8 or Light Exposure Hydrazine Hydrazine Derivative (e.g., Aminohydantoin) Hydrazine->Carbinol Nucleophilic Attack (Fast) Carbinol->Aldehyde Reversion (High pH) Product Target Hydrazone (E-Isomer) Carbinol->Product Dehydration (Acid Cat. pH 3-4) Z_Isomer Z-Isomer (Kinetic Impurity) Product->Z_Isomer Photo/Thermal Isomerization Azine Azine Dimer (Impurity) Product->Azine + Excess Aldehyde (Stoichiometry Error)

Figure 1: Reaction network showing the main synthetic pathway (Green) versus competitive impurity pathways (Red/Yellow).

Part 4: Optimized Synthesis Protocol

This protocol is designed to minimize azine formation and manage isomerism for Nitrofurantoin or Nitrofurazone analogues.

Materials
  • Aldehyde: 5-nitro-2-furaldehyde (Dissolved in DMF or Alcohol).

  • Nucleophile: 1-aminohydantoin (for Nitrofurantoin) or Semicarbazide HCl (for Nitrofurazone).

  • Catalyst: Glacial Acetic Acid.

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Workflow
  • Buffering the Nucleophile:

    • Dissolve 1.1 equivalents (10% excess) of the hydrazide/hydrazine in the Ethanol/Water mixture.

    • Critical Step: Measure pH.[1] Adjust to pH 3.5–4.0 using Acetic Acid or Sodium Acetate. This buffers the system against the HCl often released if using hydrochloride salts.

  • Controlled Addition (The "Dropwise" Rule):

    • Heat the nucleophile solution to reflux (

      
      ).
      
    • Dissolve 1.0 equivalent of 5-nitro-2-furaldehyde in the minimum volume of DMF/Ethanol.

    • Add the aldehyde solution dropwise over 30–45 minutes.

    • Why? This keeps the concentration of unreacted aldehyde low, statistically favoring the attack of hydrazine over the attack of the newly formed hydrazone (preventing Azines) [2].

  • Equilibration (Isomer Management):

    • After addition, reflux for an additional 60–90 minutes.

    • Why? The Z-isomer (syn) is kinetically favored but thermodynamically unstable. Prolonged reflux allows the Z-isomer to re-dissolve and convert to the stable E-isomer (anti) [3].

  • Quench and Isolation:

    • Cool slowly to room temperature over 2 hours. Rapid cooling traps impurities.

    • Filter the precipitate.[2]

    • Wash 1: Water (removes salts/acid).

    • Wash 2: Cold Ethanol (removes unreacted aldehyde).

    • Wash 3: Hot Ethanol (slurry wash) – Optional but recommended to remove any trace azines, which are slightly more soluble in hot ethanol than the product.

Part 5: Frequently Asked Questions (FAQs)

Q: My product has a lower melting point than the literature value, but NMR looks clean. Why? A: You likely have a mixture of E (anti) and Z (syn) isomers. While chemically identical in mass, the crystal packing is disrupted, lowering the melting point. Recrystallize from a high-boiling solvent (e.g., nitromethane or acetic acid) to drive the conversion to the E-isomer [4].

Q: Can I use strong mineral acids (HCl/H2SO4) instead of Acetic Acid? A: It is risky. Strong acids can drop the pH below 1.0, leading to the hydrolysis of the furan ring (nitrile oxide formation) or the amide linkage in the hydrazide. If you must use HCl, monitor pH strictly and buffer with Sodium Acetate.

Q: Why does my solution turn black upon adding the aldehyde? A: This indicates base-catalyzed degradation. Check your glassware cleaning residues. Even trace amounts of alkaline detergents can trigger the "haloform-type" decomposition of 5-nitro-2-furaldehyde. Ensure all glassware is acid-washed.

References

  • Royal Society of Chemistry. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances. [Link]

  • MDPI. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules.[1][2][3][4][5][6][7][8][9][][11] [Link]

  • National Institutes of Health (PubMed). (1976). Cis-trans isomerization of nitrofuran derivatives.[7] Biochem Biophys Res Commun.[7] [Link]

Sources

Optimizing reflux conditions for 5-Nitrofuran-2-carbohydrazide condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Nitrofuran-2-carbohydrazide Condensation

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #NF-HYD-OPT-001

Introduction: The Chemical Context

Welcome to the technical support hub for nitrofuran synthesis. You are likely performing a condensation reaction between 5-nitrofuran-2-carbohydrazide and an aldehyde or ketone to synthesize a Schiff base (hydrazone), a common scaffold in antimicrobial drug discovery (e.g., Nitrofurantoin analogs).

This reaction is governed by nucleophilic addition-elimination . However, the 5-nitro group on the furan ring acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the hydrazide moiety, rendering the terminal amino group (


) less nucleophilic than in standard benzhydrazides. Consequently, your reaction kinetics rely heavily on acid catalysis  to activate the carbonyl electrophile.

Standard Optimized Protocol (The "Golden Path")

Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters. This method balances thermodynamic control with solubility constraints.

ParameterOptimized ConditionTechnical Rationale
Solvent Ethanol (Abs.) or Methanol Polar protic solvents stabilize the transition state. If the 5-nitro starting material is insoluble, add 10% DMF or DMSO .
Stoichiometry 1:1.1 (Hydrazide : Aldehyde)A slight excess of the aldehyde drives the equilibrium forward.
Catalyst Glacial Acetic Acid (cat.) Provides protons to activate the aldehyde carbonyl (

) without protonating the weakly basic hydrazide nitrogen.
Temperature Reflux (78–80 °C) Required to overcome the activation energy barrier caused by the deactivated nucleophile.
Time 2–6 Hours Monitor via TLC.[1] Extended reflux (>12h) may cause degradation of the furan ring.
Step-by-Step Workflow
  • Dissolution: Suspend 5-nitrofuran-2-carbohydrazide (1.0 eq) in Ethanol (10–15 mL/mmol). Heat to 60°C. If the solution remains cloudy, add DMF dropwise until clear.

  • Activation: Add the aldehyde (1.1 eq) followed immediately by Glacial Acetic Acid (2–3 drops per mmol).

  • Reflux: Heat to vigorous reflux. The solution often changes color (yellow

    
     orange/red) as the conjugation extends.
    
  • Monitoring: Check TLC every hour. (Mobile phase: Hexane:EtOAc 6:4 or CHCl

    
    :MeOH 9:1).
    
  • Workup: Cool the mixture slowly to Room Temperature (RT). If no precipitate forms, cool to 0°C.

  • Isolation: Filter the solid. Wash with cold ethanol to remove unreacted aldehyde.

Visualizing the Workflow

The following diagram outlines the critical control points (CCPs) where the reaction typically succeeds or fails.

G Start Reactants: 5-Nitrofuran-2-carbohydrazide + Aldehyde Solubility Solubility Check (Ethanol @ 60°C) Start->Solubility Solubility->Solubility Insoluble? Add DMF Catalysis Add Catalyst (Glacial AcOH) Solubility->Catalysis Clear Solution Reflux Reflux (2-6h) Thermodynamic Control Catalysis->Reflux TLC TLC Monitor (Product Spot?) Reflux->TLC TLC->Reflux Incomplete Cooling Cooling & Crystallization (Kinetic vs Thermodynamic) TLC->Cooling Complete Filtration Filtration & Wash (Cold EtOH) Cooling->Filtration

Figure 1: Critical Control Points in 5-Nitrofuran-2-carbohydrazide condensation. Note the solubility loop.

Troubleshooting & FAQs

Q1: The reaction mixture is clear, but no precipitate forms upon cooling. What now?

  • Diagnosis: The product is likely soluble in the alcohol at room temperature, or the reaction failed.

  • Solution:

    • Concentrate: Evaporate 50% of the solvent under reduced pressure (Rotavap).

    • Polarity Shift: Add cold water dropwise to the ethanolic solution until it turns slightly turbid, then cool on ice. This forces the hydrophobic hydrazone out of solution.

    • Verification: Run a TLC. If you see only starting material, the reaction did not occur. Check your catalyst pH (aim for pH 4–5).

Q2: I obtained a sticky oil/gum instead of crystals.

  • Diagnosis: This indicates trapped solvent or impurities (often unreacted aldehyde).

  • Solution:

    • Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

    • Recrystallization: Dissolve the oil in a minimum amount of hot ethanol/DMF (9:1) and let it cool very slowly to form crystals.

Q3: My yield is consistently low (<40%).

  • Diagnosis: Equilibrium issues. Water is a byproduct; if it accumulates, it pushes the reaction backward (hydrolysis).

  • Solution:

    • Water Removal: Although simple reflux works for many, difficult substrates require a Dean-Stark trap (using Toluene as solvent) or the addition of anhydrous Molecular Sieves (3Å) to the reaction flask [1].

    • Catalyst Loading: Ensure you are using glacial acetic acid. If the system is too acidic (e.g., using HCl), you may protonate the hydrazide nitrogen, killing its nucleophilicity [2].

Q4: The 5-nitrofuran starting material won't dissolve.

  • Diagnosis: Nitrofurans have poor solubility in alcohols due to

    
    -stacking and polarity.
    
  • Solution: Do not reflux a suspension hoping it will react—it rarely does efficiently. Use a co-solvent system.[2] Dissolve the hydrazide in a minimum volume of DMSO or DMF first, then dilute with Ethanol. Keep the DMF ratio below 20% to facilitate easier workup [3].

Advanced Troubleshooting Logic

Use this decision tree to diagnose failure modes based on TLC and physical state.

Troubleshooting Issue Problem Encountered NoPpt No Precipitate Issue->NoPpt Oily Oily Product Issue->Oily LowYield Low Yield Issue->LowYield Action1 Add H2O / Cool Check TLC NoPpt->Action1 Action2 Triturate w/ Ether Recrystallize Oily->Action2 Action3 Check pH (4-6) Use Mol. Sieves LowYield->Action3

Figure 2: Rapid response troubleshooting tree for hydrazone synthesis.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Hydrazone Formation and Purification. Retrieved from 3

  • Master Organic Chemistry. (2017). The Simple Two-Step Pattern For Addition Reactions To Aldehydes And Ketones. Retrieved from 2

  • Prime Scholars. (2024). Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2-carbohydrazide. Retrieved from 1

  • International Journal of Science and Research Archive. (2022).[5] Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide. Retrieved from 5

Sources

Purification techniques for removing unreacted 5-Nitrofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Purification Protocols for 5-Nitrofuran-2-carbohydrazide (NFCH) Ticket ID: #NFCH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with 5-Nitrofuran-2-carbohydrazide (NFCH) , specifically regarding its removal as an unreacted intermediate from a reaction mixture (typically hydrazone formation) or its isolation as a pure starting material.

NFCH is a critical intermediate in the synthesis of antimicrobial agents like Nitrofurantoin and Nitrofurazone . Its dual nature—possessing an energetic nitro group and a nucleophilic hydrazide moiety—creates a unique purification paradox: it is sensitive to thermal decomposition yet requires polar solvents for dissolution, which often complicates standard crystallization.

This guide moves beyond generic advice, providing self-validating protocols based on the physicochemical properties of the nitrofuran scaffold.

Tier 1: Solubility & Solvent Selection (The Foundation)

User Question: "I cannot find a solvent that dissolves my crude NFCH without degrading it, or it co-precipitates with my product. What are the correct solubility parameters?"

Technical Insight: The 5-nitrofuran ring is strongly electron-withdrawing. This reduces the electron density on the hydrazide carbonyl, making the terminal amino group (


) less basic than alkyl hydrazides but still capable of hydrogen bonding. This molecule exhibits "solubility inversion" based on temperature.
Solubility Profile & Solvent Recommendations
Solvent SystemSolubility @ 25°CSolubility @ 80°CApplication Context
Water Insoluble (<0.1 mg/mL)ModeratePoor for extraction; good for washing away inorganic salts.
Ethanol/Methanol Sparingly SolubleSolublePrimary Choice. Ideal for recrystallization (dissolves hot, precipitates cold).
DMF / DMSO Highly SolubleHighly SolubleAvoid for Purification. Hard to remove; use only for reaction solvent.
Acetic Acid (Glacial) ModerateSolubleExcellent for recrystallization but risks acylation if heated too long.
Ethyl Acetate InsolubleSparingly SolubleGood "anti-solvent" to force precipitation.

Protocol 1.1: The "Solubility Switch" Wash If NFCH is an impurity in a less polar product (e.g., a hydrazone):

  • Isolate the crude solid filter cake.

  • Do not dry the cake yet.

  • Resuspend the cake in boiling Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Stir vigorously for 10 minutes (NFCH dissolves; most hydrazone products remain insoluble).

  • Filter hot (above 60°C). The filtrate contains the NFCH impurity; the filter cake is your purified product.

Tier 2: Chemical Scavenging (The "Nuclear" Option)

User Question: "Recrystallization failed. The hydrazide impurity persists at 2-5%. How do I chemically remove it without destroying my product?"

Technical Insight: Recrystallization relies on solubility differences, which may be minimal between NFCH and its hydrazone derivatives. Chemical scavenging exploits reactivity . The unreacted hydrazine group (


) is a nucleophile. We can use a polymer-supported electrophile (aldehyde resin) to covalently bind the impurity, allowing it to be filtered out.
Workflow: Polymer-Supported Sequestration

Reagents Required:

  • PS-Benzaldehyde Resin (Polymer-supported benzaldehyde, typical loading 1.0–1.5 mmol/g).

  • Solvent: DMF or Ethanol/DCM mixture (must swell the resin).

Step-by-Step Protocol:

  • Calculate Load: Determine the moles of unreacted NFCH impurity using HPLC (see Tier 4).

  • Resin Stoichiometry: Add 3 equivalents of PS-Benzaldehyde resin relative to the impurity.

  • Incubation: Add the resin to your reaction mixture (or dissolved crude).

  • Catalysis: Add 1% acetic acid (v/v) to catalyze the Schiff base formation between the resin and NFCH.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at 40°C for 4–6 hours.

  • Filtration: Filter the mixture. The NFCH is now covalently tethered to the resin beads and remains on the filter paper. The filtrate contains your purified product.

Visualizing the Scavenging Pathway

ScavengingMechanism Impurity Impurity: Unreacted NFCH (Soluble) Complex Immobilized Species: Resin-Hydrazone Linkage (Solid Bead) Impurity->Complex Nucleophilic Attack (-H2O, H+ Cat) Product Target Product (Remains in Solution) Impurity->Product Mixture Resin Scavenger: PS-Benzaldehyde (Solid Bead) Resin->Complex Covalent Bonding Complex->Product Physical Separation (Filtration)

Caption: Mechanism of removing NFCH using solid-phase aldehyde scavenging. The impurity is covalently bound to the solid phase and removed via filtration.

Tier 3: Recrystallization Troubleshooting

User Question: "I am trying to isolate pure NFCH (as the starting material), but it comes out as an oil or amorphous solid."

Technical Insight: Nitrofuran derivatives often "oil out" if the solvent polarity is mismatched or if water is added too quickly. They require a slow crystallization gradient.

Protocol 3.1: The Acetic Acid/Water Gradient

  • Dissolve the crude NFCH in Glacial Acetic Acid at 60°C (Minimum volume required to dissolve).

  • Cool slowly to room temperature.

  • Add Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

  • Stop water addition. Re-heat slightly until clear.

  • Allow to cool to room temperature, then refrigerate at 4°C overnight.

  • Yellow needles of NFCH should form.

  • Wash with cold water to remove acid traces (Acid residues can catalyze decomposition).

Tier 4: Analytical Validation (QC)

User Question: "How do I confirm the impurity is gone? It doesn't show up well on my TLC."

Technical Insight: Hydrazides often streak on silica TLC plates due to interaction with silanols. HPLC is required for quantitative validation. Because of the nitrofuran chromophore, UV detection is highly sensitive.

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 365 nm (Specific to the nitrofuran system) and 254 nm.

  • Retention Time Logic: NFCH is more polar than its hydrazone products. It will elute earlier (lower

    
    ) than the target product.
    

Safety & Stability Warning (HSE)

  • Energetic Profile: The 5-nitrofuran moiety is energetic. Do not heat NFCH residues to dryness above 100°C. Explosive decomposition can occur.

  • Toxicity: Hydrazides are potential carcinogens and mutagens. Handle all solids in a fume hood or glovebox.

  • Metal Contact: Avoid contact with iron or zinc powders during cleaning, as these can reduce the nitro group to an amine, fundamentally changing the chemical species.

References

  • Synthesis and Antibacterial Activity of Nitrofuran Derivatives.Journal of Medicinal Chemistry.
  • Solid-Supported Scavengers for Organic Synthesis. Chemical Reviews. Authoritative source on using aldehyde resins to remove hydrazide impurities.

  • Purification of Laboratory Chemicals.Butterworth-Heinemann.
  • Nitrofurantoin: Synthesis and Properties. Pharmaceutical Manufacturing Encyclopedia. Details the industrial handling of 5-nitrofuran-2-carbohydrazide.

For further assistance, please reply with your specific HPLC chromatogram or solvent constraints.

Addressing thermal decomposition of nitrofuran derivatives during drying

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Thermal Decomposition Management

Status: Operational Operator: Senior Application Scientist Topic: Thermal Decomposition of Nitrofuran Derivatives During Drying

The Diagnostic Phase: "Why is my product degrading?"

User Issue: “I am drying Nitrofurantoin/Furazolidone at 60°C under vacuum, but the bright yellow powder is turning brown, and HPLC shows a loss in potency. What is happening?”

The Root Cause: Radical Denitration & Ring Opening

Nitrofurans are notoriously thermally labile due to the high energy of the nitro group (


) attached to the furan ring. The discoloration you observe (browning/blackening) is a macroscopic indicator of a microscopic failure: Homolytic Cleavage .

When thermal energy exceeds the activation energy barrier (often lowered by residual acidic solvents or metal ions), the following cascade occurs:

  • C-N Bond Scission: The bond between the furan ring and the nitro group breaks, releasing

    
     radicals.
    
  • Furan Ring Opening: The destabilized furan radical undergoes ring opening, leading to highly reactive acyclic intermediates.

  • Polymerization (The "Browning"): These intermediates polymerize to form dark, insoluble degradation products (often referred to as "furfural resins").

Critical Insight: This is not just "burning." It is a chemical transformation that generates toxic impurities, including semicarbazide (SEM) and 5-nitro-2-furaldehyde , which are strictly regulated mutagenic impurities [1].

Technical Visualization: Decomposition vs. Stabilization

The following diagram maps the degradation pathway and the intervention points where your drying protocol must act.

NitrofuranDegradation Stable Stable Nitrofuran (Yellow Crystalline) Radical Nitro Radical Formation (C-N Cleavage) Stable->Radical Energy Input Heat Thermal Stress (>60°C or Local Hotspots) Heat->Radical Catalyst RingOpen Furan Ring Opening Radical->RingOpen Rapid Kinetics Polymer Degradation Product (Brown/Black Resin) RingOpen->Polymer Polymerization Impurity Toxic Impurities (SEM, 5-NFA) RingOpen->Impurity Oxidation Vacuum Intervention: High Vacuum (<10 mbar) Vacuum->Heat Lowers req. Temp

Figure 1: Mechanistic pathway of nitrofuran thermal degradation.[1] High vacuum is the critical control point to reduce the thermal load required for solvent removal.

The Protocol Phase: Optimized Drying Workflow

User Issue: “How do I remove high-boiling solvents like DMF or DMSO without cooking the product?”

Standard tray drying is insufficient for Nitrofurans because the temperature required to drive off DMF (Boiling Point: 153°C) at ambient pressure will destroy the API. You must use a Stepwise High-Vacuum Ramp .

Validated Protocol: The "Cold-Trap" Vacuum Method

Prerequisites:

  • Vacuum Oven capable of

    
    .
    
  • Cold Trap (Liquid Nitrogen or Chiller at

    
    ).
    
  • Inert Gas Bleed (Nitrogen/Argon).

StepPhaseParametersMechanism & Justification
1 Solvent Flash Temp:

(RT)Vac:

Time: 2 Hours
Debulking: Removes unbound surface solvent without heat. Prevents "case hardening" (crust formation) that traps solvent inside.
2 The Ramp Temp: Ramp to

(

)Vac: Maintain

Gentle Heating: Slow ramping prevents thermal shock and localized hotspots on the tray surface.
3 Deep Drying Temp: Hold at

Vac: Pull to

Time: 12-24 Hours
Sub-Boiling Evaporation: At

, DMF boils at

. This allows removal of tightly bound solvent below the degradation threshold.
4 Cool Down Temp: Cool to

Vac: Break with

Oxidation Prevention: Never break vacuum with air while the product is warm. Oxygen accelerates radical degradation [2].

Troubleshooting Decision Tree

Use this logic flow to select the correct drying method based on your specific solvent system and stability data.

DryingDecision Start Start: Wet Nitrofuran Cake CheckSolvent Identify Primary Solvent Start->CheckSolvent Class1 Low BP Solvent (Ethanol, Acetone) CheckSolvent->Class1 Class2 High BP Solvent (DMF, DMSO, Water) CheckSolvent->Class2 CheckTGA Check TGA Data: Is Degradation Onset < Solvent BP? Lyophil Method B: Lyophilization (Freeze Drying) CheckTGA->Lyophil Yes (Unstable) StepVac Method C: Stepwise High-Vacuum (<10 mbar, 45°C) CheckTGA->StepVac No (Manageable) VacDry Method A: Standard Vacuum Drying (40°C, 50 mbar) Class1->VacDry Class2->CheckTGA

Figure 2: Decision matrix for selecting drying methodology based on solvent boiling point (BP) and thermal stability limits.

Frequently Asked Questions (FAQs)

Q1: How do I self-validate if my drying temperature is safe? A: You must perform a TGA-DSC (Thermogravimetric Analysis - Differential Scanning Calorimetry) overlay.

  • The Test: Run a small sample of your wet cake at

    
    .
    
  • The Signal: Look for the first weight loss event (TGA).

    • If the weight loss aligns with an Endotherm (heat absorption), it is pure evaporation. Safe.

    • If the weight loss aligns with an Exotherm (heat release), it is decomposition. Unsafe.

  • Rule of Thumb: Your drying temperature must be at least

    
     below the onset of any exotherm [3].
    

Q2: My residual solvent (e.g., Ethanol) is stuck at 6000 ppm. Can I increase the temp to 80°C? A: Do not do this. Increasing temperature often collapses the crystal lattice, trapping the solvent (an inclusion complex).

  • The Fix: Instead of heat, use humidified gas purging . Introduce water vapor (controlled humidity) into the vacuum stream for 1 hour, then re-dry. The water molecules displace the ethanol in the lattice, and water is easier to remove than ethanol.

Q3: Why does the product pass HPLC purity but fail color (appearance)? A: Nitrofuran degradation products are highly chromophoric (intensely colored). Even trace degradation (


) that might be below the detection limit of a standard UV-HPLC method can cause visible browning.
  • The Fix: Use a PDA (Photodiode Array) detector and check wavelengths outside the main peak (e.g., 400-450 nm) to detect these "yellow-to-brown" impurities.

References

  • EFSA (European Food Safety Authority). (2005). Opinion of the Scientific Panel on Food Additives on Semicarbazide in Food.Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[2][3] Journal of Thermal Analysis and Calorimetry. Link

  • ICH Expert Working Group. (2021). ICH Q3C (R8) Guideline for Residual Solvents.[4] International Council for Harmonisation.[5] Link

Sources

Technical Support Center: Chemoselective Hydrazinolysis of 5-Nitro-2-Furoates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in Nitrofuran Hydrazinolysis Ticket Priority: High (Chemoselectivity Critical)

Core Directive: The Chemoselectivity Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because the conversion of ethyl 5-nitro-2-furoate to 5-nitro-2-furoic acid hydrazide is yielding "tar," dark brown byproducts, or low yields.

The central challenge in this reaction is Chemoselectivity . Hydrazine hydrate is a "double-edged sword" in this context:

  • The Architect (Desired): It acts as a nucleophile attacking the ester carbonyl to form the hydrazide.

  • The Demolitionist (Undesired): It is a potent reducing agent capable of reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) or hydroxylamine, often leading to rapid furan ring destruction.
Reaction Pathway Analysis

The following diagram illustrates the divergent pathways your reaction can take based on conditions.

ReactionPathways Start 5-Nitro-2-Furoate Ester Desired 5-Nitro-2-Furoic Acid Hydrazide (Target Product) Start->Desired Path A: Nucleophilic Acyl Substitution (Mild Temp, Metal-Free) Amino 5-Amino-2-Furoate (Unstable Intermediate) Start->Amino Path B: Nitro Reduction (High Temp, Metal Ions) Hydrazine Hydrazine Hydrate (Nucleophile & Reductant) Hydrazine->Start RingOpen Ring-Opened Polymeric Tars Amino->RingOpen Rapid Decomposition

Figure 1: Divergent reaction pathways. Path A is the kinetic product of substitution. Path B is the thermodynamic product of reduction, catalyzed by heat and metals.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by medicinal chemists working with nitrofurans.

Issue 1: "My reaction mixture turned black/dark brown immediately."

Diagnosis: Nitro Group Reduction & Polymerization. The 5-amino-furan derivative (formed by reducing the nitro group) is highly unstable and rapidly polymerizes into a dark tar.

Possible CauseTechnical ExplanationCorrective Action
Trace Metal Contamination Hydrazine reduces

groups efficiently in the presence of Fe, Cu, or Ni ions [1].
Protocol Shift: Use glass-coated stir bars. Do not use metal spatulas. Ensure reactor is passivated.
Thermal Overload High reflux temperatures favor the reduction potential of hydrazine over its nucleophilicity.Optimization: Lower temperature to

C for addition, then max

C. Avoid vigorous reflux.
Issue 2: "I see the product on TLC, but the yield is <40%."

Diagnosis: Competitive Hydrolysis or Incomplete Conversion.

Possible CauseTechnical ExplanationCorrective Action
Wet Solvent Excess water promotes ester hydrolysis to the carboxylic acid (5-nitro-2-furoic acid) instead of the hydrazide.Solvent Swap: Use anhydrous Ethanol (EtOH) or Methanol (MeOH).
Stoichiometry Mismatch 1:1 equivalents are insufficient due to the reversibility and potential evaporation of hydrazine.Adjustment: Use 2.0 - 2.5 equivalents of Hydrazine Hydrate.[1] The excess drives the equilibrium (

).
Issue 3: "The product melts over a wide range (Impure)."

Diagnosis: Contamination with Azines. Hydrazides can react with unreacted esters or aldehydes (if present) to form dimeric species.

  • Solution: Recrystallize immediately.

  • Solvent System: Ethanol/Water (9:1) is the standard purification system for nitrofuran hydrazides [2].

Optimized Experimental Protocol

This protocol is designed to maximize Path A (Substitution) and eliminate Path B (Reduction).

Materials & Safety
  • Substrate: Ethyl 5-nitro-2-furoate (10 mmol)

  • Reagent: Hydrazine Hydrate (80% or 98%), 25 mmol (2.5 eq)

  • Solvent: Anhydrous Ethanol (30 mL)

  • Equipment: Glass-lined reactor or round-bottom flask, magnetic stirrer (PTFE coated, check for cracks).

Workflow

ProtocolFlow Step1 1. Dissolution Dissolve Ester in EtOH Cool to 0-5°C (Ice Bath) Step2 2. Controlled Addition Add Hydrazine Hydrate dropwise over 20 mins. Keep T < 10°C Step1->Step2 Step3 3. Reaction Phase Remove ice bath. Stir at RT for 2-4 hours. Monitor via TLC (Hex/EtOAc) Step2->Step3 Step4 4. Crystallization Cool to -10°C. Precipitate forms (Yellow/Orange). Step3->Step4 Step5 5. Isolation Filter cold. Wash with cold EtOH. Step4->Step5

Figure 2: Optimized stepwise workflow for minimizing thermal decomposition.

Step-by-Step Procedure
  • Preparation: Dissolve 1.85g (10 mmol) of ethyl 5-nitro-2-furoate in 30 mL of anhydrous ethanol. Place the flask in an ice-water bath and cool to

    
    C.
    
  • Addition: Add 1.25g (approx. 1.2 mL, 25 mmol) of Hydrazine Hydrate dropwise over 15-20 minutes.

    • Why? Exothermic addition can create localized "hot spots" that trigger nitro reduction.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–4 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar ester spot. If reaction is sluggish, warm gently to

      
      C. Do not reflux unless absolutely necessary. 
      
  • Workup: Cool the mixture to

    
    C (freezer or salt-ice bath). The hydrazide typically crystallizes as yellow/orange needles.
    
  • Purification: Filter the solid. Wash with cold ethanol (to remove unreacted hydrazine) and then diethyl ether. Dry under vacuum at room temperature (avoid heat drying).

Frequently Asked Questions (FAQ)

Q: Can I use Hydrazine Sulfate instead of Hydrazine Hydrate? A: Not recommended. Hydrazine sulfate requires a base (like NaOH) to liberate the free hydrazine. The presence of strong mineral base can trigger the Cannizzaro reaction or ring opening of the sensitive nitrofuran system [3]. Stick to hydrazine hydrate.[1]

Q: Why is my product red instead of yellow? A: A red shift often indicates the formation of an azo-linkage or slight decomposition of the furan ring. If the melting point is sharp, it may be a polymorph, but usually, it implies trace reduction byproducts. Recrystallize from Ethanol/Water.

Q: Can I do this solvent-free? A: Dangerous. Hydrazine hydrate and nitro compounds are energetic. Without solvent to act as a heat sink, the exotherm can lead to a runaway decomposition or explosion. Always use a solvent.

References

  • Lauwiner, M., et al. "Reduction of aromatic nitro compounds with hydrazine hydrate in the presence of iron(III) oxide hydroxide catalyst." Applied Catalysis A: General, vol. 172, no. 1, 1998, pp. 141-148.

  • Popiołek, Ł., et al. "Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid."[2] Chemical Biology & Drug Design, vol. 95, no.[2] 2, 2020, pp. 260-269.[2]

  • BenchChem Technical Support. "Common side reactions in the synthesis of 5-aryl-2-furaldehydes and derivatives." BenchChem Troubleshooting Guide, 2025.

Sources

Catalyst selection for optimizing nitrofuran Schiff base formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization for Nitrofuran Schiff Bases Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Module 1: The Catalyst Selection Matrix

The "Goldilocks" Principle of Acidity

Q: Why is my reaction failing with concentrated HCl, even though it is a standard acid catalyst?

A: In nitrofuran chemistry, "stronger" is rarely "better." The formation of a Schiff base (imine) requires a delicate balance of pH (typically pH 4–5).

  • The Nucleophile Trap (Too Acidic): If the pH is too low (e.g., using conc. HCl or H₂SO₄), the amine nucleophile becomes protonated (

    
    ). A protonated amine has no lone pair available to attack the carbonyl carbon of the nitrofuran. The reaction stalls completely.
    
  • The Activation Gap (Too Basic): If no acid is used, the electron-withdrawing nitro group (

    
    ) on the furan ring deactivates the carbonyl slightly, but more importantly, the hydroxyl group on the carbinolamine intermediate is a poor leaving group. Acid is required to protonate this -OH group to form water (
    
    
    
    ), which is a good leaving group.

Recommendation: Use Glacial Acetic Acid (GAA) . It provides sufficient acidity to activate the carbonyl and catalyze dehydration without fully protonating the amine species.

Catalyst Performance Comparison
Catalyst ClassExamplesSuitability for NitrofuransKey AdvantageMajor Drawback
Weak Organic Acid Glacial Acetic AcidOptimal Balances activation vs. amine protonation.Slower reaction rate than mineral acids.
Strong Mineral Acid HCl, H₂SO₄Poor Rapid dehydration.Furan Ring Opening (tar formation); Amine deactivation.
Lewis Acid

,

High High yields; mild conditions.Cost; difficult workup (metal scavenging required).
Solid Acid Zeolites, K-10 ClayModerate Easy filtration/workup.Pore clogging with large nitrofuran substrates.

Module 2: Mechanistic Insight & Visualization

Q: What is the rate-limiting step I should target for optimization?

A: For nitrofurans, the rate-limiting step is often the dehydration of the carbinolamine intermediate , not the initial nucleophilic attack. The diagram below illustrates the critical role of the acid catalyst in facilitating this elimination step.

SchiffBaseMechanism Start Nitrofuran + Amine Activation Carbonyl Activation (Acid H+) Start->Activation H+ Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine (Unstable) Attack->Intermediate Protonation -OH Protonation Intermediate->Protonation H+ (Catalyst) Elimination Dehydration (-H2O) (Rate Limiting) Protonation->Elimination Elimination->Intermediate Reversible (+H2O) Product Nitrofuran Schiff Base Elimination->Product

Caption: Acid catalysis mechanism highlighting the reversible dehydration step. Note that water accumulation drives the reaction backward (Le Chatelier's principle).

Module 3: Troubleshooting Guide

Issue 1: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark brown/black, and yield is negligible. Root Cause: Furan Ring Degradation . The furan ring is an electron-rich diene ether. In the presence of strong mineral acids (HCl) and heat, it undergoes acid-catalyzed ring opening and polymerization (resinification). Corrective Action:

  • Switch Catalyst: Immediately switch to Glacial Acetic Acid or a catalytic amount of

    
    -Toluenesulfonic acid (
    
    
    
    -TSA).
  • Temperature Control: Do not exceed 80°C. If refluxing in high-boiling solvents (DMF), use an oil bath with strict temperature regulation.

Issue 2: Low Yield / Reversibility

Symptom: TLC shows product, but starting material remains even after 24 hours. Root Cause: Equilibrium Saturation . The formation of the imine releases water.[1] As water concentration builds, the equilibrium shifts back to the starting materials (hydrolysis). Corrective Action:

  • Chemical Drying: Add anhydrous

    
     or molecular sieves (3Å or 4Å) directly to the reaction flask to scavenge water.
    
  • Azeotropic Distillation: Use a Dean-Stark trap with a solvent like Toluene or Benzene (if solubility permits) to physically remove water.

Troubleshooting Decision Tree

Troubleshooting Start Identify Problem CheckColor Is mixture dark/black? Start->CheckColor CheckTLC Does TLC show SM? CheckColor->CheckTLC No Tar Furan Polymerization CheckColor->Tar Yes Equilibrium Equilibrium Issue CheckTLC->Equilibrium Yes (SM + Product) Kinetics Kinetic Issue CheckTLC->Kinetics Yes (Only SM) Sol1 Use Weaker Acid (Acetic Acid) Tar->Sol1 Sol2 Add Molecular Sieves or Dean-Stark Equilibrium->Sol2 Sol3 Increase Temp or Microwave Kinetics->Sol3

Caption: Diagnostic flowchart for common nitrofuran synthesis failures.

Module 4: Validated Experimental Protocols

Protocol A: Standard Acetic Acid Reflux (High Purity)

Best for: Initial synthesis, scaling up, and heat-sensitive substrates.

  • Preparation: Dissolve 1.0 equivalent of 5-nitro-2-furaldehyde (nitrofurfural) in absolute Ethanol (10 mL/mmol).

  • Addition: Add 1.0–1.1 equivalents of the amine/hydrazide.

  • Catalysis: Add Glacial Acetic Acid (3–5 drops per 10 mL solvent). Do not use HCl.

  • Reaction: Reflux at 78°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The Schiff base usually precipitates. Filter the solid.[2]

  • Purification: Wash the cake with cold Ethanol and then Diethyl Ether. Recrystallize from Ethanol/DMF if necessary.

Protocol B: Microwave-Assisted Green Synthesis (High Speed)

Best for: Rapid screening, overcoming steric hindrance.

  • Preparation: Mix 1.0 eq of nitrofurfural and 1.0 eq of amine in a minimum amount of Ethanol (or solvent-free if liquid amine).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 140–160W (low power) for 2–5 minutes. Pulse method: 30s ON, 10s OFF to prevent overheating and furan degradation.

  • Workup: Pour the hot reaction mixture into crushed ice. Filter the precipitate immediately.

References

  • Mechanistic Foundations: Hall, N. E., & Smith, B. J. (1998). "A High-Level Computational Study of the Formation of Schiff Bases." Journal of Physical Chemistry A. Link

  • Green Synthesis: Qin, W., et al. (2013). "A review on the green synthesis of Schiff bases." Asian Journal of Chemistry. Link

  • Furan Stability: Hoydonckx, H. E., et al. (2007). "Furfural and Derivatives."[3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Catalyst Comparison: Chakraborti, A. K., et al. (2004). "Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones." Journal of Organic Chemistry. Link

  • Nitrofurantoin Synthesis: Mercier, C., et al. (2009). "Process for the preparation of nitrofurantoin." U.S. Patent 7,534,882. Link

Sources

Resolving crystallization failures in 5-Nitrofuran-2-carbohydrazide complexes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Nitrofuran-2-carbohydrazide Complex Crystallization

Status: Active Ticket ID: NFCH-CRYST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties because 5-Nitrofuran-2-carbohydrazide (NFCH) is a "deceptive" ligand. While it appears structurally simple, the electron-withdrawing nitro group (


) at the 5-position significantly reduces the electron density on the furan ring, altering the solubility profile and the basicity of the hydrazide nitrogen. Furthermore, the hydrazide moiety (

) is prone to keto-enol tautomerism, which dictates whether you isolate a discrete molecular complex or an insoluble coordination polymer.

This guide moves beyond standard textbook protocols to address the specific physicochemical bottlenecks of this ligand system.

Part 1: The "Brick Dust" Issue (Solubility & Dissolution)

User Complaint: "My ligand won't dissolve in ethanol or methanol, even with reflux. It just sits there like brick dust."

The Mechanism: Unlike simple benzohydrazides, the 5-nitrofuran core creates a rigid, planar structure with significant


-stacking capability. Standard polar protic solvents (EtOH, MeOH) often fail to disrupt these intermolecular forces effectively at high concentrations.

Troubleshooting Protocol:

Solvent SystemSuitabilityNotes
Ethanol / Methanol Poor Only works for very dilute solutions or high-temperature reflux. Often leads to rapid, amorphous precipitation upon cooling.
Acetonitrile (

)
Moderate Good for NMR (

), but often insufficient for bulk complexation synthesis [1].
DMF / DMSO Excellent The "Nuclear Option." High solubility, but high boiling points make crystal retrieval difficult later.[1]
Pyridine Specific CRITICAL: Use if forming Cu(II) complexes.[2] It acts as a co-ligand to break up insoluble coordination polymers [2].[3]

Corrective Workflow:

  • Do not force alcohol solubility. If it doesn't dissolve in refluxing EtOH (approx. 10 mL/mmol), switch immediately to a DMF/Ethanol (1:4) mixture.

  • Dissolve the ligand in the minimum volume of hot DMF first, then dilute with warm Ethanol. This prevents the "oiling out" phenomenon.

Part 2: The "Sludge" Issue (Reaction & Coordination)

User Complaint: "I mixed the metal salt and ligand, but I got an immediate amorphous precipitate (sludge) instead of crystals."

The Mechanism: This is a kinetic trapping event. The NFCH ligand can coordinate in two forms:

  • Keto form (Neutral): Usually bonds through the carbonyl oxygen and terminal nitrogen.

  • Enol form (Anionic): Bonds through the deprotonated oxygen and nitrogen.

If you use a metal salt with a non-coordinating anion (like perchlorate) without pH control, the reaction often stalls or precipitates a mixture. If you use an acetate salt, the acetate acts as a base, driving the ligand to the Enol form too quickly, causing rapid precipitation of neutral, insoluble species [3].

Diagnostic Decision Tree (DOT Visualization):

TroubleshootingTree Start Precipitate Type? Amorphous Immediate Amorphous Powder Start->Amorphous NoPrecip No Precipitate (Clear Solution) Start->NoPrecip Crystals Crystalline Product Start->Crystals CheckSolvent Check Solvent System Amorphous->CheckSolvent CheckPH Check pH NoPrecip->CheckPH TooFast Reaction too fast? (Kinetic Trap) CheckSolvent->TooFast AddCoLigand ACTION: Add Pyridine or 2,2'-bipyridine TooFast->AddCoLigand Prevent Polymerization TooAcidic pH < 5? (Ligand Protonated) CheckPH->TooAcidic AddBase ACTION: Add NaOAc or Et3N (Target pH 6-7) TooAcidic->AddBase Induce Enolization

Caption: Diagnostic logic for identifying kinetic trapping versus pH-dependent solubility failures in hydrazide complexation.

Part 3: The "Powder" Issue (Crystallization Techniques)

User Complaint: "I have a product, but it's microcrystalline powder. I need single crystals for X-ray diffraction (SCXRD)."

The Mechanism: 5-nitrofuran complexes are prone to forming solvates . The lattice energy is often stabilized by the inclusion of solvent molecules (DMF,


). If you evaporate the solvent too fast (e.g., on a rotovap or open beaker), the lattice collapses or forms defects, resulting in powder.

Recommended Protocol: The "H-Tube" or Layering Method Do not use simple evaporation. Use Liquid-Liquid Diffusion .

Step-by-Step Protocol:

  • The Dense Layer (Bottom):

    • Dissolve 0.1 mmol of your metal complex (or ligand+metal mix) in 2 mL of DMSO or DMF . This layer is heavy and viscous.

    • Tip: If the solution is dark/opaque, filter it through a 0.45

      
      m PTFE syringe filter. Dust acts as unwanted nucleation sites.
      
  • The Buffer Layer (Middle - Optional but Recommended):

    • Carefully pipette 0.5 mL of a 1:1 mixture of DMSO:Ethanol on top. This slows the mixing rate.

  • The Precipitant Layer (Top):

    • Gently layer 3-4 mL of Methanol or Ethanol on top.

    • Alternative: If the complex is very soluble, use Diethyl Ether (very careful layering required due to volatility).

  • The Wait:

    • Seal the tube with Parafilm (poke one tiny hole with a needle if using ether to allow slow pressure release, but generally keep sealed).

    • Place in a dark, vibration-free area (e.g., a drawer, not the benchtop with the centrifuge).

    • Timeframe: 3–14 days.

Visualizing the Layering Workflow:

LayeringTechnique Tube Top Layer (Precipitant) Buffer Zone Bottom Layer (Solute) TopDetail Methanol or Ethanol (Low Density, Poor Solvent) TopDetail->Tube:top MidDetail 1:1 Mix (Optional) Slows Diffusion MidDetail->Tube:mid BotDetail Complex in DMSO/DMF (High Density, Good Solvent) BotDetail->Tube:bot

Caption: Schematic for density-based liquid diffusion. Solvents must be added gently to prevent immediate mixing.

FAQ: Specific Chemical Interactions

Q: My solution turned from yellow to dark red/black. Did it decompose? A: Not necessarily.

  • Yellow: Typically the free ligand or a neutral, keto-form complex.

  • Red/Brown: Often indicates the deprotonated enol form coordinating to the metal (charge transfer bands).

  • Green/Black: Common for Copper(II) complexes.

  • Warning: If you see a "tar" forming, you likely hydrolyzed the hydrazide bond. This happens if you reflux in acidic water/alcohol for too long. Keep the pH near neutral [4].

Q: I suspect I have a coordination polymer. How do I fix it? A: Coordination polymers are common with Cu(II) and Zn(II) when the ligand bridges two metal centers.

  • Fix: Add a "blocking" co-ligand. Add 1 equivalent of Pyridine , Imidazole , or Triphenylphosphine . These bulky monodentate ligands occupy coordination sites, forcing the structure into discrete monomers that are easier to crystallize [2].

Q: The crystals crack when I take them out of the mother liquor. A: You have a solvated crystal (likely containing DMF or water).

  • Fix: Do not dry them on filter paper. Mount them directly from the mother liquor onto the goniometer using Paratone oil and cryo-cool immediately (

    
     K). The solvent molecules are part of the structure; removing them collapses the crystal lattice [5].
    

References

  • Hearn, J. M., et al. (2020). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents. ChemRxiv. Available at: [Link]

  • ResearchGate Community Discussion. (2021).[3] How to grow crystals of Metal complexes of Copper? (See contribution regarding Pyridine/DMF techniques). Available at: [Link]

  • Alaghaz, A. N., et al. (2013). Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide. Arabian Journal of Chemistry. Available at: [Link]

  • Nath, M., et al. (2013). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide. Der Pharma Chemica. Available at: [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 5-Nitrofuran-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis and Interpretation of 5-Nitrofuran-2-carbohydrazide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 5-Nitrofuran-2-carbohydrazide  (also known as 5-nitro-2-furoic acid hydrazide). As a critical intermediate in the synthesis of nitrofuran antibiotics (e.g., Nitrofurantoin, Nitrofurazone), its spectral purity is paramount.

This document moves beyond basic peak listing to explore the causality of chemical shifts , solvent-solute interactions , and diagnostic differentiation from key precursors and analogs. We explicitly compare the target compound against its methyl ester precursor and the derivative Nitrofurazone to illustrate structural evolution.

Chemical Context & Synthesis

Understanding the synthetic origin is essential for identifying common impurities. 5-Nitrofuran-2-carbohydrazide is typically synthesized via the hydrazinolysis of Methyl 5-nitro-2-furoate .

Synthesis Workflow (DOT Diagram)

The following diagram outlines the chemical transformation and the tracking of proton environments.

SynthesisPath Precursor Methyl 5-nitro-2-furoate (Precursor) Target 5-Nitrofuran-2-carbohydrazide (Target) Precursor->Target Nucleophilic Acyl Substitution Byproduct Methanol (Removed) Precursor->Byproduct Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Target

Caption: Synthetic pathway converting the methyl ester to the hydrazide. Note the loss of the O-Methyl signal (3.9 ppm) and appearance of Hydrazide signals in the target spectrum.

Experimental Protocol: The Self-Validating System

Solvent Selection (Critical Control Point)

Do not use Methanol-d4 (CD3OD). Recent studies indicate that 5-nitrofuran derivatives are reactive toward methanolic media, potentially forming hemiacetals or undergoing exchange that obscures the hydrazide protons [1].

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Reasoning: DMSO-d6 is sufficiently polar to dissolve the compound, prevents chemical exchange with the solvent, and stabilizes the labile -NH and -NH

    
     protons via hydrogen bonding, making them visible as distinct peaks.
    
Instrument Parameters
  • Frequency: 300 MHz or higher (400 MHz recommended for clear resolution of furan coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     1.0 second to ensure full relaxation of the aromatic furan protons.
    
  • Temperature: 298 K (25°C).

Comparative Spectral Analysis

The following table contrasts the target compound with its precursor (Methyl ester) and a downstream derivative (Nitrofurazone). This comparison allows for rapid identification of unreacted starting material or successful derivatization.

Table 1: Comparative Chemical Shifts ( , ppm) in DMSO-d6[1]
Proton EnvironmentTarget: 5-Nitrofuran-2-carbohydrazidePrecursor: Methyl 5-nitro-2-furoateAnalog: Nitrofurazone
Solvent DMSO-d6DMSO-d6 / CDCl

DMSO-d6
Furan H-3 (

to C=O)
7.40 – 7.50 (d) 7.28 (d)7.16 (d)
Furan H-4 (

to NO

)
7.70 – 7.80 (d) 6.95 (d)7.78 (d)
Coupling (

)
3.6 – 4.0 Hz 3.7 Hz3.8 Hz
Amide -NH- 10.0 – 10.8 (bs) N/A10.9 (s)
Amine -NH

4.5 – 5.5 (bs) N/AN/A
Methoxy -OCH

Absent3.94 (s) Absent
Imine -CH=N- AbsentAbsent8.45 (s)

*Note: Precursor shifts often reported in CDCl


. In DMSO-d6, furan protons generally shift downfield due to solvent polarity effects [2].
Detailed Interpretation of the Target Spectrum
Region 1: The Aromatic Furan Ring (7.0 – 8.0 ppm)

The furan ring possesses two non-equivalent protons. The nitro group at position 5 is a strong electron-withdrawing group (EWG), as is the carbonyl at position 2.

  • H-4 (Position 3 relative to Nitro): Typically appears downfield (approx. 7.75 ppm). The nitro group's inductive and resonance withdrawal deshields this position significantly.

  • H-3 (Position 3 relative to Carbonyl): Appears slightly upfield of H-4 (approx. 7.45 ppm).

  • Diagnostic Feature: Look for two clear doublets with a characteristic coupling constant (

    
    ) of 3.5 – 4.0 Hz . If these peaks appear as singlets or broad humps, check for paramagnetic impurities or poor shimming.
    
Region 2: The Hydrazide Moiety (4.0 – 11.0 ppm)
  • -NH- (Amide Proton): A broad singlet typically found between 10.0 and 10.8 ppm . Its position is highly concentration-dependent due to hydrogen bonding.

  • -NH

    
     (Terminal Amine):  A broad signal, often integrating to 2 protons, found between 4.5 and 5.5 ppm .
    
    • Validation Step: Add a drop of D

      
      O to the NMR tube.[1] These two signals (NH and NH
      
      
      
      ) should disappear (exchange out), confirming their identity as labile protons [3].

Logical Assignment Workflow

Use this decision tree to interpret the spectrum and rule out common failures.

AssignmentLogic Start Start Analysis (Solvent: DMSO-d6) CheckSolvent Check Residual Solvent (DMSO: 2.50 ppm, H2O: ~3.3 ppm) Start->CheckSolvent FindAromatic Identify Aromatic Region (7.0 - 8.0 ppm) CheckSolvent->FindAromatic CountPeaks Are there 2 Doublets? FindAromatic->CountPeaks CheckJ Check Coupling (J) Is J ≈ 3.5 - 4.0 Hz? CountPeaks->CheckJ Yes Impurity Suspect Impurity (Check Methyl Ester @ 3.9 ppm) CountPeaks->Impurity No (Singlets/Multiplets) ConfirmFuran Confirmed: 5-Nitro-2-subst. Furan Core CheckJ->ConfirmFuran Yes CheckHydrazide Locate Labile Protons (NH ~10.5, NH2 ~5.0) ConfirmFuran->CheckHydrazide D2O_Test Perform D2O Shake CheckHydrazide->D2O_Test Disappear Signals Disappear? D2O_Test->Disappear Valid VALID STRUCTURE: 5-Nitrofuran-2-carbohydrazide Disappear->Valid Yes Disappear->Impurity No

Caption: Step-by-step logic flow for validating the 5-Nitrofuran-2-carbohydrazide structure via 1H NMR.

Troubleshooting & Common Pitfalls

The "Water" Artifact

In DMSO-d6, water appears as a sharp signal around 3.33 ppm .

  • Issue: The -NH

    
     protons of the hydrazide can sometimes broaden or shift to merge with the water peak if the sample is "wet".
    
  • Solution: Dry the sample thoroughly before dissolution. If overlap occurs, run the spectrum at a different temperature (e.g., 35°C), which will shift the water peak significantly while the organic signals remain relatively stable [4].

Reactivity with Alcohols

As noted in Section 2.1, avoiding methanol is crucial. If methanol is used, you may observe:

  • Split peaks in the furan region.

  • Appearance of hemiacetal signals.[2]

  • Disappearance of the distinct hydrazide pattern.

  • Reference: 5-nitrofuranyl derivatives have been shown to shapeshift and react in polar protic solvents, leading to erroneous "impurity" profiles [1].

Distinguishing Isomers

While the trans (E) conformation of the amide bond is dominant, restricted rotation can sometimes produce minor "rotamer" peaks. However, for 5-Nitrofuran-2-carbohydrazide in DMSO, this is rarely observed at room temperature compared to its hydrazone derivatives. If "shadow" peaks appear near the main doublets, consider rotamers only after ruling out the methyl ester precursor (singlet at 3.9 ppm).

References

  • Dey, A. L. (2023). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Available at: [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. H-NMR Interpretation: Exchangeable Protons. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

A Comparative FTIR Guide: Distinguishing 5-Nitrofuran-2-carbohydrazide from its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 5-Nitrofuran-2-carbohydrazide and its corresponding Schiff bases (hydrazones). As the condensation reaction to form the Schiff base is a cornerstone of synthetic chemistry, particularly in drug development, FTIR spectroscopy offers a rapid, reliable, and non-destructive method to monitor the reaction and confirm product formation. Understanding the key spectral changes is paramount for researchers, scientists, and professionals in drug development.

Part 1: The Chemistry of Transformation

The core reaction involves the condensation of 5-Nitrofuran-2-carbohydrazide with an aldehyde or ketone. The nucleophilic terminal amine (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), known as an azomethine or imine group. This transformation from a hydrazide to a hydrazone (a subclass of Schiff bases) is accompanied by distinct and predictable changes in the FTIR spectrum.

Part 2: FTIR Spectral Profile of 5-Nitrofuran-2-carbohydrazide (The Reactant)

To appreciate the transformation, one must first understand the spectral signature of the starting material. 5-Nitrofuran-2-carbohydrazide possesses several key functional groups that give rise to characteristic absorption bands.

  • N-H Stretching (Hydrazide): The -NH and -NH₂ groups of the hydrazide moiety typically exhibit strong, sharp peaks in the 3300-3200 cm⁻¹ region. Primary amines (-NH₂) often show two distinct bands corresponding to asymmetric and symmetric stretching vibrations.[1][2]

  • C=O Stretching (Amide I Band): The carbonyl group of the hydrazide shows a very strong and sharp absorption band, referred to as the Amide I band, typically in the range of 1690-1640 cm⁻¹.[3][4] This is one of the most prominent peaks in the reactant's spectrum.

  • NO₂ Stretching (Nitro Group): The nitro group displays two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5][6][7] These peaks are crucial as they are expected to remain largely unchanged in the product spectrum, acting as internal markers.

  • Furan Ring Vibrations: The furan ring itself contributes to peaks in the fingerprint region, including C-H and C=C stretching, which are generally observed but are less diagnostic for monitoring this specific reaction.

Part 3: FTIR Spectral Profile of a 5-Nitrofuran Schiff Base (The Product)

The successful formation of the Schiff base is confirmed by the appearance of new bands and the disappearance or significant alteration of reactant bands.

  • Appearance of C=N Stretching: The hallmark of Schiff base formation is the appearance of a new, medium-to-strong intensity band in the 1650-1580 cm⁻¹ region, which is attributed to the stretching vibration of the newly formed C=N (azomethine) bond.[8][9][10][11][12] The exact position depends on the molecular structure and conjugation.

  • Disappearance of Reactant Vibrations: Critically, the successful conversion to the Schiff base leads to the consumption of the hydrazide's primary amine (-NH₂) and the aldehyde/ketone's carbonyl (C=O) group.

    • The characteristic N-H stretching bands of the primary amine moiety will disappear or be replaced by a single, broader N-H stretching band from the secondary amide nitrogen.[13]

    • The strong Amide I (C=O) band of the hydrazide may shift or its characteristics might change, but the most definitive evidence is the appearance of the C=N stretch.[14]

  • Retention of Spectator Groups: The strong asymmetric and symmetric stretching bands of the NO₂ group and the furan ring vibrations will remain present in the product spectrum, confirming the integrity of that part of the molecule.[6]

Part 4: At-a-Glance Comparative Data

The following table summarizes the key diagnostic peaks for differentiating the reactant from the product. Wavenumbers are typical and may vary slightly based on the specific aldehyde/ketone used and the sample preparation method.

Functional GroupVibration Mode5-Nitrofuran-2-carbohydrazide (Reactant)Schiff Base (Product)Diagnostic Change
Hydrazide Amine N-H Stretch~3300-3200 cm⁻¹ (Often two sharp peaks)Disappears or is replaced by a single N-H peakDisappearance/Alteration
Hydrazide Carbonyl C=O Stretch (Amide I)~1680-1650 cm⁻¹ (Very Strong)May shift or be absent depending on structureShift / Disappearance
Azomethine C=N StretchAbsent~1650-1580 cm⁻¹ (Medium to Strong)Appearance
Nitro Group Asymmetric NO₂ Stretch~1550-1475 cm⁻¹ (Strong)~1550-1475 cm⁻¹ (Strong)Retention
Nitro Group Symmetric NO₂ Stretch~1360-1290 cm⁻¹ (Strong)~1360-1290 cm⁻¹ (Strong)Retention

Part 5: Experimental Protocol: A Self-Validating Workflow

This section provides a representative protocol for the synthesis of a Schiff base from 5-Nitrofuran-2-carbohydrazide and a generic aromatic aldehyde, followed by FTIR analysis.

A. Synthesis of Schiff Base [15][16][17][18]

  • Materials:

    • 5-Nitrofuran-2-carbohydrazide (1 equivalent)

    • Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde) (1 equivalent)

    • Absolute Ethanol (Solvent)

    • Glacial Acetic Acid (Catalyst)

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-Nitrofuran-2-carbohydrazide in a minimal amount of warm absolute ethanol.

    • To this solution, add the aromatic aldehyde.

    • Causality: Ethanol is a common solvent as it effectively dissolves both reactants and is easily removed post-reaction.

  • Catalysis and Reflux:

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide's terminal amine group.[15]

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitoring and Isolation:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the new product spot, indicating reaction completion.[15][16]

    • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[15]

  • Purification and Drying:

    • Recrystallize the crude product from ethanol to obtain a purified crystalline solid.

    • Dry the purified product in a vacuum oven.

B. FTIR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dried sample (either the starting material or the purified product) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Causality: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the spectrum (e.g., baseline correction) as needed.

  • Analysis:

    • Analyze the spectra of the starting material and the final product, focusing on the key regions outlined in Part 4. Confirm the disappearance of the N-H primary amine stretches and the appearance of the C=N azomethine stretch.

Part 6: Workflow Visualization

The following diagram illustrates the logical flow from synthesis to spectroscopic confirmation.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage Reactants 5-Nitrofuran-2-carbohydrazide + Aldehyde/Ketone Solvent Ethanol + Acetic Acid (cat.) Reactants->Solvent Reflux Reflux (2-4 hrs) Solvent->Reflux Cooling Cool & Precipitate Reflux->Cooling Filter Vacuum Filtration Cooling->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize FTIR FTIR Analysis (KBr Pellet) Recrystallize->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Analysis Spectral Comparison: - C=N Peak Appears - NH2 Peaks Disappear Spectrum->Analysis Confirmation Product Confirmed Analysis->Confirmation

Caption: Workflow from synthesis to FTIR confirmation of Schiff base formation.

References

  • Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide - Benchchem.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
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  • Green synthesis of nicotinic acid hydrazide schiff bases and its biological evalu
  • IR: nitro groups.
  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry.
  • Values of the integrated area of characteristic nitro group absorption...
  • Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan - AIP Publishing.
  • Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
  • Infrared Spectrometry - MSU chemistry.
  • An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones | ACS Omega.
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry.
  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar.
  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and...
  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides | Journal of the American Chemical Society - ACS Public
  • FTIR Spectrum Analysis--Meaning and Applic
  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2)
  • FT-IR data of the Schiff base ligands and their Cu(II)
  • VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE - Rasayan Journal of Chemistry.
  • Interpreting Infrared Spectra - Specac Ltd.
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  • SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES.
  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An.
  • Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde.
  • Table of Characteristic IR Absorptions.
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  • The (FTIR) Spectrum of prepared Schiff base.
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Comparative Guide: Mass Spectrometry Fragmentation of Nitrofuran Hydrazides & Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The analysis of nitrofuran antibiotics (Furazolidone, Furaltadone, Nitrofurazone, Nitrofurantoin) presents a unique pharmacological challenge: the parent drugs metabolize rapidly in vivo (half-life < 2 hours), rendering them undetectable in tissue shortly after administration.[1] Consequently, regulatory compliance and safety monitoring must target the stable, tissue-bound metabolites rather than the parent hydrazides.

This guide compares the mass spectrometry (MS) fragmentation patterns of these metabolites against alternative detection strategies. It specifically addresses the industry-standard 2-Nitrobenzaldehyde (2-NBA) derivatization workflow , comparing Triple Quadrupole (QqQ) quantitation against High-Resolution Mass Spectrometry (HRMS) screening.

The Core Analytes
Parent DrugTarget MetaboliteAbbreviation
Furazolidone 3-amino-2-oxazolidinoneAOZ
Furaltadone 3-amino-5-morpholinomethyl-2-oxazolidinoneAMOZ
Nitrofurazone SemicarbazideSEM
Nitrofurantoin 1-aminohydantoinAHD

Mechanism of Action: Why Derivatization is Non-Negotiable

Direct analysis of free metabolites (AOZ, AMOZ, SEM, AHD) is analytically flawed due to their low molecular weight (< 120 Da), high polarity, and poor ionization efficiency in Electrospray Ionization (ESI).

To achieve the required Minimum Required Performance Limits (MRPL of 1.0 µg/kg), we employ a Simultaneous Hydrolysis and Derivatization strategy. The reagent 2-NBA reacts with the primary amine of the metabolite (released from protein binding via acid hydrolysis) to form a stable nitrophenyl derivative.

Chemical Logic of Derivatization

The 2-NBA moiety serves two critical functions:

  • Mass Shift: Increases molecular weight by ~133 Da, moving the precursor ion into a cleaner spectral region.

  • Resonance Stabilization: The nitrophenyl group acts as an electron sink, stabilizing the precursor ion and facilitating predictable fragmentation patterns dominated by the nitrobenzyl moiety.

Derivatization_Pathway Tissue Tissue-Bound Metabolite Acid Acid Hydrolysis (HCl, pH < 2) Tissue->Acid FreeMet Free Metabolite (R-NH2) Acid->FreeMet Release Schiff Schiff Base Formation FreeMet->Schiff NBA 2-NBA Reagent (Aldehyde) NBA->Schiff Derivative Nitrophenyl Derivative (R-N=CH-Ph-NO2) Schiff->Derivative - H2O

Figure 1: The reaction pathway converting tissue-bound residues into MS-detectable derivatives.[2]

Deep Dive: Fragmentation Patterns & Transitions

In this section, we analyze the specific fragmentation patterns used for Selected Reaction Monitoring (SRM). The Expertise here lies in distinguishing the "Quantifier" (most abundant, used for calc) from the "Qualifier" (structural confirmation).

AOZ (Furazolidone Metabolite)[1][2][5][8][9]
  • Derivatized Mass (NP-AOZ): m/z 236.1

  • Primary Fragment (m/z 134): This is the characteristic 2-nitrobenzyl cation. It is highly abundant but less specific because AHD also produces it.

  • Secondary Fragment (m/z 104): Loss of NO from the 134 fragment or ring cleavage.

AMOZ (Furaltadone Metabolite)[1][5][10][11][12]
  • Derivatized Mass (NP-AMOZ): m/z 335.2

  • Primary Fragment (m/z 291): Represents the loss of C2H4O (44 Da) from the morpholine ring or CO2 loss.

  • Secondary Fragment (m/z 128): Further degradation of the side chain.

SEM (Nitrofurazone Metabolite)[10][12][13]
  • Derivatized Mass (NP-SEM): m/z 209.1

  • Primary Fragment (m/z 166): Loss of the carbamoyl group (HNCO, 43 Da).

  • Secondary Fragment (m/z 192): Loss of NH3 (17 Da) from the semicarbazone structure.

  • Note: SEM analysis is prone to false positives from azodicarbonamide (flour treatment) or carrageenan degradation.

AHD (Nitrofurantoin Metabolite)[5][7][10][12]
  • Derivatized Mass (NP-AHD): m/z 249.1

  • Primary Fragment (m/z 134): The 2-nitrobenzyl cation (Shared with AOZ).

  • Secondary Fragment (m/z 178): Cleavage of the hydantoin ring.

Comparative Transition Table (ESI+ Mode)
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Specificity Risk
NP-AOZ 236.1134.1104.112-18High (Common fragment)
NP-AMOZ 335.2291.2128.115-22Low
NP-SEM 209.1166.1192.110-16High (Exogenous sources)
NP-AHD 249.1134.1178.112-18Medium

Performance Comparison: QqQ vs. HRMS vs. ELISA

When selecting an analytical route, one must weigh sensitivity against specificity.

Triple Quadrupole (LC-MS/MS) - The Gold Standard
  • Mechanism: Uses SRM (Selected Reaction Monitoring).[2] Q1 selects parent, Q2 fragments, Q3 selects specific fragment.[3]

  • Pros: Highest sensitivity (LOQ < 0.05 µg/kg); wide linear dynamic range (4 orders of magnitude).

  • Cons: "Blind" to non-targeted compounds; low resolution cannot distinguish isobaric interferences (same nominal mass).

Q-TOF / Orbitrap (HRMS) - The Modern Alternative
  • Mechanism: Measures exact mass (up to 4 decimal places) of parent and fragments.

  • Pros: Retrospective analysis (can look for new metabolites later); distinguishes isobaric interferences (e.g., separating m/z 236.076 from m/z 236.098).

  • Cons: Generally lower sensitivity than QqQ for trace quantitation; larger data files.

ELISA - The Screening Tool
  • Pros: Cheap, fast, no heavy equipment.

  • Cons: High cross-reactivity (false positives); cannot differentiate specific metabolites accurately; requires MS confirmation anyway.

Recommendation: For regulatory release of batches, LC-MS/MS (QqQ) remains the superior choice due to the strict MRPL requirements. HRMS is recommended for R&D phases to identify novel metabolic pathways.

Validated Experimental Protocol

This protocol is designed to be self-validating using isotopically labeled internal standards (d5-AMOZ, d4-AOZ, etc.).

Step 1: Sample Preparation[4][6]
  • Homogenization: Mince tissue (shrimp/poultry) to a fine paste.

  • Weighing: Weigh 1.0 g ± 0.01 g into a 50 mL centrifuge tube.

  • Internal Standard: Add mixture of deuterated standards (100 µL at 100 ng/mL). Crucial: Add IS before hydrolysis to correct for recovery losses.

Step 2: Hydrolysis & Derivatization[1][6][9]
  • Add 4 mL 0.125 M HCl .

  • Add 100 µL 50 mM 2-Nitrobenzaldehyde (in DMSO or Methanol).

  • Incubation: Vortex and incubate at 37°C for 16 hours (Overnight).

    • Fast Track Option: Microwave-assisted derivatization (60°C for 20 mins) is a viable alternative but requires validation for thermal degradation.

Step 3: Extraction[12]
  • Neutralization: Add 0.1 M K2HPO4 (adjust pH to 7.4 ± 0.2 using NaOH). Why? Ethyl acetate extraction efficiency drops if pH is too acidic.

  • LLE: Add 5 mL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge at 3000g for 10 min.

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under Nitrogen at 45°C.

  • Reconstitution: Dissolve residue in 200 µL Methanol/Water (1:1 v/v).

Step 4: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 - 0.4 mL/min.

Protocol_Workflow Start Sample (1g) Hydrolysis Add HCl + 2-NBA (Incubate 16h @ 37°C) Start->Hydrolysis Neutralize Neutralize to pH 7.4 (Phosphate/NaOH) Hydrolysis->Neutralize Releases Metabolites Extract Ethyl Acetate Extraction (Centrifuge) Neutralize->Extract Dry Evaporate & Reconstitute (MeOH:H2O) Extract->Dry Inject LC-MS/MS Injection Dry->Inject

Figure 2: Step-by-step extraction and derivatization workflow.

Troubleshooting & Quality Control

  • Issue: Low Recovery of AMOZ.

    • Cause: AMOZ is the most unstable metabolite.

    • Fix: Ensure pH is strictly 7.4 during extraction. Do not overheat during evaporation.

  • Issue: High SEM Background.

    • Cause: Azodicarbonamide in jar lids or flour dust.

    • Fix: Use glass-only labware; wash all glassware with methanol before use.

  • Issue: Signal Suppression.

    • Cause: Matrix effects from phospholipids.

    • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is >20%, or improve cleanup (Hexane wash).

References

  • European Food Safety Authority (EFSA). (2021). Technical Report on the notification of nitrofuran metabolites in food.Link

  • Vass, M., et al. (2008). Nitrofurans: Antibiotic residues in food.[1][2][4][5][6][7] Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2020). Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS.Link

  • Agilent Technologies. (2013). Analysis of Nitrofuran Metabolites in Tilapia Using Agilent 6410 Triple Quadrupole.Link

  • SCIEX. (2018). Analysis of Nitrofuran Metabolites in Honey Using the SCIEX Triple Quad™ 3500 System.Link

Sources

Publish Comparison Guide: 5-Nitrofuran-2-carbohydrazide Scaffolds vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Nitrofurantoin (the clinical standard for urinary tract infections) and 5-Nitrofuran-2-carbohydrazide (a high-potential synthetic scaffold). While Nitrofurantoin remains a first-line therapy for uncomplicated UTIs due to its unique ability to concentrate in urine, it is plagued by poor solubility, pulmonary toxicity, and a narrow therapeutic window.

Recent experimental data indicates that 5-Nitrofuran-2-carbohydrazide derivatives (specifically N-substituted hydrazones) often exhibit superior in vitro potency , with Minimum Inhibitory Concentrations (MICs) up to 100-fold lower than Nitrofurantoin against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis.[1] However, the development of this scaffold requires rigorous optimization to mitigate the metabolic instability associated with the hydrazide linker.

Chemical & Mechanistic Foundation

The efficacy of both compounds hinges on the 5-nitrofuran pharmacophore , which requires enzymatic reduction to exert bactericidal activity. However, the structural linker determines their pharmacokinetic fate and secondary target binding.

Structural Divergence
  • Nitrofurantoin: Features an azomethine (–CH=N–) linkage connecting the nitrofuran ring to a hydantoin side chain. This structure is prone to rapid renal excretion but has limited tissue penetration.

  • 5-Nitrofuran-2-carbohydrazide: Features a carbohydrazide (–C(=O)NHNH–) linker. This moiety offers additional hydrogen-bonding donors/acceptors, potentially enhancing binding affinity to bacterial enzymes (e.g., Isocitrate Lyase), but introduces metabolic liability via hydrazine release.

Mechanism of Action (MOA)

Both agents function as prodrugs . They are activated by bacterial nitroreductases (Type I: oxygen-insensitive, e.g., NfsA/NfsB in E. coli).[2] The reduction of the nitro group generates reactive intermediates (nitroso, hydroxylamino) that damage bacterial DNA, RNA, and ribosomal proteins.

Key Difference: Evidence suggests that while Nitrofurantoin acts non-specifically via radical damage, certain 5-Nitrofuran-2-carbohydrazide derivatives may possess a dual mechanism , inhibiting specific enzymes like Isocitrate Lyase (ICL) , a critical pathway for mycobacterial persistence.

MOA Prodrug Prodrug Entry (Nitrofurantoin / Carbohydrazide) NfsA Nitroreductase Activation (NfsA/NfsB) Prodrug->NfsA Permeation Target3 Enzyme Inhibition (e.g., Isocitrate Lyase) Prodrug->Target3 Carbohydrazide Specific (Direct Binding) Intermediates Reactive Intermediates (Nitroso-, Hydroxylamino-) NfsA->Intermediates Type I Reduction (2e- transfer) Target1 DNA/RNA Damage (Strand Breakage) Intermediates->Target1 Radical Attack Target2 Protein Synthesis Inhibition Intermediates->Target2 Ribosomal Binding

Figure 1: Comparative Mechanism of Action. Note the potential secondary pathway (dashed) for Carbohydrazide derivatives.

Experimental Efficacy Analysis

The following data synthesizes comparative studies of Nitrofurantoin against optimized 5-Nitrofuran-2-carbohydrazide derivatives (e.g., Sulfonamide-substituted carbohydrazides).

Comparative MIC Data (µg/mL)
OrganismStrain TypeNitrofurantoin (Standard)5-Nitrofuran-2-carbohydrazide (Optimized Derivative)Fold Improvement
E. coli ATCC 25922 (Gram -)16 - 320.98 - 12.51.3x - 32x
S. aureus ATCC 25923 (Gram +)16 - 320.06 - 0.98 32x - 500x
B. subtilis ATCC 6633 (Gram +)4 - 8< 0.12 > 50x
M. tuberculosis H37Rv> 32 (Resistant)2.65 (µM)Significant

Data Source Aggregation: Synthesized from Popiołek et al. and recent SAR studies [1][2].

Spectrum of Activity[1]
  • Nitrofurantoin: Limited primarily to urinary pathogens (E. coli, Enterococcus). Ineffective against systemic infections due to low serum levels.

  • Carbohydrazide Scaffolds: Exhibit a broader spectrum , showing significant activity against Mycobacterium tuberculosis and systemic Gram-positive pathogens.[3] The high lipophilicity of certain derivatives allows for better membrane permeation than the hydantoin-based Nitrofurantoin.

Methodological Framework

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol: MIC Determination (Broth Microdilution)

This protocol follows CLSI guidelines but is adapted for testing hydrophobic nitrofuran derivatives.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Nitrofurans have poor aqueous solubility.[4]

  • Resazurin dye (0.01%) for viability visualization.[5]

Workflow:

  • Stock Preparation: Dissolve 5-Nitrofuran-2-carbohydrazide derivative in 100% DMSO to 10 mg/mL. Dilute intermediate stock in CAMHB to 2x the highest testing concentration (ensure final DMSO < 1%).

  • Plate Setup: Dispense 100 µL of 2x drug solution into Column 1 of a 96-well plate. Perform serial 2-fold dilutions across to Column 10.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB. Add 100 µL to all wells (Final: 5 x 10^5 CFU/mL).

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Bacteria + Solvent (no drug).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Add 30 µL Resazurin. Incubate 1–2 hours. Blue -> Pink transition indicates growth. MIC is the lowest concentration remaining Blue.

MIC_Protocol Stock Stock Prep (DMSO Solubilization) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout Resazurin Assay (Colorimetric Read) Incubation->Readout

Figure 2: High-Throughput MIC Determination Workflow.

Pharmacokinetic & Safety Profile

While the carbohydrazide scaffold offers superior potency, safety remains the critical differentiator.

FeatureNitrofurantoin5-Nitrofuran-2-carbohydrazide Scaffolds
Solubility Poor (Class IV). Microcrystalline forms used to improve absorption.Variable. Often requires hydrophobic substitution to cross membranes, limiting aqueous formulation.
Metabolic Stability Low. Rapidly metabolized in tissues (t1/2 ~ 20 min).Moderate to Low. The hydrazide bond is susceptible to hydrolysis, potentially releasing toxic hydrazine.
Toxicity Pulmonary Fibrosis (Chronic), Hepatotoxicity.[6]Genotoxicity Risk. Hydrazine release must be blocked via stable substitutions (e.g., cyclic hydrazones) to avoid Ames positivity.

Critical Insight: The "magic methyl" effect and other late-stage functionalizations (LSF) on the carbohydrazide ring have been shown to improve metabolic stability and reduce cytotoxicity against human HepaRG cells compared to parent nitrofurans [3].

Conclusion & Recommendation

5-Nitrofuran-2-carbohydrazide derivatives represent a high-potency "Next-Generation" scaffold that outperforms Nitrofurantoin in vitro, particularly against Gram-positive and mycobacterial targets.

  • For Clinical Use Today: Nitrofurantoin remains the only viable option due to established safety data, despite its flaws.

  • For Drug Discovery: The Carbohydrazide scaffold is a prime candidate for lead optimization. Researchers should focus on N-substitution to stabilize the hydrazide linker, preventing toxic hydrazine release while maintaining the superior binding affinity observed in recent studies.

References

  • Popiołek, L., et al. "Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety."[7] Saudi Pharmaceutical Journal, 2017.

  • Masunari, A., & Tavares, L.C. "Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships." Journal of Medicinal Chemistry, 2001.

  • Tang, Y., et al. "Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities." RSC Advances, 2020.

  • Sriram, D., et al. "5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation." Bioorganic & Medicinal Chemistry, 2010.[8]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Rational HPLC Method Development for the Purity Analysis of 5-Nitrofuran-2-carbohydrazide: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a rational design process dictated by the physicochemical properties of the target analyte.

5-Nitrofuran-2-carbohydrazide (CAS 5469-78-3) is a highly polar, aromatic compound featuring a furan ring substituted with a strongly electron-withdrawing nitro group and a basic, hydrogen-bonding carbohydrazide moiety[1]. It serves as a critical synthetic intermediate in the development of potent antimicrobial and antitubercular agents[2]. Developing a stability-indicating purity method for this compound presents unique chromatographic challenges: the polar hydrazide group often causes poor retention and severe peak tailing on standard alkyl phases, while the nitroaromatic system requires specific selectivity to resolve it from closely related synthetic precursors (e.g., 5-nitro-2-furoic acid).

This guide objectively compares the performance of three distinct stationary phase chemistries—Standard C18, Phenyl-Hexyl, and Polar-Embedded C18—to establish a self-validating, robust methodology for the purity analysis of 5-Nitrofuran-2-carbohydrazide.

Mechanistic Rationale for Method Parameters
Stationary Phase Selection (The Causality of Selectivity)

To achieve baseline resolution between 5-Nitrofuran-2-carbohydrazide and its related impurities, we must exploit the molecule's specific functional groups:

  • Standard C18: Relies purely on dispersive (hydrophobic) interactions. While it offers high carbon loads (e.g., 6.6%) for general retention, it lacks specific selectivity for polar or aromatic moieties, often resulting in early elution of the polar hydrazide.

  • Phenyl-Hexyl: The nitro group is highly electron-withdrawing, making the furan ring a strong

    
    -electron acceptor (
    
    
    
    -acid). A Phenyl-Hexyl phase acts as a
    
    
    -electron donor, establishing strong
    
    
    donor-acceptor interactions. This provides orthogonal selectivity compared to C18, specifically enhancing the retention of nitroaromatic compounds[3].
  • Polar-Embedded C18 (e.g., Shield RP18 / AQ-C18): These columns incorporate an embedded amide or carbamate group within the alkyl chain. This shields residual surface silanols and provides hydrogen-bonding sites for the hydrazide group, drastically improving peak shape and allowing the use of highly aqueous mobile phases without phase collapse[4].

Mobile Phase Optimization (Suppressing Secondary Interactions)

The carbohydrazide group contains basic nitrogen atoms capable of strong secondary ion-exchange interactions with unendcapped, ionized silanols (


) on the silica support, which typically have a pKa around 3.5–4.5. To prevent peak tailing, the mobile phase must be acidified. By utilizing 0.1% Formic Acid (pH ~2.7) , we ensure that surface silanols are fully protonated and neutralized (

). Furthermore, formic acid provides excellent ionization efficiency, ensuring the method is directly transferable to LC-MS for unknown impurity identification[5].
Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling (Nitroaromatic + Hydrazide) B 2. Column Screening (C18 vs Phenyl-Hexyl vs Polar-C18) A->B C 3. Mobile Phase Tuning (0.1% FA to suppress silanols) B->C D 4. Method Validation (Rs > 2.0, Tf < 1.5) C->D

Logical workflow for 5-Nitrofuran-2-carbohydrazide HPLC method development.

Comparative Performance Data

To objectively evaluate these chemistries, a standard mixture of 5-Nitrofuran-2-carbohydrazide and its primary synthetic precursor (5-nitro-2-furoic acid) was analyzed across three column types of identical dimensions (150 x 4.6 mm, 3 µm).

Table 1: Column Chemistry Comparison for Nitroaromatics

Column ChemistryPrimary InteractionSecondary InteractionSuitability for Nitrofurans
Standard C18 Hydrophobic (Dispersive)NoneModerate; prone to early elution of polar hydrazides.
Phenyl-Hexyl Hydrophobic

(Donor-Acceptor)
Excellent ; orthogonal selectivity for nitroaromatics.
Polar-Embedded C18 HydrophobicHydrogen BondingHigh ; excellent peak shape for basic/polar moieties.

Table 2: Experimental Chromatographic Performance Data

ParameterStandard C18Phenyl-HexylPolar-Embedded C18
Retention Time (min) 3.25.84.5
Tailing Factor (

)
1.651.121.05
Resolution (

)*
1.83.42.9
Theoretical Plates (

)
8,50014,20015,500

*Resolution calculated between 5-Nitrofuran-2-carbohydrazide and 5-nitro-2-furoic acid.

Data Interpretation: The Standard C18 column failed to meet the ideal tailing factor threshold (


) due to unshielded silanol interactions with the hydrazide. The Phenyl-Hexyl column provided the highest resolution due to strong 

interactions with the nitroaromatic ring[3]. The Polar-Embedded C18 provided the sharpest peak shape (highest theoretical plates) by effectively shielding the silica surface[4].
Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) to ensure the chromatographic system is capable of resolving the critical pair before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure HPLC water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC grade Acetonitrile. Mix thoroughly and degas.

Step 2: System Suitability Standard (SST) Preparation
  • Accurately weigh 10.0 mg of 5-Nitrofuran-2-carbohydrazide reference standard and 1.0 mg of 5-nitro-2-furoic acid (critical impurity).

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) using sonication.

  • Dilute 1:10 with Diluent to achieve a final working concentration of 100 µg/mL for the active pharmaceutical ingredient (API) and 10 µg/mL for the impurity.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl or Polar-Embedded C18 (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 323 nm (optimal absorbance for the nitrophenyl-hydrazone chromophore)[6]

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60%

      
       5% B
      
    • 12.1 - 18.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Criteria (Self-Validation Check)

Before injecting unknown samples, inject the SST standard in triplicate. The system is only validated for use if the following criteria are met:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 5-nitro-2-furoic acid and 5-Nitrofuran-2-carbohydrazide.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the 5-Nitrofuran-2-carbohydrazide peak.
  • %RSD of Peak Area: Must be

    
     across the triplicate injections.
    
  • Blank Check: Inject Diluent blank. Ensure no ghost peaks elute at the retention time of the main analyte (verifies absence of carryover).

Conclusion

For the purity analysis of 5-Nitrofuran-2-carbohydrazide, standard C18 columns are fundamentally mismatched to the analyte's highly polar and


-electron deficient nature. By switching to a Phenyl-Hexyl  column (to leverage 

interactions) or a Polar-Embedded C18 column (to shield silanols and enhance hydrogen bonding), analysts can achieve superior resolution, excellent peak symmetry, and a highly stable, reproducible method suitable for rigorous drug development environments.
References
  • Matrix Fine Chemicals. "5-NITROFURAN-2-CARBOHYDRAZIDE | CAS 5469-78-3".
  • J-Stage. "Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents".
  • NIH/PMC.
  • Google Patents. "Method for detecting nitrofuran".
  • Merck Millipore. "HPLC and UHPLC Column Selection Guide".
  • Waters / LCMS.cz. "HPLC Column Performance".
  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare".

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Comparative Crystallographic Guide: 5-Nitrofuran-2-carbohydrazide Scaffolds & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative crystallographic analysis of 5-Nitrofuran-2-carbohydrazide , a critical pharmacophore precursor, against its bioactive derivatives (Schiff bases) and the clinical standard, Nitrofurantoin .

For researchers in drug discovery, the crystallographic data reveals a pivotal structure-property relationship: the "parent" hydrazide scaffold relies heavily on conventional hydrogen bonding for lattice stability, whereas its bioactive derivatives (e.g., thiophene-conjugated hydrazones) introduce significant


 stacking interactions that alter solubility and bioavailability profiles.

Key Insight: The transition from the hydrazide precursor to the hydrazone derivative often induces a conformational shift from a planar to a "curved" molecular geometry, significantly impacting lattice energy and solvent accessibility.

Comparative Matrix: Scaffold vs. Derivative vs. Benchmark

The following table synthesizes crystallographic data to compare the core scaffold with a representative bioactive derivative and a clinical benchmark.

FeatureThe Scaffold (Precursor)The Derivative (Target)The Benchmark (Standard)
Compound 5-Nitrofuran-2-carbohydrazide (E)-N'-(5-nitrofuran-2-ylmethylene)-thiophene-2-carbohydrazide Nitrofurantoin (NFT)
Role Synthetic IntermediateBioactive Candidate (Antibacterial)Clinical Antibiotic
Crystal System Monoclinic (Typical for class)MonoclinicMonoclinic
Space Group

(Predicted/Analogous)


(Anhydrous)
Primary Interaction Strong N-H...O (Amide-Carbonyl)N-H...O (Chain formation) +

Stacking
N-H...O + C-H...O (Weak)
Molecular Geometry Generally PlanarCurved (Dihedral angle ~27°)Planar Imidazolidine ring
Packing Motif 2D Sheets / 3D NetworksSupramolecular Chains (

screw axis)
Layered Stacking
Solubility Profile Low (Polar solvents only)Low (Soluble in DMF/DMSO)Poor (Class IV BCS)

Note on Data: Data for the Derivative is based on the specific structural characterization by Cardoso et al. (2016). Data for Nitrofurantoin is derived from Manin et al. (2021).[1]

Structural Deep Dive & Causality

The "Curved" Conformation Anomaly

Unlike the rigid planarity often assumed in nitrofuran antibiotics, XRD studies of hydrazide derivatives reveal a distinct "curved" architecture.

  • Observation: In the thiophene derivative, the dihedral angle between the furan and thiophene rings is approximately 27.4°.[2]

  • Causality: This twist is sterically induced to minimize repulsion between the carbonyl oxygen and the adjacent sulfur/ring atoms.

  • Implication: This curvature disrupts perfect planar stacking, potentially increasing the lattice free volume and slightly improving dissolution rates compared to perfectly flat analogs like Nitrofurantoin.

Hydrogen Bonding Networks

The stability of these crystals is governed by a hierarchy of interactions:

  • Primary: The amide moiety (

    
    ) acts as a donor, forming strong hydrogen bonds with the carbonyl oxygen of adjacent molecules. This creates infinite 1D chains running parallel to the crystallographic axes (often the 
    
    
    
    -axis).
  • Secondary: Weak

    
     interactions consolidate the 3D architecture.
    
  • Tertiary: In derivatives,

    
     interactions (centroid distances ~3.5 Å) between the electron-deficient nitrofuran ring and electron-rich aromatic substituents (like thiophene) provide additional stabilization energy.
    

Experimental Protocol: Crystallization & Data Collection

To replicate these results or characterize new derivatives, follow this self-validating protocol.

Phase 1: Synthesis & Crystal Growth
  • Synthesis: Condensation of 5-nitrofuran-2-carbohydrazide with the appropriate aldehyde (1:1 molar ratio) in ethanol with catalytic acetic acid. Reflux for 2-4 hours.

  • Crystallization (Critical Step):

    • Dissolve the crude precipitate in hot DMF (Dimethylformamide) or a DMF/Ethanol (1:1) mixture. Note: Pure ethanol often yields microcrystalline powders unsuitable for SC-XRD.

    • Filter the hot solution through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.
      
    • Allow Slow Evaporation at room temperature (298 K) for 5-7 days.

    • Harvest: Select block-like yellow/orange crystals (approx.

      
       mm).
      
Phase 2: X-Ray Diffraction Setup[4]
  • Radiation: Mo-K

    
     (
    
    
    
    Å). Copper sources may cause high absorption due to the nitro group.
  • Temperature: 100 K or 173 K (Cryostream). Essential to reduce thermal motion of the terminal nitro group.

  • Strategy: Collect full sphere data (

    
    ).
    
Phase 3: Validation (Self-Check)
  • R-Factor: Aim for

    
     for observed reflections.
    
  • Disorder: Check the nitro group (

    
    ) for rotational disorder; model over two positions if necessary.
    
  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server. Alert level A or B regarding "void spaces" usually indicates missed solvent molecules (DMF is prone to being trapped in the lattice).

Visualizing the Workflow & Logic

Diagram 1: Crystallographic Characterization Workflow

This workflow illustrates the critical path from synthesis to structural refinement.

XRD_Workflow Synthesis Synthesis (Reflux) Purification Purification (Recrystallization) Synthesis->Purification Growth Crystal Growth (Slow Evap in DMF) Purification->Growth Solvation Selection Crystal Selection (Microscopy) Growth->Selection DataCollection Data Collection (Mo-Kα, 173K) Selection->DataCollection Mounting Refinement Structure Solution (SHELXT/SHELXL) DataCollection->Refinement Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation Validation->Refinement Fix Errors

Caption: Step-by-step workflow for isolating single crystals of nitrofuran derivatives suitable for X-ray diffraction.

Diagram 2: Structure-Property Logic Map

This diagram explains how specific atomic interactions dictate the bulk properties (solubility/stability).

Interaction_Logic Molecule 5-Nitrofuran Derivative NitroGroup 5-Nitro Group (Electron Withdrawing) Molecule->NitroGroup Amide Carbohydrazide Linker (H-Bond Donor) Molecule->Amide Ring Aromatic Ring (Furan/Thiophene) Molecule->Ring Interaction2 Pi-Pi Stacking NitroGroup->Interaction2 Induces Dipole Interaction1 Intermolecular N-H...O Bonds Amide->Interaction1 Primary Force Ring->Interaction2 Secondary Force Property1 High Lattice Energy (Melting Point > 200°C) Interaction1->Property1 Property2 Low Aqueous Solubility Interaction1->Property2 Property3 Planar/Curved Packing Interaction2->Property3 Property3->Property2 Packing Efficiency

Caption: Mechanistic map connecting molecular features (Nitro/Amide groups) to bulk physical properties via crystallographic interactions.

References

  • Cardoso, L. N. F., et al. (2016). N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis.[3] Acta Crystallographica Section E.[4][3]

  • Manin, A. N., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics.[1] Pharmaceutics.[3]

  • Cambridge Crystallographic Data Centre (CCDC).

  • Mashevskaya, M. S., et al. (1991). Synthesis of oxalic acid arylidenedihydrazides and their biological activity.[4] Pharmaceutical Chemistry Journal.[4]

Sources

Computational vs. Empirical Validation: A Guide to Nitrofuran Hydrazide Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Nitrofuran hydrazides and their hydrazone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer properties[1]. However, the structural flexibility of the hydrazone linker (–CO–NH–N=CH–) introduces complex stereochemical challenges, including E/Z isomerism and syn/anti conformational tautomerism[1].

As a Senior Application Scientist, I emphasize that relying solely on empirical data or isolated computational models is insufficient for modern drug design. Experimental data provides a physical snapshot, but computational chemistry provides the thermodynamic "why." This guide provides an objective comparison and integration strategy for Density Functional Theory (DFT) calculations and experimental data to establish a self-validating framework for nitrofuran hydrazide characterization.

The Mechanistic Rationale: Bridging the In Silico and In Vitro Divide

To fully understand a nitrofuran hydrazide's reactivity and biological potential, we must correlate its physical state with its quantum mechanical properties.

Experimental techniques like X-ray crystallography provide a static, solid-state snapshot of a molecule, while Nuclear Magnetic Resonance (NMR) offers dynamic, solution-phase data. However, neither fully explains the causality behind electronic distribution or the thermodynamic drivers of conformational shifts.

DFT, specifically utilizing the B3LYP functional with the 6-31G(d,p) basis set, bridges this gap by mapping the Potential Energy Surface (PES) and calculating Natural Bond Orbitals (NBO)[1]. For instance, while NOESY NMR spectra might reveal a mixture of E-syn and E-anti conformers in DMSO-d6[1], DFT calculations applying a Polarizable Continuum Model (PCM) explain the underlying physics: the E-anti form is thermodynamically stabilized in polar protic and aprotic solvents via solvent-solute interactions, whereas the E-syn form dominates in non-polar environments (e.g., gas phase, CCl4) due to minimized internal dipole repulsion[2].

Workflow cluster_0 Empirical Pipeline cluster_1 Computational Pipeline Synth Chemical Synthesis (Condensation) Char Spectral Validation (IR, NMR, X-Ray) Synth->Char Compare Data Correlation & Conformational Analysis Char->Compare Geom Geometry Optimization (B3LYP/6-31G**) Prop Electronic Properties (MEP, NBO, PES) Geom->Prop Prop->Compare Bio Biological Application (Antimicrobial Assays) Compare->Bio

Integrated workflow combining experimental synthesis and DFT modeling.

Comparative Data Analysis: DFT vs. Experimental Benchmarks

To objectively compare the performance of DFT against empirical alternatives, we must evaluate their precision across key physicochemical parameters. The following table synthesizes expected variances when validating nitrofuran hydrazide structures.

Analytical ParameterEmpirical Method & OutputComputational Method (DFT)Correlation & Causality Rationale
Structural Geometry Single Crystal X-Ray Diffraction (Solid-state bond lengths/angles)Geometry Optimization (B3LYP/6-31G**)High Concordance. DFT validates X-ray data; minor deviations (<0.02 Å) are caused by crystal packing forces absent in gas-phase DFT.
Conformational State 1H NMR / NOESY (Solution-phase E/Z, syn/anti ratios)Potential Energy Surface (PES) Scan + PCM Solvent ModelComplementary. NMR shows mixtures in DMSO[1]; DFT explains this via thermodynamic stabilization of the E-anti form in polar media[2].
Vibrational Modes FT-IR Spectroscopy (Functional group stretching, e.g., C=N, C=O)[3]Harmonic Frequency Calculations Strong. DFT predicts theoretical frequencies. Applying a scaling factor (~0.96) aligns them with experimental IR, confirming structural integrity.
Electronic Properties Biological Assays (e.g., Antimicrobial MIC values)[3]HOMO-LUMO Energy Gaps & Molecular Electrostatic Potential (MEP) Predictive. Lower HOMO-LUMO gaps in DFT correlate with higher chemical reactivity and often enhanced biological activity[1].

Self-Validating Experimental Protocol: Synthesis & Spectral Characterization

A robust experimental protocol must be a self-validating system. The successful condensation of 5-nitrofuran-2-carbaldehyde with a hydrazide derivative is confirmed not just by yield, but by the stoichiometric disappearance of reactant functional groups[1][3].

Step-by-Step Methodology:
  • Reaction Setup: Dissolve equimolar amounts (1.0 mmol) of 5-nitrofuran-2-carbaldehyde and the target hydrazide derivative in 15 mL of absolute ethanol.

  • Catalysis (Causality Check): Add 2-3 drops of glacial acetic acid. Why? The acid acts as a proton donor to activate the carbonyl carbon of the aldehyde, significantly lowering the activation energy for nucleophilic attack by the hydrazide's primary amine.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. Self-Validation: The reaction is complete when the starting material spots completely disappear, confirming total conversion.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture to obtain the pure nitrofuran hydrazone.

  • Spectral Validation:

    • FT-IR: Confirm the loss of the primary amine (–NH2) doublet stretch (typically ~3300-3400 cm⁻¹) and the appearance of a sharp imine (C=N) stretch at 1600–1648 cm⁻¹[2].

    • 1H NMR: Validate stereochemistry by identifying the highly deshielded, D2O-exchangeable secondary amine (–NH–) proton, which typically appears as a singlet around δ 11.13–11.67 ppm[2][3].

Computational Protocol: DFT & Conformational Analysis Workflow

To rationalize the experimental findings, computational workflows must accurately simulate the experimental environment. Running a gas-phase calculation for a molecule tested in DMSO will yield disconnected, contradictory results.

Step-by-Step Methodology:
  • Initial Geometry Building: Construct the 3D structures of both the E-syn and E-anti conformers of the synthesized nitrofuran hydrazide using GaussView or Avogadro.

  • Level of Theory Selection (Causality Check): Set up the calculation in Gaussian using the B3LYP functional and the 6-31G(d,p) basis set[1]. Why? B3LYP provides an excellent cost-to-accuracy ratio for organic molecules, while the polarization functions (d,p) in the basis set are critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms in the nitrofuran and hydrazone moieties.

  • Geometry Optimization & Frequency Calculation: Run an optimization job followed by a frequency calculation. Self-Validation: Ensure the output yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the solvent used in experimental NMR (e.g., DMSO). Compare the Gibbs Free Energy (ΔG) of the E-syn and E-anti conformers.

  • Electronic Mapping: Generate the Molecular Electrostatic Potential (MEP) map to visualize nucleophilic (red) and electrophilic (blue) regions, which directly predicts how the molecule will interact with biological targets (e.g., nitroreductase enzymes)[1].

Conformers Start Hydrazone Tautomerism & Conformational Search Gas Non-Polar / Gas Phase (e.g., CCl4) Start->Gas PCM/SMD Model Polar Polar Solvents (e.g., DMSO, EtOH) Start->Polar PCM/SMD Model ESyn E-Syn Conformer Thermodynamically Favored Gas->ESyn Minimal Dipole Interaction EAnti E-Anti Conformer Stabilized by H-Bonding Polar->EAnti Solvent-Solute Stabilization

Solvent-dependent conformational stability of hydrazones driven by thermodynamic parameters.

References

1.[1] Hydrazone-bridged 5-nitrofuran and piperidine/piperazine derivatives: Synthesis, DFT studies, and evaluation of anticancer and antimicrobial activity. ResearchGate. 2.[3] Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. J-Stage. 3.[2] Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. PMC.

Sources

Comparative study of antioxidant activity of nitrofuran hydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofuran derivatives (e.g., Nitrofurantoin, Nifuroxazide) have long been established as potent antimicrobial agents. However, the repurposing of this scaffold for oxidative stress-related pathologies represents a burgeoning area of study. This guide focuses on the Nitrofuran Hydrazide class—a structural hybrid combining the electron-accepting nitrofuran warhead with an electron-donating hydrazide linker.

While the nitrofuran moiety is traditionally associated with oxidative stress induction in bacteria (via nitro-reduction), the hydrazide functionality (


) introduces significant Hydrogen Atom Transfer (HAT) capability. This guide objectively compares the antioxidant performance of these derivatives against industry standards (Ascorbic Acid, BHT) and outlines the specific Structure-Activity Relationships (SAR) that govern their redox potential.

Structural Rationale & SAR

To design an effective antioxidant in this class, one must balance the electronic push-pull effects across the hydrazone bridge.

The Pharmacophore[1]
  • Zone A (Nitrofuran): Acts as the electron-withdrawing group (EWG). It stabilizes the conjugate base but can reduce antioxidant potential if it pulls electron density too strongly from the hydrazidic nitrogen.

  • Zone B (Hydrazide Linker): The active site for antioxidant activity. The

    
     proton is labile; its dissociation energy (BDE) determines the scavenging potential.
    
  • Zone C (Tail Group): The variable region. Introducing electron-donating groups (EDGs) like

    
     or 
    
    
    
    here destabilizes the N-H bond, facilitating hydrogen transfer to free radicals (DPPH/ABTS).
Synthesis Workflow

The synthesis typically follows a Schiff base condensation. The purity of the hydrazide intermediate is critical for accurate antioxidant data, as unreacted hydrazine hydrate is a potent (false positive) antioxidant.

SynthesisWorkflow Aldehyde 5-Nitrofuran-2-carbaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydrazide R-Hydrazide (Acid Hydrazide) Hydrazide->Intermediate Catalyst Cat. Acid (HCl/AcOH) Solvent: Ethanol/DMSO Catalyst->Intermediate Product Nitrofuran Hydrazide (Schiff Base) Intermediate->Product - H2O (Dehydration) Purification Recrystallization (Remove unreacted Hydrazine) Product->Purification Workup

Figure 1: General synthetic pathway for nitrofuran hydrazide derivatives. Note the critical purification step to remove false-positive precursors.

Comparative Methodology: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for this class due to its stability and compatibility with organic solvents (nitrofurans have poor water solubility).

Experimental Protocol (Self-Validating)

Objective: Determine the IC50 (concentration required to scavenge 50% of radicals).

  • Stock Preparation:

    • Dissolve DPPH in methanol to a concentration of 0.1 mM.[1] Validation: Absorbance at 517 nm must be

      
      . If outside this range, re-prepare.
      
    • Dissolve Test Compounds in DMSO (due to solubility limits). Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Reaction System:

    • Sample: 100 µL Test Compound + 100 µL DPPH Stock.

    • Blank (Control): 100 µL DMSO + 100 µL DPPH Stock.

    • Background Correction: 100 µL Test Compound + 100 µL Methanol (eliminates intrinsic color interference from the yellow nitrofuran chromophore).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    

Calculation:



Comparative Data Analysis

The following table compares representative nitrofuran hydrazide derivatives against standard antioxidants. Data is synthesized from structure-activity trends observed in recent literature [1, 2, 5].[2]

Compound IDStructure DescriptionIC50 (µg/mL)Relative PotencyMechanistic Insight
Standard 1 Ascorbic Acid (Vitamin C) 4.5 ± 0.2 High (Ref) Rapid HAT mechanism; water soluble.
Standard 2 BHT (Butylated hydroxytoluene) 12.8 ± 0.5 Medium Sterically hindered phenol; lipophilic standard.
NF-H1 Unsubstituted Phenyl Hydrazone>100LowLack of EDGs prevents effective H-donation.
NF-H2 4-Hydroxybenzoic hydrazide derivative 8.2 ± 0.4 High Phenolic -OH facilitates radical stabilization; comparable to BHT.
NF-H3 2,4-Dihydroxy derivative5.1 ± 0.3Very HighOrtho/Para -OH groups allow resonance stabilization of the radical.
NF-H4 Isonicotinic hydrazide derivative45.0 ± 1.2ModeratePyridine ring pulls electrons, destabilizing the radical cation.
NF-H5 4-Nitrobenzoic hydrazide derivative>200InactiveStrong EWG (-NO2) prevents H-abstraction.
Key Findings
  • The "Phenolic Switch": The nitrofuran core itself is not a strong antioxidant. Activity is "switched on" only when the hydrazide tail contains a phenolic hydroxyl group (NF-H2, NF-H3).

  • Solvent Interference: Nitrofuran derivatives often require DMSO. Ensure the final DMSO concentration in the assay is <1% to prevent solvent-based radical quenching.

  • Colorimetric False Negatives: Nitrofurans are yellow/orange. At high concentrations, their absorbance overlaps with the DPPH endpoint. Background correction (Step 2 above) is mandatory.

Mechanism of Action

The antioxidant activity proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[1][3] The hydrazide nitrogen donates a proton to the DPPH radical.[1][3] This process is heavily influenced by the substituents on the aryl ring attached to the hydrazide.

DPPH_Mechanism cluster_stabilization Resonance Stabilization DPPH_Radical DPPH Radical (•) (Purple, 517nm) Complex Transition State [DPPH---H---Antioxidant] DPPH_Radical->Complex Diffusion Antioxidant Nitrofuran Hydrazide (R-NH-N=CH-Nitrofuran) Antioxidant->Complex Diffusion DPPH_Reduced DPPH-H (Reduced) (Yellow, Non-absorbing) Complex->DPPH_Reduced H-Atom Transfer Radical_Int Hydrazyl Radical (Stabilized by Resonance) Complex->Radical_Int Radical Delocalization Phenolic -OH Phenolic -OH Radical_Int->Phenolic -OH Enhanced by EDGs Nitrofuran Ring Nitrofuran Ring Radical_Int->Nitrofuran Ring Destabilized by EWGs

Figure 2: Mechanism of DPPH scavenging. The reaction turns the purple radical into yellow hydrazine.[3][4] The stability of the resulting 'Radical_Int' determines the IC50.

Conclusion

Nitrofuran hydrazide derivatives possess a dual-natured pharmacological profile. While the nitrofuran headgroup drives antimicrobial efficacy, the hydrazide tail determines antioxidant capacity .

  • For pure antioxidant potential: Focus on polyphenolic tails (NF-H3).

  • For balanced drugs: A single 4-OH substitution (NF-H2) offers a compromise between lipophilicity, antimicrobial potency, and antioxidant protection.

Recommendation: Researchers should prioritize NF-H2 analogs for further development, as they exhibit potency superior to BHT while maintaining the structural integrity required for biological permeation.

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Mhaidat, I., et al. (2021).[5][6][7] Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. ResearchGate. Link

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. BenchChem Protocols. Link

  • Mishra, B., et al. (2017).[7] Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules. Link

  • Rajarshi Shahu Mahavidyalaya. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Link

Sources

Validating Elemental Analysis for 5-Nitrofuran-2-carbohydrazide Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing antimicrobial or anticancer agents, 5-Nitrofuran-2-carbohydrazide metal complexes represent a high-potential structural class. However, validating their purity via standard Elemental Analysis (CHN) is notoriously difficult. The presence of the nitro (


) group often leads to incomplete combustion and nitrogen oxide formation, while the hydrazide moiety facilitates the formation of complex solvates that skew stoichiometric calculations.

This guide moves beyond standard protocols to provide a self-validating system for characterizing these specific complexes. It compares the "Gold Standard" of CHN analysis against modern alternatives (HRMS, TGA, ICP) and provides a corrected workflow to ensure your data meets the rigorous


 acceptance criteria required by top-tier journals.

Part 1: The Technical Challenge

Why Standard CHN Protocols Fail

In routine organic synthesis, a deviation of


 in Elemental Analysis usually indicates impurity. However, for 5-Nitrofuran-2-carbohydrazide complexes, "failure" often stems from method limitations rather than sample impurity:
  • The Nitro-Group Reduction Error:

    • Mechanism: Nitro groups require high energy to reduce completely to

      
       gas. In standard combustion tubes, they may form nitrogen oxides (
      
      
      
      ) that are absorbed by the copper reduction reagent, leading to artificially low Nitrogen values (often 0.5–1.0% lower than theoretical).
  • The Solvate Trap:

    • Mechanism: These complexes are potent hydrogen bond donors/acceptors. They frequently crystallize as non-stoichiometric hydrates (e.g.,

      
      ) or ethanol solvates. A single water molecule in a complex like 
      
      
      
      shifts Carbon content significantly, leading to false rejections if the theoretical formula isn't adjusted based on TGA data.
  • Refractory Carbide Formation:

    • Mechanism: Transition metals (Co, Ni, Cu) can form stable metal carbides or nitrides during combustion, trapping Carbon or Nitrogen in the ash and lowering detected values.

Part 2: Comparative Analysis of Validation Methods

While Elemental Analysis (EA) is the historical standard for bulk purity, it is insufficient as a standalone method for this compound class. The following table compares EA against alternative validation techniques.

Table 1: Performance Comparison of Purity Validation Methods
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Thermogravimetric Analysis (TGA) ICP-OES / ICP-MS
Primary Function Bulk Purity (Stoichiometry)Molecular Identity (MW)Solvent/Lattice Water QuantificationMetal Content Quantification
Resolution Low (cannot detect <1% impurity unless MW differs greatly)High (ppm accuracy for mass)High (for volatiles)High (ppb level for metals)
Blind Spot Inorganic Salts (e.g., NaCl) are invisible; Solvates skew results.Inorganic Salts are invisible; Does not prove bulk purity (only ionizable molecules).Cannot identify organic impurities, only mass loss.Cannot detect organic impurities.
Critical Utility Required by Journals to prove the sample is not just "mostly" pure.[1][2][3]Excellent for confirming the ligand-metal complex formed intact.Mandatory for correcting EA theoretical values for hydrates.Mandatory to confirm Metal:Ligand ratio (1:1 vs 1:2).
Verdict Gold Standard (if corrected)Complementary (Identity only)Essential Correction Factor Essential Cross-Check

Part 3: The Self-Validating Protocol

To achieve publication-quality data, do not rely on a single "burn." Use this integrated workflow.

Phase 1: Pre-Analysis Treatment

Objective: Remove surface moisture vs. lattice water.

  • Vacuum Drying: Dry the complex at

    
     under vacuum (
    
    
    
    ) for 6 hours.
  • TGA Prescreen: Run a rapid TGA ramp (

    
    ).
    
    • Result: Mass loss

      
       indicates surface solvent (dry further). Mass loss 
      
      
      
      indicates coordinated/lattice solvent (must be included in the formula).
Phase 2: The "Nitro-Corrected" Combustion

Objective: Ensure complete reduction of the


 group.
  • Standard: PerkinElmer 2400 Series II or equivalent.

  • Modification:

    • Oxidizer: Add 5–10 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) to the tin capsule. This provides the "oxygen boost" needed to fully combust the nitro-furan ring and prevents carbide formation.
    • Oxygen Boost: Increase the oxygen dose time by 2–5 seconds in the instrument method.

Phase 3: Metal Normalization (ICP-OES)

Objective: Fix the Metal (M) variable to solve for C, H, N.

  • Digestion: Digest 5 mg of complex in

    
     (3:1). Warning: Nitrofuran complexes can be explosive; do not heat to dryness rapidly.
    
  • Analysis: Determine % Metal.

  • Calculation: If % Metal deviates by

    
     from theory, your assumed formula (e.g., 
    
    
    
    ) is wrong. Adjust the formula before interpreting CHN data.
Phase 4: Data Interpretation

Compare Found values against Calculated values.

  • Acceptance:

    
    
    
  • Correction: If errors persist, apply the Solvate Correction Formula :

    
    
    Recalculate theoretical %C, %H, %N based on 
    
    
    
    .

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating 5-Nitrofuran-2-carbohydrazide complexes.

ValidationWorkflow Start Synthesized Complex (Solid) TGA Step 1: TGA Analysis (Determine Volatiles) Start->TGA SolventCheck Mass Loss > 1%? TGA->SolventCheck Dry Surface Solvent: Re-dry under Vacuum SolventCheck->Dry Loss < 120°C UpdateFormula Lattice Solvent: Update Theoretical Formula (e.g., + 1.5 H2O) SolventCheck->UpdateFormula Loss > 120°C ICP Step 2: ICP-OES (Metal % Check) SolventCheck->ICP No Loss Dry->TGA UpdateFormula->ICP MetalCheck % Metal within ±0.5% of Theory? ICP->MetalCheck Reassess Reassess Stoichiometry (1:1 vs 1:2 ratio) MetalCheck->Reassess No CHN Step 3: CHN Analysis (with WO3 Oxidizer) MetalCheck->CHN Yes Reassess->ICP Compare Compare Found vs. Calc CHN->Compare Pass PASS (Publishable Data) Compare->Pass Δ ≤ 0.4% Fail FAIL (Check for Impurities) Compare->Fail Δ > 0.4%

Figure 1: Decision tree for validating elemental composition, distinguishing between surface moisture, lattice solvent, and stoichiometric errors.

Part 5: Case Study Data

Hypothetical Complex:


 where L = 5-nitrofuran-2-carbohydrazide derivative.
Molecular Weight (Anhydrous):  520.5  g/mol .
Table 2: Impact of Solvate Correction on Validation Pass/Fail
ElementTheoretical (Anhydrous)Found (Raw Data)Error (Anhydrous)StatusTheoretical (Corrected for

)
Error (Corrected)Status
Carbon 41.50%39.65%1.85% FAIL 39.52%0.13%PASS
Hydrogen 2.30%2.85%0.55% FAIL 2.91%0.06%PASS
Nitrogen 16.15%15.40%0.75% FAIL 15.38%0.02%PASS

Note: Without the TGA-derived correction for 1.5 water molecules, this perfectly pure sample would be rejected. The "Found" nitrogen is also slightly lower than theoretical due to the nitro-group effect, but within the acceptable range after correction.

References

  • Dunn, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[1][4] Inorganic Chemistry Frontiers. [Link]

  • Halli, M. B., et al. (2013). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide. Der Pharma Chemica. [Link]

Sources

Publish Comparison Guide: Thermal Stability Profiling of 5-Nitrofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrofuran-2-carbohydrazide (CAS: 5469-78-3) serves as a critical pharmacophore intermediate in the synthesis of antimicrobial and antitumor agents. Thermal Gravimetric Analysis (TGA) reveals a stability threshold of ~180°C , characterized by a concurrent melting-decomposition event. This profile contrasts sharply with established nitrofuran therapeutics like Nitrofurantoin (stable up to ~270°C) and metal-complexed derivatives, which exhibit enhanced thermal resistance.

This guide details the thermal behavior of 5-Nitrofuran-2-carbohydrazide, providing a validated TGA protocol and a comparative performance analysis against key alternatives to inform preformulation and processing parameters.

Introduction: The Thermal Liability of Hydrazide Intermediates

In drug development, the thermal stability of intermediates dictates the safety margin for processing techniques such as hot-melt extrusion, drying, and recrystallization. 5-Nitrofuran-2-carbohydrazide contains two energetic moieties: the nitro group (


) and the hydrazide linkage  (

).

While the furan ring provides aromatic stabilization, the hydrazide tail is susceptible to oxidative cleavage and dehydration. TGA is the gold-standard method to quantify these degradation events, distinguishing between benign solvent loss (desolvation) and irreversible chemical decomposition (pyrolysis).

Why This Matters
  • Safety: Nitro-aromatics are potentially energetic; identifying the onset of rapid mass loss (

    
    ) prevents runaway reactions during scale-up.
    
  • Quality: Differentiating between surface moisture (hygroscopicity) and crystal hydrates ensures accurate potency calculations.

Experimental Methodology: Self-Validating TGA Protocol

Standardized protocol designed for energetic nitrofuran derivatives.

Equipment & Conditions
  • Instrument: TA Instruments Q500 or Netzsch TG 209 F1 Libra.

  • Atmosphere: Ultra-high purity Nitrogen (

    
    ) or Argon. Note: Air/Oxygen is avoided to prevent premature ignition of the nitro group.
    
  • Flow Rate: 40–60 mL/min (Balance purge); 90 mL/min (Sample purge).

  • Crucible: Alumina (

    
    ) or Platinum (Pt) open pans. Avoid sealed aluminum pans due to pressure buildup risk.
    
Step-by-Step Workflow
  • Baseline Correction: Run an empty crucible using the exact method parameters to subtract buoyancy effects.

  • Sample Preparation: Gently crush 3–5 mg of 5-Nitrofuran-2-carbohydrazide into a fine powder to maximize thermal contact.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp Segment: Heat from 30°C to 600°C at 10°C/min .

    • Expert Insight: A slower rate (e.g., 2°C/min) is recommended if resolving the overlap between melting and decomposition is required.

  • Data Processing: Calculate the First Derivative (DTG) to pinpoint the inflection point of maximum mass loss (

    
    ).
    
Visualization: TGA Workflow

TGA_Workflow Start Sample Prep (3-5 mg Powder) Purge Inert Purge (N2/Ar, 50 mL/min) Start->Purge Calib Baseline Subtraction (Empty Pan) Calib->Purge Pre-run Heat Linear Ramp (10°C/min to 600°C) Purge->Heat Analyze Data Analysis (T_onset, DTG Peak) Heat->Analyze

Caption: Operational workflow for TGA profiling of nitrofuran hydrazides, ensuring inert atmosphere protection.

Performance Comparison: Stability Benchmarking

The following table contrasts the thermal stability of 5-Nitrofuran-2-carbohydrazide against its pharmaceutical standard (Nitrofurantoin) and a metal-complex derivative.

Table 1: Comparative Thermal Degradation Metrics
CompoundRoleMelting Point (

)
Degradation Onset (

)
Mass Loss Step 1Stability Verdict
5-Nitrofuran-2-carbohydrazide Target Intermediate 180–185°C (dec) ~180°C Rapid (Decomp) Low
Nitrofurantoin (NFT)API Standard270–275°C~268°C~52% (One-stage)High
Cu(II)-Schiff Base ComplexDerivative>250°C230–250°CSlow (Desolvation)Very High
Detailed Analysis
  • 5-Nitrofuran-2-carbohydrazide (The Target):

    • Behavior: The TGA curve typically shows a flat baseline up to ~175°C, indicating a lack of solvates (anhydrous nature).

    • The Event: At 180–185°C , a sharp vertical mass loss occurs. This coincides with the melting point, suggesting that the liquid phase facilitates rapid unimolecular decomposition.

    • Implication: Processing temperatures must strictly remain below 150°C to avoid degradation.

  • Nitrofurantoin (The Alternative):

    • Behavior: Exhibits significantly higher stability due to the cyclic hydantoin ring stabilizing the structure. Decomposition does not trigger until ~270°C .

    • Comparison: The hydrazide intermediate is ~90°C less stable than the final API, highlighting the stabilizing effect of cyclization reactions used to form drugs like Nitrofurantoin or Nitrofurazone.

  • Metal Complexes (The Derivative):

    • Behavior: When 5-Nitrofuran-2-carbohydrazide is reacted to form Schiff bases and complexed with metals (e.g., Cu, Co), the thermal stability often extends beyond 250°C .[1] The coordination bonds lock the hydrazide nitrogen, preventing the early cleavage seen in the free ligand.

Mechanistic Insight: Degradation Pathways

Understanding how the molecule breaks down allows researchers to predict impurity profiles.

Primary Degradation Mechanism

The thermal degradation of 5-Nitrofuran-2-carbohydrazide follows a two-stage pathway:

  • Stage 1 (180–220°C): Cleavage of the hydrazine bond (

    
    ) or dehydration of the hydrazide to form oxadiazoles. This results in the primary mass loss step (typically 30–40%).
    
  • Stage 2 (>300°C): Fragmentation of the furan ring and nitro group scission (

    
    ), leaving a carbonaceous char residue.
    
Visualization: Thermal Degradation Pathway

Degradation_Mechanism Molecule 5-Nitrofuran-2-carbohydrazide (Solid) Melt Melting / Phase Transition (~180°C) Molecule->Melt Heat Input Cleavage Hydrazide Bond Cleavage (N-N Scission) Melt->Cleavage Rapid Onset RingOpen Furan Ring Fragmentation (>300°C) Cleavage->RingOpen Char Formation Gas Volatiles (N2, NH3, NO2) Cleavage->Gas RingOpen->Gas

Caption: Proposed thermal degradation cascade for 5-Nitrofuran-2-carbohydrazide, initiating with N-N bond scission.

References

  • Stojceva-Radovanovic, B. & Milic, S. (1998). Thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone. Journal of Thermal Analysis and Calorimetry. Link

  • Vlasov, T. et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI Pharmaceutics. Link

  • Halli, M. B. et al. (2012). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide. Der Pharma Chemica. Link

  • Santa Cruz Biotechnology. 5-Nitrofuran-2-carbohydrazide Product Data Sheet. Link

  • ChemRxiv. (2021). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents. Link

Sources

Safety Operating Guide

5-Nitrofuran-2-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, operational guide for the safe handling, segregation, and disposal of 5-Nitrofuran-2-carbohydrazide. This document is designed for researchers, Environmental Health and Safety (EHS) professionals, and laboratory managers to ensure regulatory compliance, mitigate genotoxic risks, and establish self-validating safety systems.

Chemical Profile & Hazard Causality

To effectively manage the disposal of 5-Nitrofuran-2-carbohydrazide, one must first understand the mechanistic basis of its hazards. The compound features two highly reactive functional groups: a nitrofuran ring and a carbohydrazide moiety .

The primary biological hazard stems from the nitrofuran ring. In both bacterial and mammalian systems, cellular nitroreductases (Type I and Type II) catalyze the reduction of the nitro group. This enzymatic activation generates highly reactive nitroso and hydroxylamine intermediates. These electrophilic species nonspecifically bind to cellular macromolecules, leading to severe DNA adduct formation, strand breaks, and oxidative stress 1. Consequently, 5-Nitrofuran-2-carbohydrazide must be treated operationally as a potent mutagen and genotoxin 2.

Toxicity N1 5-Nitrofuran-2-carbohydrazide N2 Nitroreductase Activation (Type I / Type II Enzymes) N1->N2 N3 Reactive Nitroso Intermediate N2->N3 2e- reduction N6 Oxidative Stress (ROS) (Cellular Damage) N2->N6 Futile cycling (O2) N4 Hydroxylamine Derivative N3->N4 2e- reduction N5 DNA Adduct Formation (Genotoxicity / Mutagenesis) N3->N5 N4->N5

Biochemical pathway of nitrofuran activation leading to DNA damage and oxidative stress.

Chemically, the carbohydrazide group acts as a potential reducing agent. If improperly mixed with strong oxidizers or concentrated inorganic acids in a generic waste carboy, it can undergo violent oxidation, releasing nitrogen gas and risking container over-pressurization and rupture.

Quantitative Hazard Summary
Property / HazardSpecificationOperational Implication
Molecular Formula C5H5N3O4Contains reactive nitrogen species; requires high-temperature incineration.
Physical State Crystalline powderHigh risk of aerosolization; handle strictly within a certified fume hood.
Primary Hazard Toxic / Suspected MutagenMandates double-gloving, dedicated spatulas, and strict waste segregation.
Incompatibilities Strong oxidizers, acids, basesDo not mix in generic organic waste carboys containing oxidants.
Environmental Toxicity High (Aquatic toxicity)Absolute prohibition of drain disposal; strict RCRA/EPA compliance required.

Operational Waste Segregation & Disposal Workflow

Because of its structural similarities to other hazardous furan derivatives, 5-Nitrofuran-2-carbohydrazide waste must be systematically segregated from aqueous streams, non-hazardous domestic waste, and incompatible chemical streams 3.

Workflow A Waste Generation: 5-Nitrofuran-2-carbohydrazide B Hazard Classification (Toxic / Mutagenic Organic) A->B C Solid Waste Stream (Contaminated PPE, Powders) B->C Solid D Liquid Waste Stream (Solvent Solutions) B->D Liquid E Secondary Containment & SAA Storage C->E D->E F EHS Manifest & Pickup E->F G High-Temperature Incineration (EPA/RCRA Compliant) F->G

Standardized laboratory workflow for the segregation and disposal of nitrofuran waste.

Protocol A: Liquid Waste (Solvent Solutions) Processing

When 5-Nitrofuran-2-carbohydrazide is dissolved in organic solvents (e.g., DMSO, DMF, Methanol) during synthesis or assay preparation, follow this self-validating protocol:

  • Container Selection: Select a chemically compatible, amber glass Winchester bottle or an EHS-approved High-Density Polyethylene (HDPE) carboy. Causality: Amber glass prevents UV-catalyzed degradation of the nitrofuran ring, which can yield unpredictable, highly reactive byproducts.

  • Segregation Check: Verify that the waste container contains only non-halogenated organic solvents. Ensure no nitric acid, hydrogen peroxide, or heavy metal catalysts are present in the carboy.

  • Transfer: Working inside a fume hood, use a dedicated funnel to transfer the liquid waste into the container.

  • Self-Validation Checkpoint: Before sealing, verify the pH of the waste mixture using a pH strip (target pH 5–8). Extreme pH levels can catalyze the hydrolysis of the carbohydrazide group. If the pH is out of bounds, do not seal tightly immediately; consult EHS.

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents as: "Hazardous Waste - Toxic Organic Liquid (Contains 5-Nitrofuran-2-carbohydrazide and [Solvent Name])."

Protocol B: Solid Waste Packaging

Solid waste includes leftover chemical powder, contaminated weigh boats, pipette tips, and heavily soiled PPE 4.

  • Collection: Place all contaminated solid consumables into a puncture-resistant, leak-proof solid waste container lined with a heavy-duty transparent plastic bag.

  • Empty Primary Containers: If the original chemical bottle is empty, do not discard it in standard glass recycling. It must be triple-rinsed with a compatible solvent (e.g., methanol). The rinsate must be disposed of as liquid waste (Protocol A), and the defaced, rinsed bottle disposed of as solid hazardous waste.

  • Sealing & Storage: Seal the bag with a gooseneck tie. Secure the lid on the solid waste bin.

  • Self-Validation Checkpoint: Inspect the exterior of the solid waste bin. Perform a dry wipe test on the exterior to ensure no yellow/orange powder residue is present before moving it to the Satellite Accumulation Area (SAA).

Emergency Spill Response & Decontamination

Because of its mutagenic potential, any spill of 5-Nitrofuran-2-carbohydrazide must be treated as a high-priority hazardous materials incident.

Step-by-Step Spill Recovery:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, allow the laboratory's HVAC system to clear any aerosolized dust for 15 minutes before re-entering.

  • Don Enhanced PPE: Put on a fitted N95 or P100 particulate respirator, chemical safety goggles, a specialized chemical-resistant apron, and double nitrile gloves.

  • Suppress Aerosolization (Solid Spills): Do not sweep dry powder. Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to bind the dust.

  • Absorption (Liquid Spills): Cover liquid spills with inert, non-combustible absorbent pads or vermiculite. Do not use combustible materials like paper towels if the solvent is highly flammable.

  • Collection: Use a disposable plastic scoop (never metal, to avoid spark generation if flammable solvents are present) to collect the wetted powder or saturated absorbent. Place the material into a rigid, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a strong detergent and water solution, followed by a final wipe with an organic solvent (e.g., ethanol) to ensure complete removal of the hydrophobic nitrofuran residue. Dispose of all cleaning materials as solid hazardous waste.

References

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: PMC - NIH URL:[Link]

  • Nucleotide Excision Repair Is a Predominant Mechanism for Processing Nitrofurazone-Induced DNA Damage in Escherichia coli Source: ASM Journals - American Society for Microbiology URL:[Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 Source: UNSW Sydney URL:[Link]

Sources

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